Product packaging for 2-bromo-N,6-dimethylaniline(Cat. No.:)

2-bromo-N,6-dimethylaniline

Cat. No.: B15200882
M. Wt: 200.08 g/mol
InChI Key: SIYFWDFJYHFNBN-UHFFFAOYSA-N
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Description

2-bromo-N,6-dimethylaniline is a useful research compound. Its molecular formula is C8H10BrN and its molecular weight is 200.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10BrN B15200882 2-bromo-N,6-dimethylaniline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10BrN

Molecular Weight

200.08 g/mol

IUPAC Name

2-bromo-N,6-dimethylaniline

InChI

InChI=1S/C8H10BrN/c1-6-4-3-5-7(9)8(6)10-2/h3-5,10H,1-2H3

InChI Key

SIYFWDFJYHFNBN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)Br)NC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-bromo-N,6-dimethylaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a proposed synthetic route for 2-bromo-N,6-dimethylaniline, a compound of interest for various applications in chemical research and drug development. Due to the limited availability of a direct, published synthesis for this specific molecule, this guide outlines a robust and well-established methodology: the N-methylation of 2-bromo-6-methylaniline. This approach is based on standard organic chemistry principles and analogous reactions reported in the literature.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved through the N-methylation of 2-bromo-6-methylaniline. This reaction involves the introduction of a methyl group onto the nitrogen atom of the primary amine. A variety of methylating agents can be employed for this transformation; this guide will focus on a common and effective method.

The overall reaction is as follows:

2-bromo-6-methylaniline reacts with a methylating agent to yield this compound.

A suitable methylating agent for this transformation would be methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) in the presence of a weak base to neutralize the acid byproduct.

Quantitative Data Summary

The following table summarizes the key quantitative data for the proposed synthesis of this compound from 2-bromo-6-methylaniline. The values are representative and may vary based on experimental conditions and scale.

ParameterValueNotes
Reactants
2-bromo-6-methylaniline1.0 eqStarting material
Methyl Iodide1.1 - 1.5 eqMethylating agent
Potassium Carbonate (K₂CO₃)2.0 - 3.0 eqBase to neutralize HI byproduct
Solvent (e.g., Acetonitrile)5 - 10 mL per gram of starting materialAnhydrous conditions are recommended
Reaction Conditions
TemperatureRoom temperature to 50 °CReaction can be gently heated to increase the rate
Reaction Time12 - 24 hoursMonitored by Thin Layer Chromatography (TLC)
Product Information
Product NameThis compound
Molecular FormulaC₉H₁₂BrN
Molecular Weight214.10 g/mol
Expected Yield75 - 90%Based on similar N-methylation reactions of substituted anilines
Purity (after purification)>95%Achieved through column chromatography or distillation
AppearanceColorless to pale yellow oil or low-melting solid

Experimental Protocol: N-methylation of 2-bromo-6-methylaniline

This protocol is adapted from general procedures for the N-monomethylation of primary anilines.

Materials:

  • 2-bromo-6-methylaniline

  • Methyl iodide (CH₃I)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (CH₃CN)

  • Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-bromo-6-methylaniline (1.0 eq).

  • Addition of Reagents: Add anhydrous acetonitrile as the solvent, followed by anhydrous potassium carbonate (2.0-3.0 eq).

  • Addition of Methylating Agent: While stirring the suspension, add methyl iodide (1.1-1.5 eq) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or heat to a gentle reflux (40-50 °C) and monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature.

  • Extraction: Filter the solid potassium carbonate and rinse with the extraction solvent (diethyl ether or ethyl acetate). Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure this compound.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow Start Start: 2-bromo-6-methylaniline Reaction N-methylation Reaction Start->Reaction 1.0 eq Reagents Reagents: - Methyl Iodide - K₂CO₃ - Acetonitrile Reagents->Reaction 1.1-1.5 eq CH₃I 2.0-3.0 eq K₂CO₃ Workup Aqueous Work-up & Extraction Reaction->Workup Reaction Completion Purification Column Chromatography Workup->Purification Crude Product Product Product: this compound Purification->Product Pure Product

Caption: Synthetic workflow for this compound.

An In-depth Technical Guide to the Chemical Properties of Brominated Dimethylanilines

Author: BenchChem Technical Support Team. Date: November 2025

An important note on nomenclature: The requested compound, 2-bromo-N,6-dimethylaniline, presents an ambiguous naming convention. Standard IUPAC nomenclature would typically specify the locants of all substituents on the aromatic ring and on the nitrogen atom of the aniline. It is likely that the intended compound was either 2-bromo-N,N-dimethylaniline (where two methyl groups are attached to the nitrogen atom) or a brominated derivative of 2,6-dimethylaniline, such as 2-bromo-4,6-dimethylaniline . This guide will provide a comprehensive overview of the chemical properties of these two well-documented compounds to address the probable intent of the query.

This technical guide is intended for researchers, scientists, and drug development professionals, providing detailed information on the chemical properties, experimental protocols, and key reactions of 2-bromo-N,N-dimethylaniline and 2-bromo-4,6-dimethylaniline.

2-bromo-N,N-dimethylaniline

2-bromo-N,N-dimethylaniline is a halogenated aromatic amine widely used as an intermediate in organic synthesis.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2-bromo-N,N-dimethylaniline is presented in the table below.

PropertyValueReference
Molecular Formula C₈H₁₀BrN[1]
Molecular Weight 200.08 g/mol [2]
CAS Number 698-00-0[2]
Appearance Colorless to light orange to yellow clear liquid[1]
pKa 4.40 ± 0.18 (Predicted)[1]
Solubility Sparingly soluble in water; soluble in common organic solvents like ethanol, acetone, and ether.[1]
Spectroscopic Data
Spectroscopy DataReference
¹H NMR Available[3]
¹³C NMR Available[2][4]
Mass Spectrometry (GC-MS) m/z top peak: 198, 2nd highest: 200, 3rd highest: 199[2]
Infrared (IR) Spectroscopy Available[2]
Raman Spectroscopy Available[2]
Experimental Protocols

Synthesis of 2-bromo-N,N-dimethylaniline:

A common method for the synthesis of 2-bromo-N,N-dimethylaniline involves the methylation of 2-bromoaniline.

  • Materials: 2-bromoaniline, anhydrous potassium carbonate, methyl iodide (iodomethane), and acetonitrile.[1]

  • Procedure:

    • In a 250 mL round-bottom flask, combine 4.0 g (23.3 mmol) of 2-bromoaniline, 16.1 g (116.5 mmol) of anhydrous potassium carbonate, 7.3 mL (116.5 mmol) of methyl iodide, and 50 mL of acetonitrile.[1]

    • Heat the reaction mixture to 70 °C and stir at this temperature for 18 hours.[1]

    • After the reaction is complete, cool the mixture to room temperature.[1]

    • Perform an extraction with 100 mL of deionized water and 100 mL of diethyl ether.[1]

    • Separate the organic phase, and wash the aqueous phase three more times with 50 mL of diethyl ether each time.[1]

    • Combine the organic phases and wash them five times with 50 mL of saturated brine.[1]

    • The resulting organic phase contains the 2-bromo-N,N-dimethylaniline product.

Reactivity and Applications

2-bromo-N,N-dimethylaniline is a versatile building block in organic synthesis, particularly in cross-coupling reactions. The bromo substituent can readily participate in reactions such as Suzuki and Buchwald-Hartwig couplings to form new carbon-carbon and carbon-nitrogen bonds, respectively.

Workflow for a Generic Palladium-Catalyzed Cross-Coupling Reaction:

G Generic Palladium-Catalyzed Cross-Coupling A 2-bromo-N,N-dimethylaniline G Reaction Mixture A->G B Coupling Partner (e.g., Boronic Acid) B->G C Palladium Catalyst (e.g., Pd(OAc)₂) C->G D Ligand (e.g., Phosphine) D->G E Base (e.g., K₂CO₃) E->G F Solvent (e.g., Toluene) F->G H Heating G->H I Coupled Product H->I J Workup and Purification I->J K Isolated Product J->K

Caption: Workflow of a typical palladium-catalyzed cross-coupling reaction.

2-bromo-4,6-dimethylaniline

2-bromo-4,6-dimethylaniline is another important isomer used in the synthesis of various organic compounds.

Chemical and Physical Properties
PropertyValueReference
Molecular Formula C₈H₁₀BrN
Molecular Weight 200.08 g/mol
CAS Number 41825-73-4
Appearance Crystalline solid
Melting Point 43-47 °C
Flash Point 110 °C (closed cup)
Spectroscopic Data
Spectroscopy DataReference
¹H NMR Available, with characteristic shifts for the aromatic protons and methyl groups.[5]
Mass Spectrometry Molecular ion peak at m/z 199/201 (due to bromine isotopes).[5]
Infrared (IR) Spectroscopy Available[5]
Experimental Protocols

Synthesis of Brominated 2,6-dimethylaniline:

The bromination of 2,6-dimethylaniline can lead to different isomers depending on the reaction conditions. To obtain 4-bromo-2,6-dimethylaniline, the reaction is typically carried out in the presence of glacial acetic acid.[6] While a specific protocol for the 2-bromo isomer is less common, a general procedure for bromination of anilines can be adapted. Due to the directing effects of the amino and methyl groups, direct bromination of 2,6-dimethylaniline would likely favor substitution at the 4-position. Synthesis of the 2-bromo isomer might require a more complex, multi-step synthetic route.

A general representation of the synthesis of a bromo-dimethylaniline is provided below.

Logical Flow for the Synthesis of a Brominated Dimethylaniline:

G General Synthesis of Brominated Dimethylaniline cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup and Purification A Dimethylaniline Isomer (e.g., 2,6-dimethylaniline) D Reaction at Controlled Temperature A->D B Brominating Agent (e.g., Br₂ or NBS) B->D C Solvent (e.g., Acetic Acid) C->D E Quenching D->E F Extraction E->F G Chromatography F->G H Brominated Dimethylaniline Product G->H

Caption: General workflow for the synthesis of a brominated dimethylaniline.

Reactivity and Applications

Similar to its N,N-dimethylated counterpart, 2-bromo-4,6-dimethylaniline can be utilized in various organic transformations. The presence of the primary amine allows for a different set of reactions, such as diazotization followed by Sandmeyer reactions, or acylation to form amides. The steric hindrance from the two methyl groups ortho to the amine can influence its reactivity.

This compound and its derivatives are of interest in medicinal chemistry and materials science. For instance, related bromoaniline structures have been investigated for their potential as sensors for metal cations and for their binding efficacy to DNA and HSA.

Safety Information

Both 2-bromo-N,N-dimethylaniline and 2-bromo-4,6-dimethylaniline should be handled with care in a well-ventilated fume hood. They are classified as hazardous substances.

  • 2-bromo-N,N-dimethylaniline: Danger. Toxic if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation. Suspected of causing cancer.

  • 2-bromo-4,6-dimethylaniline: Warning. Causes skin irritation, serious eye irritation, and may cause respiratory irritation.

Always consult the Safety Data Sheet (SDS) before handling these chemicals and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

This guide provides a foundational understanding of the chemical properties of 2-bromo-N,N-dimethylaniline and 2-bromo-4,6-dimethylaniline. For more specific applications and detailed reaction conditions, consulting the primary literature is recommended.

References

Navigating the Identity of 2-bromo-N,6-dimethylaniline: A Technical Examination of Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

A definitive Chemical Abstracts Service (CAS) number for "2-bromo-N,6-dimethylaniline" has not been identified in comprehensive chemical databases. The provided name is ambiguous and may refer to several structural isomers. This guide presents a technical overview of the most probable related compounds, offering key data and experimental insights for researchers, scientists, and drug development professionals.

The structural ambiguity of "this compound" necessitates a careful examination of its potential isomers. The name implies a bromine atom at the second position of the aniline ring, a methyl group on the nitrogen atom, and a second methyl group at the sixth position of the ring. However, due to the lack of a specific CAS registry number for this exact configuration, we will explore the known properties and protocols of closely related and indexed compounds. This includes isomers with different methylation patterns or substitution positions.

Potential Isomers and Their Chemical Identification

The following section details the key identification and physical properties of plausible isomers related to the requested compound. This data is crucial for distinguishing between these closely related molecules in a laboratory setting.

Table 1: Chemical Identifiers of Related Isomers
Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
2-Bromo-4,6-dimethylaniline 41825-73-4C₈H₁₀BrN200.08
2-Bromo-N,N-dimethylaniline 698-00-0C₈H₁₀BrN200.08[1]
2-Bromo-6-methylaniline 53848-17-2C₇H₈BrN186.05[1][2]
2-Bromo-N-methylaniline 6832-87-7C₇H₈BrN186.05[3][4]
Table 2: Physical Properties of Related Isomers
Compound NameBoiling Point (°C)Density (g/mL at 25°C)Refractive Index (n20/D)
2-Bromo-6-methylaniline 105-107 / 205 mmHg[1]1.478[1]1.603[1]
2-Bromo-N-methylaniline 107-109 / 12 mmHg[3]1.51.607[3]

Experimental Protocols and Applications

The utility of these compounds in synthetic chemistry is significant, particularly as intermediates in the creation of more complex molecules.

Synthesis of N-substituted Anilines

A common application for brominated anilines is in cross-coupling reactions to form carbon-nitrogen bonds, a fundamental transformation in the synthesis of pharmaceuticals and other fine chemicals. For instance, 2-Bromo-N,N-dimethylaniline can be used in the synthesis of various complex amines and phosphine ligands.[1]

Experimental Workflow: General N-Arylation (Buchwald-Hartwig Amination)

This workflow outlines a typical procedure for the palladium-catalyzed N-arylation of an amine with a bromoaniline derivative.

reagents Bromoaniline Derivative + Amine + Pd Catalyst + Ligand + Base reaction Reaction Mixture reagents->reaction 1. Add reagents solvent Inert Solvent (e.g., Toluene, Dioxane) solvent->reaction 2. Dissolve in solvent heating Heating (e.g., 80-120°C) reaction->heating 3. Heat mixture workup Aqueous Workup & Extraction heating->workup 4. Cool and quench purification Column Chromatography workup->purification 5. Isolate crude product product N-Aryl Amine Product purification->product 6. Purify

Caption: General workflow for a Buchwald-Hartwig amination reaction.

Signaling Pathways and Biological Relevance

While specific signaling pathway involvement for "this compound" is undocumented, derivatives of bromoanilines are often investigated in the context of drug development for their potential biological activities. For example, substituted anilines are core structures in many kinase inhibitors, which target signaling pathways involved in cell proliferation and cancer.

Logical Relationship: Kinase Inhibitor Drug Discovery

The following diagram illustrates the logical progression from a starting chemical scaffold, such as a substituted aniline, to a potential drug candidate.

start Substituted Aniline Scaffold (e.g., Bromoaniline derivative) synthesis Chemical Synthesis (Library Generation) start->synthesis screening High-Throughput Screening (Kinase Inhibition Assays) synthesis->screening hit Identification of 'Hit' Compounds screening->hit optimization Lead Optimization (Structure-Activity Relationship Studies) hit->optimization candidate Preclinical Candidate optimization->candidate clinical Clinical Trials candidate->clinical

Caption: Logical flow from a chemical scaffold to a clinical candidate.

References

A Methodological Guide to the Structure Elucidation of 2-bromo-N,6-dimethylaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive methodological approach for the structural elucidation of 2-bromo-N,6-dimethylaniline. Due to the absence of publicly available spectroscopic data for this specific isomer, this document provides a detailed framework of the necessary analytical techniques. To illustrate the principles of analysis, spectroscopic data for the closely related isomers, 2-bromo-N,N-dimethylaniline and 2-bromo-4,6-dimethylaniline, are presented and interpreted. The protocols detailed herein are designed to enable researchers to unambiguously confirm the structure of this compound through a combination of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy.

Introduction

Substituted anilines are a critical class of intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. The precise determination of their molecular structure is paramount for ensuring the desired chemical properties and biological activities of the final products. The target molecule, this compound, is a substituted aromatic amine where the bromine atom and one methyl group are ortho to the amino group, and the second methyl group is on the nitrogen atom. The elucidation of its structure relies on a synergistic application of modern spectroscopic techniques.

Predicted Physicochemical Properties

PropertyPredicted Value / Information
Molecular Formula C₈H₁₀BrN
Molecular Weight 200.08 g/mol
CAS Number Not assigned
Physical State Expected to be a liquid or low-melting solid at room temperature.
Solubility Expected to be soluble in common organic solvents like chloroform, methanol, and DMSO.

Spectroscopic Data of Related Isomers

To provide a practical context for the analytical methodologies, the following tables summarize the available spectroscopic data for the related isomers: 2-bromo-N,N-dimethylaniline and 2-bromo-4,6-dimethylaniline. This data serves as a reference for predicting the expected spectral features of this compound.

Mass Spectrometry Data of Isomers
CompoundMolecular Ion (m/z)Key Fragmentation Peaks (m/z)
2-bromo-N,N-dimethylaniline 199/201 (M/M+2, due to ⁷⁹Br/⁸¹Br isotopes)184/186 ([M-CH₃]⁺), 120 ([M-Br]⁺)
2-bromo-4,6-dimethylaniline 199/201 (M/M+2, due to ⁷⁹Br/⁸¹Br isotopes)184/186 ([M-CH₃]⁺), 120 ([M-Br]⁺)
Infrared (IR) Spectroscopy Data of 2-bromo-N,N-dimethylaniline
Wavenumber (cm⁻¹)Assignment
~3400-3500N-H stretch (absent in N,N-dimethylated anilines)
~3050-3100Aromatic C-H stretch
~2950-2850Aliphatic C-H stretch (from methyl groups)
~1600, ~1480Aromatic C=C bending
~1300-1350C-N stretch
~750C-Br stretch
¹H NMR Spectroscopic Data of Isomers (in CDCl₃)
CompoundChemical Shift (ppm)MultiplicityIntegrationAssignment
2-bromo-N,N-dimethylaniline ~7.5 (dd)Doublet of doublets1HAr-H
~7.2 (td)Triplet of doublets1HAr-H
~6.9 (dd)Doublet of doublets1HAr-H
~6.8 (td)Triplet of doublets1HAr-H
~2.7 (s)Singlet6HN(CH₃)₂
2-bromo-4,6-dimethylaniline ~7.1 (s)Singlet1HAr-H
~6.8 (s)Singlet1HAr-H
~3.9 (br s)Broad singlet2HNH₂
~2.2 (s)Singlet3HAr-CH₃
~2.1 (s)Singlet3HAr-CH₃
¹³C NMR Spectroscopic Data of 2-bromo-N,N-dimethylaniline (Predicted)
Chemical Shift (ppm)Assignment
~150C-N
~133Ar C-H
~128Ar C-H
~124Ar C-H
~120Ar C-H
~118C-Br
~45N(CH₃)₂

Experimental Protocols

The following are detailed experimental protocols for the structural elucidation of this compound.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and isotopic pattern of the molecule.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electron ionization (EI) source.

  • Method:

    • Dissolve a small sample of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

    • Introduce the sample into the mass spectrometer via direct infusion or gas chromatography (GC-MS).

    • Acquire the mass spectrum in positive ion mode.

  • Expected Results: A molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, characteristic of the presence of a single bromine atom. The high-resolution mass will confirm the elemental composition.

Infrared (IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Method:

    • For a liquid sample, a thin film can be prepared between two NaCl or KBr plates.

    • For a solid sample, a KBr pellet can be prepared.

    • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Expected Results: Characteristic absorption bands for N-H stretching (if a secondary amine), aromatic and aliphatic C-H stretching, C=C bending, C-N stretching, and C-Br stretching.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the carbon-hydrogen framework of the molecule.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Experiments:

    • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity.

    • ¹³C NMR: Provides information about the number of different types of carbons.

    • 2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and to fully assign the structure.

  • Method:

    • Dissolve ~5-10 mg of the sample in ~0.6 mL of the deuterated solvent.

    • Transfer the solution to an NMR tube.

    • Acquire the ¹H, ¹³C, and 2D NMR spectra.

  • Expected Results for this compound:

    • ¹H NMR: Distinct signals for the N-H proton, the N-methyl protons, the aromatic protons, and the aromatic methyl protons. The coupling patterns of the aromatic protons will be crucial for determining the substitution pattern.

    • ¹³C NMR: Resonances for all eight carbons in their unique chemical environments.

Logical Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for the structural elucidation of an unknown substituted aniline like this compound.

structure_elucidation_workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation & Structure Confirmation synthesis Synthesis of This compound purification Purification (e.g., Column Chromatography) synthesis->purification ms Mass Spectrometry (MS) purification->ms ir Infrared (IR) Spectroscopy purification->ir nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr mw_formula Determine Molecular Weight & Formula (from MS) ms->mw_formula functional_groups Identify Functional Groups (from IR) ir->functional_groups connectivity Establish Connectivity (from NMR) nmr->connectivity structure_confirmation Final Structure Confirmation mw_formula->structure_confirmation functional_groups->structure_confirmation connectivity->structure_confirmation

Structure Elucidation Workflow

Conclusion

The structural elucidation of this compound requires a systematic and multi-faceted analytical approach. By employing mass spectrometry, IR spectroscopy, and a suite of NMR experiments, a complete and unambiguous structural assignment can be achieved. The data from related isomers provides a valuable predictive tool for interpreting the spectra of the target compound. This guide provides the necessary framework for researchers to confidently undertake the synthesis and characterization of this and other substituted anilines.

An In-Depth Guide to the IUPAC Nomenclature of 2-bromo-N,6-dimethylaniline

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The systematic naming of chemical compounds is governed by the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules. These rules provide an unambiguous method for identifying a chemical structure based on its name. This document provides a detailed breakdown of the IUPAC nomenclature for the compound 2-bromo-N,6-dimethylaniline . This compound is a substituted aniline, a class of molecules widely used as intermediates in the synthesis of dyes, pharmaceuticals, and other complex organic materials.

Deconstruction of the IUPAC Name

The name "this compound" can be systematically deconstructed to reveal the underlying molecular structure, based on established IUPAC conventions.

1. Parent Hydride: The foundation of the name is "aniline ". Aniline is the accepted IUPAC name for a benzene ring substituted with an amino group (-NH₂). Alternatively, the systematic name "benzenamine " can be used.

2. Substituents and Locants: The prefixes in the name identify the substituent groups attached to the parent aniline structure and their precise locations (locants).

  • Ring Substituents: The aniline ring is numbered starting from the carbon atom bonded to the amino group as position 1. The numbering proceeds around the ring to give the substituents the lowest possible locant numbers.

    • 2-bromo : A bromine atom (-Br) is attached to carbon atom number 2 of the benzene ring.

    • 6-methyl : A methyl group (-CH₃) is attached to carbon atom number 6 of the benzene ring.

  • Nitrogen Substituent: The locant "N- " is used to specify that a substituent is attached directly to the nitrogen atom of the amino group, rather than to the benzene ring.

    • N-methyl : A methyl group (-CH₃) is attached to the nitrogen atom.

3. Assembly of the Final Name: The substituents are listed in alphabetical order (bromo, methyl). Since there are two methyl groups in different locations, they are combined using the prefix "di" and their locants are specified accordingly.

Therefore, the systematic assembly is:

  • A bromine on position 2: 2-bromo

  • A methyl group on the nitrogen and another on position 6: N,6-dimethyl

  • The parent structure: aniline

Combining these components yields the full IUPAC name: This compound . An equally valid IUPAC name using the systematic parent is 2-bromo-N,6-dimethylbenzenamine .

Logical Diagram of Nomenclature

The following diagram illustrates the logical process of constructing the IUPAC name from the structural components of the molecule.

IUPAC_Nomenclature cluster_structure Structural Components cluster_locants Positional Information (Locants) cluster_name IUPAC Name Construction Parent Aniline (Benzenamine) FinalName This compound Parent->FinalName Sub1 Bromo Group Loc1 Position 2 (Ring) Sub1->Loc1 Sub2 Methyl Group Loc2 Position 6 (Ring) Sub2->Loc2 Sub3 Methyl Group Loc3 Position N (Nitrogen) Sub3->Loc3 Prefix1 2-bromo Loc1->Prefix1 Prefix2 N,6-dimethyl Loc2->Prefix2 Loc3->Prefix2 Prefix1->FinalName Prefix2->FinalName

Caption: Logical workflow for deriving the IUPAC name this compound.

preparation of 2-bromo-N,6-dimethylaniline from 2,6-dimethylaniline

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the synthesis of 2-bromo-N,6-dimethylaniline from 2,6-dimethylaniline, tailored for researchers and professionals in drug development. This document outlines a feasible two-step synthetic pathway, including detailed experimental protocols, data presentation in tabular format, and process visualization through diagrams.

Introduction

The synthesis of this compound from 2,6-dimethylaniline is a multi-step process due to the directing effects of the amino and methyl groups on the aromatic ring. Direct bromination of 2,6-dimethylaniline typically yields the 4-bromo or 3-bromo isomers as major products[1]. Therefore, a strategic approach is required to achieve the desired 2-bromo substitution, followed by N-methylation. This guide details a two-step synthesis: the ortho-bromination of 2,6-dimethylaniline to yield 2-bromo-6-methylaniline, and the subsequent N-methylation to produce the final product, this compound.

Step 1: Ortho-Bromination of 2,6-Dimethylaniline

Achieving selective ortho-bromination of 2,6-dimethylaniline is challenging. The use of a non-polar solvent can favor the formation of the ortho-isomer, although a mixture of isomers is expected, necessitating purification.

Experimental Protocol

A plausible method for the ortho-bromination involves the reaction of 2,6-dimethylaniline with bromine in a non-polar solvent.

Materials:

  • 2,6-dimethylaniline

  • Bromine

  • Carbon disulfide (CS₂)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Dichloromethane

Procedure:

  • In a fume hood, dissolve 2,6-dimethylaniline in carbon disulfide.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine in carbon disulfide dropwise to the cooled solution with constant stirring.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

  • Quench the reaction by adding a saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography to separate the 2-bromo-6-methylaniline from other isomers.

Data Presentation
ParameterValue
Reactant 2,6-Dimethylaniline
Reagent Bromine
Solvent Carbon Disulfide (CS₂)
Product 2-Bromo-6-methylaniline (and isomers)
Purification Method Column Chromatography

Step 2: N-Methylation of 2-Bromo-6-methylaniline

The second step involves the N-methylation of the purified 2-bromo-6-methylaniline. A modern and efficient method utilizes a Ruthenium catalyst with methanol as the methyl source[2][3].

Experimental Protocol

This protocol is adapted from a general procedure for the N-methylation of anilines[2][3].

Materials:

  • 2-Bromo-6-methylaniline

  • (DPEPhos)RuCl₂PPh₃ (Ruthenium catalyst)

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Methanol (MeOH)

  • Silica gel for chromatography

Procedure:

  • To a Schlenk tube equipped with a magnetic stir bar, add 2-bromo-6-methylaniline (1.0 mmol), (DPEPhos)RuCl₂PPh₃ (0.5 mol %), and cesium carbonate (0.5 mmol).

  • Add anhydrous methanol (1 mL).

  • Seal the tube and heat the reaction mixture at 140 °C for 12 hours.

  • After cooling to room temperature, concentrate the mixture in vacuo.

  • Purify the residue by column chromatography on silica gel to yield this compound.

Data Presentation
ParameterValue
Reactant 2-Bromo-6-methylaniline
Catalyst (DPEPhos)RuCl₂PPh₃
Methyl Source Methanol (MeOH)
Base Cesium Carbonate (Cs₂CO₃)
Temperature 140 °C
Reaction Time 12 hours
Product This compound
Purification Method Column Chromatography

Visualizations

Reaction Pathway

Reaction_Pathway Start 2,6-Dimethylaniline Intermediate 2-Bromo-6-methylaniline Start->Intermediate Br2, CS2 End This compound Intermediate->End CH3OH, Ru-catalyst

Caption: Synthetic pathway from 2,6-dimethylaniline to this compound.

Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: N-Methylation a Dissolve 2,6-dimethylaniline in CS2 b Add Bromine Solution a->b c Reaction Quenching b->c d Extraction & Drying c->d e Purification (Column Chromatography) d->e f Combine Reactants & Catalyst e->f Intermediate Product g Heat at 140°C f->g h Workup & Concentration g->h i Purification (Column Chromatography) h->i

Caption: Experimental workflow for the two-step synthesis.

References

An In-depth Technical Guide to 2-Bromo-N,6-dimethylaniline and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The chemical name "2-bromo-N,6-dimethylaniline" is ambiguous. This guide will focus on two plausible interpretations: 2-bromo-N,N-dimethylaniline and 2-bromo-4,6-dimethylaniline , which are commonly used intermediates in research and industry.

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis protocols, and applications of 2-bromo-N,N-dimethylaniline and 2-bromo-4,6-dimethylaniline, tailored for researchers, scientists, and professionals in drug development.

Data Presentation

The quantitative data for both compounds are summarized in the table below for easy comparison.

Property2-bromo-N,N-dimethylaniline2-bromo-4,6-dimethylaniline
Molecular Formula C₈H₁₀BrN[1]C₈H₁₀BrN[2]
Molecular Weight 200.08 g/mol [1]200.08 g/mol [2]
CAS Number 698-00-0[1]41825-73-4[2]
Appearance Colorless to pale yellow liquid[3]-
Melting Point -43-47 °C[4]
Boiling Point --
Solubility Slightly soluble in water; soluble in common organic solvents.[3]Insoluble in water.[5]
IUPAC Name 2-bromo-N,N-dimethylaniline[1]2-bromo-4,6-dimethylaniline[2]

Experimental Protocols

Synthesis of 2-bromo-N,N-dimethylaniline

This protocol describes the synthesis of 2-bromo-N,N-dimethylaniline via the bromination of N,N-dimethylaniline.[3]

Materials:

  • N,N-dimethylaniline

  • Dichloromethane (DCM)

  • Bromine

  • Sodium bicarbonate solution

  • Magnesium sulfate

  • Ethanol

Procedure:

  • Dissolve N,N-dimethylaniline in dichloromethane in a large Erlenmeyer flask equipped with a magnetic stir bar.

  • While stirring, slowly add a solution of bromine in dichloromethane. Maintain the reaction temperature between 20-30°C.

  • After the addition is complete, place the flask in an ice bath.

  • Carefully add sodium bicarbonate solution to neutralize the solution until it is basic. Monitor for any excessive foaming.

  • Transfer the mixture to a separatory funnel and extract the organic layer.

  • Dry the organic layer with magnesium sulfate and then filter to remove the drying agent.

  • Remove the dichloromethane solvent by evaporation on a steam bath.

  • Recrystallize the resulting product from ethanol and allow it to dry.

Synthesis of 2-bromo-4,6-dimethylaniline

This protocol is based on the general procedure for the bromination of 2,6-dialkylanilines.[6]

Materials:

  • 2,6-dimethylaniline hydrochloride

  • 1,2-dichloroethane

  • Bromine

Procedure:

  • Suspend 2,6-dimethylaniline hydrochloride in 1,2-dichloroethane in a reaction vessel.

  • Cool the suspension to 0°C.

  • Slowly add bromine dropwise to the suspension over a period of 1 hour, maintaining the temperature at 0°C.

  • After the addition is complete, continue to stir the reaction mixture for an additional hour at 0°C.

  • Filter the reaction mixture to collect the precipitate.

  • Wash the filter residue with 1,2-dichloroethane.

  • Dry the product under vacuum at 40°C to yield 4-bromo-2,6-dimethylaniline hydrobromide.

  • The free base, 2-bromo-4,6-dimethylaniline, can be obtained by neutralization.

Visualizations

Experimental Workflow: Synthesis of 2-bromo-N,N-dimethylaniline

G Synthesis of 2-bromo-N,N-dimethylaniline cluster_reactants Reactants cluster_process Reaction & Workup cluster_product Purification & Product reactant1 N,N-dimethylaniline reaction Bromination (20-30°C) reactant1->reaction reactant2 Bromine in DCM reactant2->reaction neutralization Neutralization (Sodium Bicarbonate) reaction->neutralization extraction Extraction (DCM) neutralization->extraction drying Drying (MgSO4) extraction->drying evaporation Solvent Evaporation drying->evaporation recrystallization Recrystallization (Ethanol) evaporation->recrystallization product 2-bromo-N,N-dimethylaniline recrystallization->product

Caption: Workflow for the synthesis of 2-bromo-N,N-dimethylaniline.

Role as a Chemical Intermediate in Drug Discovery

These bromoaniline derivatives are valuable building blocks in the synthesis of more complex molecules with potential biological activity.[3] They are often used in coupling reactions and as precursors for various heterocyclic compounds.

G Role of Bromoanilines in Drug Discovery cluster_starting_material Starting Material cluster_reactions Chemical Transformations cluster_products Potential Products start 2-bromo-N,N-dimethylaniline or 2-bromo-4,6-dimethylaniline coupling Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) start->coupling cyclization Cyclization Reactions start->cyclization functionalization Further Functionalization coupling->functionalization cyclization->functionalization pharmaceuticals Pharmaceuticals (e.g., Antifungals, Analgesics) functionalization->pharmaceuticals agrochemicals Agrochemicals functionalization->agrochemicals materials Functional Materials functionalization->materials

Caption: Bromoanilines as intermediates in chemical synthesis.

References

A Comprehensive Guide to the Historical Synthesis of 2-bromo-N,6-dimethylaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides an in-depth overview of the historical synthetic approaches for 2-bromo-N,6-dimethylaniline. Drawing from established chemical principles and documented syntheses of related compounds, this guide outlines a plausible and historically relevant pathway for the preparation of this specific substituted aniline. The methodologies presented are based on analogous reactions reported in scientific literature and patents, offering a foundational understanding for researchers in organic synthesis and drug development.

Introduction

This compound is a substituted aromatic amine of interest in medicinal chemistry and materials science due to its unique substitution pattern, which can influence its chemical reactivity and biological activity. While direct historical synthesis protocols for this exact molecule are not extensively documented under its specific name, a logical synthetic sequence can be constructed based on the well-established chemistry of anilines. The most probable synthetic strategy involves a multi-step process starting from a commercially available precursor, 2-methylaniline (o-toluidine). This approach circumvents the regioselectivity challenges associated with the direct bromination of N,6-dimethylaniline.

The proposed synthesis involves four key stages:

  • Protection of the Amino Group: The amino group of 2-methylaniline is first protected, typically as an acetamide, to control reactivity and direct subsequent electrophilic substitution.

  • Ortho-Bromination: The protected aniline derivative is then subjected to bromination. The protecting group helps to direct the bromine atom to the position ortho to the amino group.

  • Deprotection: The protecting group is subsequently removed to regenerate the free amine.

  • N-Methylation: The final step involves the methylation of the secondary amine to yield the target molecule, this compound.

An alternative and more direct approach begins with the commercially available 2-bromo-6-methylaniline, followed by N-methylation.

Proposed Synthetic Pathways

The following sections detail the experimental protocols for the plausible historical synthesis of this compound.

Pathway 1: Multi-step Synthesis from 2-Methylaniline

This pathway represents a classical approach to constructing the target molecule from a simple starting material.

Synthesis_Pathway_1 2-Methylaniline 2-Methylaniline N-(2-methylphenyl)acetamide N-(2-methylphenyl)acetamide 2-Methylaniline->N-(2-methylphenyl)acetamide Acetic Anhydride N-(2-bromo-6-methylphenyl)acetamide N-(2-bromo-6-methylphenyl)acetamide N-(2-methylphenyl)acetamide->N-(2-bromo-6-methylphenyl)acetamide Bromine 2-bromo-6-methylaniline 2-bromo-6-methylaniline N-(2-bromo-6-methylphenyl)acetamide->2-bromo-6-methylaniline Hydrolysis This compound This compound 2-bromo-6-methylaniline->this compound Methylating Agent

Caption: Multi-step synthesis of this compound from 2-methylaniline.

The protection of the amino group of 2-methylaniline is a crucial first step to control the subsequent bromination. Acetylation is a common and effective method for this purpose.

Experimental Protocol: To a solution of 2-methylaniline in a suitable solvent such as glacial acetic acid, an excess of acetic anhydride is added. The reaction mixture is typically heated under reflux for a period of time to ensure complete conversion. After cooling, the product is often precipitated by pouring the reaction mixture into water. The solid N-(2-methylphenyl)acetamide is then collected by filtration, washed with water, and can be purified by recrystallization.

Reagent/ParameterValue/Condition
Starting Material2-Methylaniline
ReagentAcetic Anhydride
SolventGlacial Acetic Acid
Reaction TemperatureReflux
Work-upPrecipitation in water

With the amino group protected, the aromatic ring can be brominated. The acetamido group is an ortho-, para-director. Due to steric hindrance from the methyl group and the acetamido group, bromination is directed to the available ortho position.

Experimental Protocol: N-(2-methylphenyl)acetamide is dissolved in a suitable solvent like glacial acetic acid. A solution of bromine in acetic acid is then added dropwise to the solution, often at a controlled temperature to manage the exothermic reaction. After the addition is complete, the reaction mixture is stirred for a period to ensure completion. The product, N-(2-bromo-6-methylphenyl)acetamide, can be isolated by precipitation in water followed by filtration and recrystallization.

Reagent/ParameterValue/Condition
Starting MaterialN-(2-methylphenyl)acetamide
ReagentBromine
SolventGlacial Acetic Acid
Reaction TemperatureControlled, often room temperature
Work-upPrecipitation in water

The deprotection of the acetamido group is typically achieved by acid or base-catalyzed hydrolysis.

Experimental Protocol: N-(2-bromo-6-methylphenyl)acetamide is suspended in an aqueous acidic solution, such as hydrochloric acid or sulfuric acid, and heated under reflux. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled and neutralized with a base (e.g., sodium hydroxide) to precipitate the free amine, 2-bromo-6-methylaniline. The product is then collected by filtration, washed with water, and can be purified by distillation or recrystallization.

Reagent/ParameterValue/Condition
Starting MaterialN-(2-bromo-6-methylphenyl)acetamide
ReagentAqueous Acid (e.g., HCl)
Reaction TemperatureReflux
Work-upNeutralization and filtration

The final step is the methylation of the primary amine to a secondary amine. Various methylating agents can be used.

Experimental Protocol: 2-bromo-6-methylaniline can be N-methylated using a variety of reagents. A common laboratory method involves reacting the aniline with a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base (e.g., sodium carbonate or potassium carbonate) to neutralize the acid formed during the reaction. The reaction is typically carried out in an inert solvent. After the reaction is complete, the product is isolated by extraction and purified by distillation or chromatography.

Reagent/ParameterValue/Condition
Starting Material2-bromo-6-methylaniline
ReagentDimethyl Sulfate or Methyl Iodide
BaseSodium Carbonate or Potassium Carbonate
SolventInert solvent (e.g., acetone, acetonitrile)
Work-upExtraction and purification
Pathway 2: N-Methylation of Commercially Available 2-bromo-6-methylaniline

For a more direct synthesis, one can start with 2-bromo-6-methylaniline, which is commercially available.

Synthesis_Pathway_2 2-bromo-6-methylaniline 2-bromo-6-methylaniline This compound This compound 2-bromo-6-methylaniline->this compound Methylating Agent

Caption: Direct synthesis of this compound from 2-bromo-6-methylaniline.

Experimental Protocol: The experimental protocol for this step is identical to Step 4 in Pathway 1. 2-bromo-6-methylaniline is reacted with a suitable methylating agent in the presence of a base.

Reagent/ParameterValue/Condition
Starting Material2-bromo-6-methylaniline
ReagentDimethyl Sulfate or Methyl Iodide
BaseSodium Carbonate or Potassium Carbonate
SolventInert solvent (e.g., acetone, acetonitrile)
Work-upExtraction and purification

Quantitative Data Summary

Reaction StepExpected Yield Range
N-Acetylation of Anilines>90%
Ortho-Bromination of Acetanilides60-80%
Hydrolysis of Acetanilides>85%
N-Methylation of Anilines70-95%

Conclusion

The synthesis of this compound can be reliably achieved through a well-established, multi-step sequence starting from 2-methylaniline. This pathway involves protection of the amino group, regioselective bromination, deprotection, and N-methylation. Alternatively, a more direct route involves the N-methylation of commercially available 2-bromo-6-methylaniline. The protocols and data presented in this guide are based on established organic chemistry principles and provide a solid foundation for the laboratory preparation of this and related substituted anilines. Researchers and drug development professionals can utilize this information for the synthesis of novel compounds and for the development of new synthetic methodologies.

Steric Effects in 2-bromo-N,6-dimethylaniline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the steric effects present in 2-bromo-N,6-dimethylaniline. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages comprehensive data from closely related analogues to infer its structural and reactive properties. The principles and data presented herein offer valuable insights for professionals engaged in synthetic chemistry, medicinal chemistry, and materials science, where understanding steric hindrance is crucial for molecular design and reaction engineering.

Introduction to Steric Effects in Substituted Anilines

Anilines are fundamental building blocks in a vast array of chemical syntheses, from pharmaceuticals to polymers. The reactivity and physical properties of aniline derivatives are profoundly influenced by the nature and position of substituents on the aromatic ring and the nitrogen atom. Steric effects, arising from the spatial arrangement of atoms, play a pivotal role in determining molecular conformation, stability, and reactivity.

In the case of this compound, the presence of two ortho-substituents (a bromine atom and a methyl group) to the N-methylamino group creates a sterically crowded environment. This congestion significantly impacts:

  • Molecular Geometry: Distortion of bond angles and lengths from ideal values.

  • Conformational Preferences: Restricted rotation around the C-N bond, leading to distinct rotational isomers (rotamers).

  • Reactivity: Shielding of the amino group and the ortho-positions, influencing the rates and outcomes of chemical reactions.

This guide will systematically explore these aspects, supported by quantitative data from analogous compounds, detailed experimental protocols for their synthesis and analysis, and visualizations to elucidate key concepts.

Synthesis and Characterization

Proposed Synthetic Pathway

A logical approach to the synthesis of this compound would involve a two-step process starting from 2,6-dimethylaniline:

  • Bromination: Regioselective bromination of 2,6-dimethylaniline. The directing effects of the amino and methyl groups would need to be carefully considered to achieve bromination at the desired position.

  • N-Methylation: Subsequent methylation of the resulting bromo-2,6-dimethylaniline.

The following diagram illustrates this proposed synthetic workflow.

G Proposed Synthesis of this compound cluster_0 Step 1: Bromination cluster_1 Step 2: N-Methylation 2,6-Dimethylaniline 2,6-Dimethylaniline Intermediate Bromo-2,6-dimethylaniline 2,6-Dimethylaniline->Intermediate e.g., NBS in Acetonitrile Brominating Agent Brominating Agent Brominating Agent->Intermediate Product This compound Intermediate->Product e.g., Methyl Iodide, Base Methylating Agent Methylating Agent Methylating Agent->Product

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following are detailed experimental protocols for reactions analogous to those proposed for the synthesis of this compound.

This protocol is adapted from the synthesis of 4-bromo-2,6-dimethylaniline.[1]

  • Materials: 2,6-dimethylaniline, N-bromosuccinimide (NBS), acetonitrile, stainless steel grinding jar and ball.

  • Procedure:

    • To a 10 mL stainless steel grinding jar, add 2,6-dimethylaniline (1.0 mmol), N-bromosuccinimide (1.0 mmol), and a stainless steel ball (5 mm diameter).

    • Conduct the ball milling reaction at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, transfer the reaction mixture to a flask containing ethyl acetate (30 mL) and cool to 0°C.

    • Filter the mixture to remove the succinimide byproduct.

    • Concentrate the filtrate under reduced pressure to yield the crude brominated product.

    • Purify the product by column chromatography on silica gel.

  • Materials: Bromo-2,6-dimethylaniline, methyl iodide, a suitable base (e.g., potassium carbonate), and a polar aprotic solvent (e.g., acetonitrile or DMF).

  • Procedure:

    • In a round-bottom flask, dissolve the bromo-2,6-dimethylaniline (1.0 mmol) in the chosen solvent.

    • Add the base (e.g., K₂CO₃, 2.0 mmol).

    • Add methyl iodide (1.2 mmol) dropwise to the stirring mixture.

    • Heat the reaction mixture at a suitable temperature (e.g., 60-80 °C) and monitor by TLC.

    • After completion, cool the reaction to room temperature and quench with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Structural Analysis and Steric Effects

The steric hindrance in this compound is expected to cause significant deviations in its molecular geometry from that of a simple aniline.

Bond Lengths and Angles

Crystallographic data of the closely related compound, 4-bromo-2,6-dimethylaniline, provides valuable quantitative insights into the expected structural distortions.[2]

ParameterExpected Value in this compound (inferred from 4-bromo-2,6-dimethylaniline)Idealized Value
Bond Lengths (Å)
C-N~1.401.43
C-Br~1.901.94
C-C (aromatic)1.37 - 1.401.39
N-C(methyl)-1.47
**Bond Angles (°) **
C-C-N~121120
C-C-Br~120120
C-N-C(methyl)-109.5
H-N-C(methyl)-109.5

Data for 4-bromo-2,6-dimethylaniline from reference[2].

The steric repulsion between the ortho-substituents (bromine and methyl) and the N-methylamino group is anticipated to cause a slight pyramidalization of the nitrogen atom and a twisting of the N-methylamino group out of the plane of the benzene ring.

Conformational Analysis

Rotation around the C-N bond in this compound is expected to be significantly hindered. The molecule will likely exist as a pair of atropisomers if the rotational barrier is high enough to allow for their isolation at room temperature. The preferred conformation will be one that minimizes the steric clashes between the ortho-substituents and the N-methyl group.

Computational studies on related ortho-substituted anilines suggest that the amino group is often twisted with respect to the aromatic ring.[2] For this compound, the dihedral angle (C-C-N-C(methyl)) is predicted to be non-zero to alleviate steric strain.

The following diagram illustrates the concept of restricted rotation and the resulting atropisomers.

G Restricted Rotation in this compound cluster_0 Atropisomer 1 cluster_1 Atropisomer 2 node1 [Structure of Atropisomer 1] node2 [Structure of Atropisomer 2] node1->node2 High Rotational Barrier node2->node1 High Rotational Barrier

Caption: Atropisomerism due to restricted C-N bond rotation.

Spectroscopic Properties

The steric environment of this compound will be reflected in its spectroscopic data.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, N-methyl, and C-methyl protons. Due to the steric hindrance, the rotation around the C-N bond may be slow on the NMR timescale, potentially leading to broadened signals or even distinct signals for the N-methyl protons in different atropisomers at low temperatures.

Predicted ¹H NMR Chemical Shifts:

ProtonPredicted Chemical Shift (δ, ppm)Rationale
Aromatic-H7.0 - 7.5In the deshielded region typical for aromatic protons.
N-CH₃2.8 - 3.2Shielded relative to aromatic protons.
C-CH₃2.2 - 2.5Attached to the aromatic ring.
N-H3.5 - 4.5Broad signal, position dependent on solvent and concentration.

Predicted values are based on data for 2-bromo-4,6-dimethylaniline[3] and general trends for N-methyl anilines.

IR Spectroscopy

The infrared spectrum will provide information about the functional groups present.

Expected IR Absorption Frequencies:

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Mode
N-H3300 - 3500Stretching
C-H (aromatic)3000 - 3100Stretching
C-H (aliphatic)2850 - 3000Stretching
C=C (aromatic)1450 - 1600Stretching
C-N1250 - 1350Stretching
C-Br500 - 600Stretching

Reactivity and Steric Hindrance

The steric bulk of the ortho-substituents in this compound is expected to significantly influence its reactivity.

  • Nucleophilicity of the Nitrogen: The lone pair on the nitrogen atom is sterically shielded, which will decrease its nucleophilicity and basicity compared to less hindered anilines. Reactions involving the amino group, such as acylation or alkylation, will likely be slower.

  • Electrophilic Aromatic Substitution: The ortho and para positions relative to the amino group are electronically activated. However, the ortho-positions are sterically hindered by the bromine and methyl groups, making electrophilic attack at the para position more favorable, provided it is not already substituted.

The following diagram illustrates the steric shielding of the nitrogen lone pair.

G Steric Shielding of the Nitrogen Lone Pair N N Aromatic Ring Aromatic Ring Br Br Br->N Steric Hindrance CH3 CH3 CH3->N Steric Hindrance

Caption: Steric hindrance from ortho-substituents shielding the nitrogen.

Conclusion

The steric effects in this compound, arising from the juxtaposition of a bromine atom, a methyl group, and an N-methylamino group in ortho-positions, are predicted to be substantial. These effects manifest as significant distortions in molecular geometry, a high barrier to rotation around the C-N bond potentially leading to atropisomerism, and reduced reactivity of the amino group. While direct experimental data for this molecule is scarce, analysis of closely related compounds provides a robust framework for understanding its chemical behavior. This guide serves as a valuable resource for researchers and professionals in the chemical sciences, enabling informed decisions in the design and synthesis of sterically hindered aniline derivatives for various applications. Further computational and experimental studies on this compound would be highly valuable to confirm and quantify the inferred properties discussed in this guide.

References

Methodological & Application

Application Note: Laboratory Synthesis of 2-bromo-N,6-dimethylaniline

Author: BenchChem Technical Support Team. Date: November 2025

**Abstract

This document provides a detailed protocol for the laboratory synthesis of 2-bromo-N,6-dimethylaniline, a valuable substituted aniline intermediate in organic synthesis. The described methodology is a two-step process, commencing with the commercially available 2-bromo-6-methylaniline, followed by an N,N-dimethylation reaction. This application note includes a comprehensive experimental procedure, a summary of quantitative data, and a visual representation of the experimental workflow to ensure clarity and reproducibility for researchers in drug development and chemical synthesis.

**Introduction

Substituted anilines are fundamental building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and materials. The specific substitution pattern of these aromatic amines significantly influences the biological activity and physical properties of the target molecules. This compound is a sterically hindered and electronically deactivated aniline derivative, making its synthesis non-trivial. Direct bromination of N,6-dimethylaniline is challenging due to the directing effects of the amino and methyl groups, which favor substitution at other positions. Therefore, a more strategic approach is required.

The protocol outlined herein utilizes the commercially available 2-bromo-6-methylaniline as a starting material. This circumvents the challenges of regioselective bromination. The subsequent step involves the N,N-dimethylation of the primary amine. While several methods exist for N-methylation, many are not effective for sterically hindered and electron-poor substrates. The chosen method, employing dimethyl sulfate, is a robust and classical approach for achieving exhaustive methylation of amines.

**Experimental Protocol

Objective: To synthesize this compound via N,N-dimethylation of 2-bromo-6-methylaniline.

Reaction Scheme:

Materials:

  • 2-bromo-6-methylaniline

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-6-methylaniline (1.0 eq).

  • Addition of Reagents: Add anhydrous acetone to dissolve the starting material. To this solution, add anhydrous potassium carbonate (2.5 eq).

  • Methylation: While stirring the suspension, add dimethyl sulfate (2.2 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Wash the solid residue with a small amount of acetone.

  • Solvent Removal: Combine the filtrate and the washings, and remove the acetone using a rotary evaporator.

  • Extraction: Dissolve the residue in diethyl ether and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Data Presentation

ReagentMolecular Weight ( g/mol )MolesEquivalentsAmount Used (per 10g of starting material)
2-bromo-6-methylaniline186.050.05371.010.0 g
Dimethyl sulfate126.130.1182.214.9 g (11.2 mL)
Potassium carbonate138.210.1342.518.5 g
Acetone58.08--100 mL

Mandatory Visualization

experimental_workflow start Start dissolve Dissolve 2-bromo-6-methylaniline and K2CO3 in Acetone start->dissolve add_dms Add Dimethyl Sulfate dropwise dissolve->add_dms reflux Reflux for 12-18h add_dms->reflux workup Cool, Filter, and Evaporate Acetone reflux->workup extraction Dissolve in Diethyl Ether, Wash with NaHCO3 and Brine workup->extraction dry Dry with MgSO4, Filter, and Concentrate extraction->dry purify Purify by Column Chromatography dry->purify end Obtain pure This compound purify->end

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • Dimethyl sulfate is extremely toxic, carcinogenic, and corrosive. Handle it with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, lab coat, safety goggles).

  • Perform all operations in a well-ventilated fume hood.

  • Anhydrous reagents are sensitive to moisture; handle them accordingly.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.

Application Note and Protocol for the Purification of 2-Bromo-N,6-dimethylaniline by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed protocol for the purification of 2-bromo-N,6-dimethylaniline using normal-phase column chromatography. This technique is essential for isolating the target compound from unreacted starting materials, by-products, and other impurities that may arise during its synthesis.[1][2] Column chromatography separates compounds based on their differential adsorption to a stationary phase while being moved by a mobile phase.[2] For aromatic amines like this compound, silica gel is a common and effective stationary phase. The separation is achieved by optimizing the polarity of the mobile phase, which is typically a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane).

Physicochemical Properties of Related Compounds

Understanding the properties of the target molecule and potential impurities is crucial for developing a successful purification strategy. The molecular weight of the isomeric compound 2-bromo-N,N-dimethylaniline is 200.08 g/mol .[3] Similarly, 2-bromo-4,6-dimethylaniline also has a molecular weight of 200.08 g/mol .[4] The polarity of these molecules, and thus their interaction with the stationary phase, is influenced by the bromine atom and the amino group.

Potential Impurities

During the synthesis of this compound, potential impurities could include unreacted starting materials such as 2,6-dimethylaniline, over-brominated products (dibromo- or tribromo-derivatives), and other positional isomers.[5][6] The polarity differences between the desired product and these impurities allow for their separation by column chromatography.

Experimental Protocol

This protocol outlines the purification of this compound using a standard normal-phase flash column chromatography setup.

Materials and Equipment

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: Hexanes (or Heptane) and Ethyl Acetate (reagent grade)

  • Glass chromatography column

  • Separatory funnel or pump for solvent delivery

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC chamber

  • UV lamp (254 nm)

  • Rotary evaporator

  • Beakers and Erlenmeyer flasks

  • Cotton or glass wool

Procedure

  • TLC Analysis of Crude Mixture:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate using various solvent systems of hexanes and ethyl acetate (e.g., 9:1, 8:2, 7:3 hexanes:ethyl acetate) to determine the optimal mobile phase for separation. The ideal solvent system should give a retention factor (Rf) of approximately 0.2-0.4 for the target compound and good separation from impurities.

  • Column Packing (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the chromatography column.

    • Add a thin layer of sand on top of the cotton plug.[7]

    • In a beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate).[8]

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing and remove air bubbles.[7]

    • Add more mobile phase and let it drain until the solvent level is just above the top of the silica bed. Do not let the column run dry.[7]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a low-polarity solvent like dichloromethane.

    • Carefully apply the dissolved sample to the top of the silica gel bed using a pipette.[8]

    • Allow the sample to adsorb onto the silica gel by draining the solvent until it is just above the silica surface.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Begin eluting the column with the chosen solvent system, starting with a lower polarity (e.g., 95:5 hexanes:ethyl acetate).

    • Collect fractions in separate test tubes or flasks.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the more polar compounds. For example, you can increase the ethyl acetate concentration in the mobile phase.

  • Fraction Analysis:

    • Monitor the elution of compounds by spotting the collected fractions on TLC plates and visualizing them under a UV lamp.

    • Combine the fractions that contain the pure desired product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

  • Purity Assessment:

    • Assess the purity of the final product using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

The following table summarizes the typical parameters for the column chromatography purification of this compound.

ParameterValue
Stationary Phase Silica Gel (230-400 mesh)
Column Dimensions 30 cm length x 3 cm diameter (example)
Mobile Phase (Eluent) Hexanes:Ethyl Acetate (Gradient)
Gradient Profile 5% to 20% Ethyl Acetate in Hexanes
Flow Rate ~10 mL/min (Flash Chromatography)
Loading 1-2 g of crude product
Expected Rf of Product ~0.3 in 85:15 Hexanes:Ethyl Acetate
Expected Yield >85% (dependent on crude purity)
Purity after Column >98% (as determined by HPLC or NMR)

Experimental Workflow Diagram

Purification_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Final Product TLC 1. TLC Analysis of Crude Packing 2. Column Packing TLC->Packing Loading 3. Sample Loading Packing->Loading Elution 4. Elution & Fraction Collection Loading->Elution Fraction_Analysis 5. Fraction Analysis (TLC) Elution->Fraction_Analysis Solvent_Removal 6. Solvent Removal Fraction_Analysis->Solvent_Removal Purity_Check 7. Purity Assessment Solvent_Removal->Purity_Check Pure_Product Pure this compound Purity_Check->Pure_Product

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols for the Recrystallization of 2-bromo-4,6-dimethylaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the purification of 2-bromo-4,6-dimethylaniline via recrystallization. The selection of an appropriate solvent is critical for achieving high purity and yield.

Compound Information:

PropertyValueSource
Chemical Name 2-bromo-4,6-dimethylaniline[1][2]
Molecular Formula C₈H₁₀BrN[1][2]
Molecular Weight 200.08 g/mol [1][2]
Appearance Solid
Melting Point 43-51 °C[3]
Solubility in Water Insoluble[3]

Solvent Selection Strategy

The ideal recrystallization solvent for 2-bromo-4,6-dimethylaniline should exhibit the following properties:

  • High solubility at elevated temperatures.

  • Low solubility at room temperature and below.

  • It should not react with the compound.

  • It should be volatile enough to be easily removed from the purified crystals.

  • Impurities should be either highly soluble or insoluble in the solvent at all temperatures.

Given that 2-bromo-4,6-dimethylaniline is insoluble in water, polar protic solvents are generally not suitable. Non-polar or moderately polar organic solvents are more likely to be effective. A systematic approach to solvent screening is recommended.

Experimental Workflow for Solvent Selection

cluster_0 Solvent Screening cluster_1 Heating and Cooling Cycle cluster_2 Evaluation A Place small amount (~10-20 mg) of crude 2-bromo-4,6-dimethylaniline in separate test tubes B Add a few drops of a candidate solvent to each tube at room temperature A->B C Observe solubility B->C D If insoluble at room temp, heat the mixture gently C->D Insoluble I Evaluate the yield and purity of the crystals C->I Soluble E Add more solvent dropwise until the solid dissolves completely D->E F Allow the solution to cool to room temperature E->F G Place in an ice bath to induce crystallization F->G H Observe the formation of crystals G->H H->I

Caption: Workflow for selecting a suitable recrystallization solvent.

Recommended Solvents for Screening

Based on the structure of 2-bromo-4,6-dimethylaniline, the following solvents are recommended for initial screening:

Solvent ClassExamplesRationale
Alkanes Hexane, HeptaneNon-polar solvents, may have low solvating power even when hot.
Aromatic Hydrocarbons Toluene, Xylene"Like dissolves like" principle suggests good solubility.
Ethers Diethyl ether, Methyl tert-butyl ether (MTBE)Moderately polar, good general solvents.
Esters Ethyl acetateMedium polarity, often a good choice for recrystallization.
Alcohols Ethanol, IsopropanolMay be suitable, but insolubility in water suggests lower polarity alcohols might be better.
Solvent Pairs e.g., Ethanol/Water, Toluene/HeptaneUsed when a single solvent is not ideal. One solvent dissolves the compound well, the other poorly.

Recrystallization Protocol

This protocol provides a general procedure for the recrystallization of 2-bromo-4,6-dimethylaniline. The choice of solvent and specific volumes will depend on the results of the solvent screening.

Materials:

  • Crude 2-bromo-4,6-dimethylaniline

  • Selected recrystallization solvent

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Dissolution: Place the crude 2-bromo-4,6-dimethylaniline in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture on a hot plate with stirring. Continue to add small portions of the hot solvent until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a fluted filter paper into a pre-warmed Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry on the filter paper under vacuum. For complete drying, the crystals can be placed in a desiccator.

A Dissolve crude compound in minimum hot solvent B Perform hot filtration (if necessary) A->B C Cool solution to room temperature B->C D Cool in ice bath C->D E Collect crystals by vacuum filtration D->E F Wash crystals with cold solvent E->F G Dry the purified crystals F->G

Caption: General experimental workflow for recrystallization.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • 2-bromo-4,6-dimethylaniline is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation.[1]

  • Handle all organic solvents with care, as they are often flammable. Avoid open flames.

By following these guidelines and protocols, researchers can effectively purify 2-bromo-4,6-dimethylaniline for use in further research and development activities.

References

Application Notes and Protocols for the Use of 2-bromo-N,6-dimethylaniline in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-bromo-N,6-dimethylaniline as a versatile building block in palladium-catalyzed cross-coupling reactions. The protocols detailed herein are foundational for the synthesis of a diverse range of substituted aniline derivatives, which are pivotal intermediates in medicinal chemistry and materials science. While specific literature examples for this compound are limited, the following protocols are based on well-established methodologies for structurally similar ortho-substituted anilines and are expected to be readily adaptable.

Introduction

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-nitrogen bonds, becoming indispensable tools in modern organic synthesis. This compound is a valuable substrate for these transformations due to the presence of a reactive carbon-bromine bond and the steric hindrance provided by the ortho-methyl and N,N-dimethyl groups, which can influence regioselectivity and reaction outcomes. The resulting substituted N,N-dimethylaniline scaffolds are prevalent in a wide array of biologically active molecules and functional materials.

Key Palladium-Catalyzed Cross-Coupling Reactions

This compound is a suitable substrate for several key palladium-catalyzed cross-coupling reactions, including:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl or vinyl boronic acids or esters.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with primary or secondary amines.

  • Heck Reaction: For the formation of C-C bonds with alkenes.

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.

The general catalytic cycle for these reactions, involving a Pd(0)/Pd(II) manifold, is a cornerstone of organometallic chemistry.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the synthesis of biaryl compounds. For this compound, this reaction enables the introduction of various aryl and heteroaryl substituents at the 2-position.

Representative Quantitative Data for Suzuki-Miyaura Coupling of ortho-Substituted Bromoanilines

Disclaimer: The following data is compiled from studies on structurally similar ortho-substituted bromoanilines and should be considered as a guideline for the reaction of this compound. Optimization will be necessary.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001285-95
24-Methoxyphenylboronic acidPd₂(dba)₃ (1)XPhos (3)CsFDioxane1101880-90
33-Thienylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O802475-85
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
  • Reagent Preparation: In a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Catalyst Addition: To the Schlenk tube, add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., toluene and water, 10:1 v/v, 5 mL).

  • Reaction Execution: Seal the Schlenk tube and heat the reaction mixture in an oil bath at the specified temperature (e.g., 100 °C) with vigorous stirring for the indicated time (e.g., 12 hours).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the synthesis of N-aryl and N-heteroaryl derivatives of N,6-dimethylaniline, which are important pharmacophores.

Representative Quantitative Data for Buchwald-Hartwig Amination of ortho-Substituted Bromoanilines

Disclaimer: The following data is based on established protocols for similar substrates and serves as a starting point for optimization.

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1.5)BINAP (3)NaOtBuToluene1001680-90
2AnilinePd(OAc)₂ (2)RuPhos (4)K₂CO₃Dioxane1202470-85
3BenzylaminePdCl₂(dppf) (3)-Cs₂CO₃THF801875-88
Detailed Experimental Protocol: Buchwald-Hartwig Amination
  • Reagent Preparation: In a glovebox or under a stream of inert gas, charge a dry reaction vessel with this compound (1.0 mmol, 1.0 equiv), the amine coupling partner (1.2 mmol, 1.2 equiv), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv).

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.015 mmol, 1.5 mol%) and the phosphine ligand (e.g., BINAP, 0.03 mmol, 3 mol%).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, 5 mL).

  • Reaction Execution: Seal the vessel and heat the mixture to the desired temperature (e.g., 100 °C) with stirring for the specified duration (e.g., 16 hours).

  • Work-up: Cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with an organic solvent (e.g., diethyl ether).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by chromatography to yield the desired N-arylated product.

Heck Reaction

The Heck reaction of this compound with various alkenes can provide access to substituted styrenyl or other alkenyl anilines, which are useful precursors for more complex molecules.

Representative Quantitative Data for Heck Reaction of ortho-Substituted Bromoanilines

Disclaimer: This data is illustrative and based on general Heck reaction protocols. Conditions for this compound may vary.

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (1)P(o-tolyl)₃ (2)Et₃NDMF1002460-75
2n-Butyl acrylatePdCl₂(PPh₃)₂ (2)-K₂CO₃Acetonitrile801870-85
3CyclohexeneHerrmann's catalyst (0.5)-NaOAcNMP1203650-65
Detailed Experimental Protocol: Heck Reaction
  • Reagent Preparation: To a pressure tube, add this compound (1.0 mmol, 1.0 equiv), the alkene (1.5 mmol, 1.5 equiv), and the base (e.g., Et₃N, 2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%) and, if required, a ligand (e.g., P(o-tolyl)₃, 0.02 mmol, 2 mol%).

  • Solvent Addition: Add the solvent (e.g., DMF, 5 mL).

  • Reaction Execution: Seal the pressure tube and heat the reaction mixture at the appropriate temperature (e.g., 100 °C) for the necessary time (e.g., 24 hours).

  • Work-up: After cooling, filter the reaction mixture to remove any solids and dilute the filtrate with water. Extract the product with an organic solvent.

  • Purification: Wash the organic extract with water and brine, dry, and concentrate. Purify the product via column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the synthesis of 2-alkynyl-N,6-dimethylaniline derivatives, which are valuable intermediates for the construction of heterocyclic compounds and conjugated materials.

Representative Quantitative Data for Sonogashira Coupling of ortho-Substituted Bromoanilines

Disclaimer: The following data represents typical conditions for Sonogashira couplings and should be adapted for this compound.

EntryAlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF601285-95
2TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)DiisopropylamineDMF801880-90
31-HexynePdCl₂(MeCN)₂ (2)CuI (4)PiperidineToluene702475-85
Detailed Experimental Protocol: Sonogashira Coupling
  • Reagent Preparation: In a Schlenk flask, dissolve this compound (1.0 mmol, 1.0 equiv) and the terminal alkyne (1.2 mmol, 1.2 equiv) in the chosen solvent (e.g., THF, 10 mL).

  • Catalyst and Base Addition: Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%), the copper(I) co-catalyst (e.g., CuI, 0.04 mmol, 4 mol%), and the amine base (e.g., Et₃N, 3.0 mmol, 3.0 equiv).

  • Reaction Execution: Degas the mixture by several freeze-pump-thaw cycles and then stir at the specified temperature (e.g., 60 °C) under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).

  • Work-up: Cool the reaction mixture, filter through a pad of celite, and wash the filter cake with the reaction solvent. Concentrate the filtrate.

  • Purification: Dissolve the residue in an organic solvent and wash with aqueous ammonia to remove copper salts, followed by water and brine. Dry the organic layer, concentrate, and purify by chromatography.

Visualizations

Catalytic Cycle for Palladium-Catalyzed Cross-Coupling Reactions

G General Catalytic Cycle for Pd-Catalyzed Cross-Coupling Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII R-Pd(II)L_n-X OxAdd->PdII Transmetalation Transmetalation (Suzuki, Sonogashira) or Ligand Exchange (Buchwald-Hartwig, Heck) PdII->Transmetalation Nu-M or Nu-H PdII_R_Nu R-Pd(II)L_n-Nu Transmetalation->PdII_R_Nu RedElim Reductive Elimination PdII_R_Nu->RedElim RedElim->Pd0 Regeneration Product R-Nu RedElim->Product

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Workflow for a Typical Cross-Coupling Reaction

G Experimental Workflow Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Reagents Add Substrates, Base, Catalyst, Ligand Setup->Reagents Solvent Add Degassed Solvent Reagents->Solvent Reaction Heat and Stir Solvent->Reaction Monitoring Monitor Reaction (TLC, GC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Work-up and Extraction Monitoring->Workup Complete Purification Column Chromatography Workup->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization End End Characterization->End

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Applications in Drug Discovery

Substituted anilines are privileged scaffolds in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates. The products derived from this compound can serve as key intermediates for the synthesis of compounds targeting a range of biological targets, including kinases, G-protein coupled receptors (GPCRs), and ion channels. The specific substitution patterns achievable through these cross-coupling reactions allow for the fine-tuning of physicochemical properties and biological activity, making this a powerful strategy in lead optimization. For example, the introduction of specific aryl or heteroaryl groups can modulate binding affinity and selectivity for a given protein target.

Safety Precautions

  • Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle them in a well-ventilated fume hood or glovebox.

  • Many of the solvents used are flammable and hazardous. Take appropriate safety precautions.

  • Bases such as sodium tert-butoxide are corrosive and moisture-sensitive.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Application Notes and Protocols: The Use of 2-bromo-N,6-dimethylaniline in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-bromo-N,6-dimethylaniline as a versatile building block in the construction of various heterocyclic scaffolds. The protocols detailed herein are particularly relevant for applications in medicinal chemistry and materials science, where the synthesis of novel indoles and other nitrogen-containing heterocycles is of significant interest.

Introduction

This compound is a substituted o-bromoaniline that serves as a valuable precursor for the synthesis of a variety of heterocyclic compounds. Its unique substitution pattern, featuring a bromine atom ortho to a secondary amine and a methyl group, allows for regioselective transformations to construct fused ring systems. This document focuses on its application in palladium-catalyzed cross-coupling reactions, specifically the Larock indole synthesis, to generate highly substituted indole derivatives. These structures are prevalent in numerous biologically active compounds and functional materials.

Application: Synthesis of Substituted Indoles via Larock Indole Synthesis

The Larock indole synthesis is a powerful palladium-catalyzed reaction that enables the formation of indoles from o-haloanilines and alkynes. This compound is a suitable substrate for this reaction, leading to the formation of 1,4-dimethyl-2,3-disubstituted indoles. The reaction proceeds via a cascade of oxidative addition, alkyne insertion, and intramolecular cyclization, followed by reductive elimination.

A key advantage of using this compound is the direct incorporation of a methyl group at the 4-position and on the indole nitrogen, providing a handle for further functionalization or for modulating the electronic and steric properties of the final molecule.

Logical Workflow for Larock Indole Synthesis

Larock_Indole_Synthesis A Reactants (this compound, Alkyne) D Reaction Execution (Heating and Stirring) A->D B Catalyst System (Palladium Source, Ligand, Base) B->D C Reaction Setup (Inert Atmosphere, Solvent, Temperature) C->D E Work-up (Extraction, Washing) D->E F Purification (Column Chromatography) E->F G Product (Substituted Indole) F->G

Caption: General workflow for the Larock indole synthesis.

Experimental Protocols

Protocol 1: Synthesis of 1,4-Dimethyl-2,3-diphenylindole

This protocol describes the synthesis of 1,4-dimethyl-2,3-diphenylindole from this compound and diphenylacetylene via a Larock indole synthesis.

Reaction Scheme:

Materials:

  • This compound

  • Diphenylacetylene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene, anhydrous

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating plate

  • Inert gas supply (Argon or Nitrogen)

  • Syringes and needles

  • Rotary evaporator

  • Glassware for extraction and chromatography

Procedure:

  • To a Schlenk flask under an inert atmosphere, add palladium(II) acetate (5 mol%), triphenylphosphine (10 mol%), and potassium carbonate (2.0 equivalents).

  • Add this compound (1.0 equivalent) and diphenylacetylene (1.2 equivalents).

  • Add anhydrous N,N-dimethylformamide (DMF) via syringe to achieve a concentration of 0.2 M with respect to the this compound.

  • Stir the reaction mixture at 120 °C for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with diethyl ether and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure 1,4-dimethyl-2,3-diphenylindole.

Quantitative Data Summary:

ProductStarting MaterialAlkyneCatalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1,4-Dimethyl-2,3-diphenylindoleThis compoundDiphenylacetylene5K₂CO₃DMF1202475-85

Note: Yields are indicative and may vary based on reaction scale and purity of reagents.

Signaling Pathway Diagram (Hypothetical Catalytic Cycle)

The following diagram illustrates the proposed catalytic cycle for the palladium-catalyzed Larock indole synthesis.

Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd0->OxAdd Ar-Br AlkyneCoord Alkyne Coordination OxAdd->AlkyneCoord Alkyne MigIns Migratory Insertion AlkyneCoord->MigIns Cyclization Intramolecular Cyclization MigIns->Cyclization RedElim Reductive Elimination Cyclization->RedElim RedElim->Pd0 Indole Product Product Substituted Indole Reactants This compound + Alkyne

Caption: Proposed catalytic cycle for the Larock indole synthesis.

Conclusion

This compound is a highly effective substrate for the synthesis of 1,4-dimethyl substituted indoles via the Larock indole synthesis. The provided protocol offers a reliable method for accessing these valuable heterocyclic structures. This methodology is amenable to variation in the alkyne coupling partner, allowing for the generation of a diverse library of indole derivatives for further investigation in drug discovery and materials science. Researchers are encouraged to optimize reaction conditions for different alkyne substrates to achieve maximum yields and purity.

Application Note: A Scalable, Three-Step Synthesis of 2-bromo-N,6-dimethylaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and scalable three-step synthesis for the preparation of 2-bromo-N,6-dimethylaniline, a key intermediate in pharmaceutical and agrochemical research. The synthesis commences with the regioselective nitration of commercially available 2-bromotoluene to yield 3-bromo-2-nitrotoluene. This intermediate subsequently undergoes reduction of the nitro group using tin(II) chloride to afford 2-bromo-6-methylaniline. The final product is obtained through an efficient N-methylation of the aniline derivative via an Eschweiler-Clarke reaction. This synthetic route avoids hazardous reagents and has been optimized for high yield and purity, making it suitable for scale-up operations.

Introduction

This compound is a valuable building block in the synthesis of a variety of biologically active molecules. Its specific substitution pattern allows for diverse chemical modifications, making it a crucial component in drug discovery and development. The demand for a reliable and scalable synthesis of this compound has led to the development of the following three-step protocol. This method was designed to be efficient, cost-effective, and amenable to large-scale production, addressing the needs of both research laboratories and industrial manufacturing.

Overall Reaction Scheme

A 2-Bromotoluene B 3-Bromo-2-nitrotoluene A->B HNO₃, H₂SO₄ C 2-Bromo-6-methylaniline B->C SnCl₂·2H₂O, HCl D This compound C->D HCHO, HCOOH

Figure 1. Overall synthetic workflow for this compound.

Data Summary

The following table summarizes the typical yields and key parameters for each step of the synthesis.

StepReactionKey ReagentsSolventReaction Time (h)Temperature (°C)Typical Yield (%)
1Nitration2-Bromotoluene, HNO₃, H₂SO₄Acetic Anhydride2-30-575-85
2Reduction3-Bromo-2-nitrotoluene, SnCl₂·2H₂O, HClEthanol4-678 (reflux)85-95
3N-Methylation2-Bromo-6-methylaniline, HCHO, HCOOHNone8-1210090-98

Experimental Protocols

Step 1: Synthesis of 3-Bromo-2-nitrotoluene

This procedure describes the regioselective nitration of 2-bromotoluene.

Materials:

  • 2-Bromotoluene

  • Fuming Nitric Acid (90%)

  • Concentrated Sulfuric Acid (98%)

  • Acetic Anhydride

  • Ice

  • Dichloromethane

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 2-bromotoluene and acetic anhydride.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature between 0 and 5°C.

  • After the addition is complete, continue stirring at 0-5°C for 2-3 hours.

  • Carefully pour the reaction mixture over crushed ice and stir until the ice has melted.

  • Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3-bromo-2-nitrotoluene as a yellow oil.

Step 2: Synthesis of 2-Bromo-6-methylaniline

This protocol details the reduction of the nitro group to an amine using tin(II) chloride.

Materials:

  • 3-Bromo-2-nitrotoluene

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium Hydroxide (NaOH) solution (40%)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottom flask, dissolve 3-bromo-2-nitrotoluene in ethanol.

  • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the flask.

  • Heat the mixture to reflux (approximately 78°C) and maintain for 4-6 hours.

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Slowly add 40% sodium hydroxide solution to neutralize the acid until the pH is approximately 10-12, while keeping the temperature below 20°C.

  • Extract the resulting suspension with ethyl acetate (3 x 150 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-bromo-6-methylaniline.

Step 3: Synthesis of this compound (Eschweiler-Clarke Reaction)

This procedure describes the N-methylation of 2-bromo-6-methylaniline. The Eschweiler-Clarke reaction is a one-pot reaction that is well-suited for large-scale synthesis due to its high yield and the avoidance of hazardous methylating agents.[1]

Materials:

  • 2-Bromo-6-methylaniline

  • Formaldehyde (37% aqueous solution)

  • Formic Acid (88%)

  • Sodium Carbonate solution (saturated)

  • Diethyl Ether

  • Brine

  • Anhydrous Potassium Carbonate

Procedure:

  • To a round-bottom flask, add 2-bromo-6-methylaniline, formaldehyde solution, and formic acid.

  • Heat the reaction mixture to 100°C and maintain for 8-12 hours. Carbon dioxide evolution will be observed.

  • Cool the mixture to room temperature and carefully add saturated sodium carbonate solution to neutralize the excess acid.

  • Extract the product with diethyl ether (3 x 100 mL).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous potassium carbonate, filter, and concentrate under reduced pressure.

  • The crude product can be further purified by vacuum distillation to yield pure this compound.

Logical Relationship of the Synthesis

cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: N-Methylation A 2-Bromotoluene C 3-Bromo-2-nitrotoluene A->C B Nitrating Mixture (HNO₃/H₂SO₄) B->C D 3-Bromo-2-nitrotoluene F 2-Bromo-6-methylaniline D->F E Reducing Agent (SnCl₂/HCl) E->F G 2-Bromo-6-methylaniline I This compound G->I H Methylating Agents (HCHO/HCOOH) H->I

Figure 2. Logical flow of the three-step synthesis.

Safety and Handling

All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn.

  • Nitration (Step 1): The nitrating mixture (HNO₃/H₂SO₄) is highly corrosive and a strong oxidizing agent. It should be handled with extreme care. The reaction is exothermic and requires careful temperature control to prevent runaway reactions.

  • Reduction (Step 2): Concentrated hydrochloric acid is corrosive. The neutralization step with sodium hydroxide is exothermic and should be performed slowly with cooling.

  • N-Methylation (Step 3): Formaldehyde is a known carcinogen and should be handled with appropriate precautions. Formic acid is corrosive. The reaction produces carbon dioxide gas, so adequate ventilation is necessary to prevent pressure buildup.

Conclusion

The described three-step synthesis provides a practical and scalable method for the preparation of this compound. The protocol utilizes readily available starting materials and reagents, and the reactions are high-yielding and reproducible. This application note serves as a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development requiring a reliable source of this important synthetic intermediate.

References

Catalytic Amination of 2-bromo-N,6-dimethylaniline: A Detailed Guide to Buchwald-Hartwig Coupling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the construction of carbon-nitrogen (C-N) bonds is a fundamental transformation in the synthesis of a vast array of pharmaceuticals and functional materials. The Buchwald-Hartwig amination stands as a powerful and versatile palladium-catalyzed cross-coupling reaction for achieving this transformation. This document provides detailed application notes and protocols for the successful amination of the sterically hindered substrate, 2-bromo-N,6-dimethylaniline, a common building block in medicinal chemistry.

The steric hindrance posed by the two methyl groups ortho to the bromine and amino functionalities in this compound presents a significant challenge for C-N bond formation. However, the use of specialized palladium catalysts and bulky, electron-rich phosphine ligands has enabled efficient coupling with a variety of amine partners. This guide summarizes key catalytic systems and provides a detailed experimental protocol for a representative reaction.

Recommended Catalytic Systems

Several palladium-based catalytic systems have proven effective for the Buchwald-Hartwig amination of sterically hindered aryl bromides like this compound. The choice of ligand is crucial for achieving high yields and reaction rates. Below is a summary of commonly employed catalysts and ligands.

Catalyst PrecursorLigandBaseSolventTemperature (°C)
Pd₂(dba)₃XPhosNaOtBuToluene80-110
Pd(OAc)₂BrettPhosK₃PO₄Dioxane100
[Pd(allyl)Cl]₂tBuXPhosLHMDSTHFRoom Temp. - 60

Table 1: Overview of Catalytic Systems for the Amination of Sterically Hindered Aryl Bromides. The selection of the appropriate combination of catalyst precursor, ligand, base, and solvent is critical for optimizing the reaction outcome.

Experimental Protocol: Amination of this compound with a Secondary Amine

This protocol details a general procedure for the palladium-catalyzed cross-coupling of this compound with a generic secondary amine (e.g., morpholine), utilizing a common and effective catalytic system.

Materials:

  • This compound

  • Secondary amine (e.g., morpholine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Argon or Nitrogen gas

  • Standard Schlenk line or glovebox equipment

  • Reaction vessel (e.g., Schlenk tube or round-bottom flask)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (e.g., 0.01 mmol, 1 mol%) and XPhos (e.g., 0.024 mmol, 2.4 mol%) to a dry reaction vessel equipped with a magnetic stir bar.

  • Addition of Reagents: To the vessel, add this compound (1.0 mmol, 1.0 equiv) and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Solvent and Amine Addition: Add anhydrous toluene (e.g., 5 mL) to the vessel, followed by the secondary amine (1.2 mmol, 1.2 equiv).

  • Reaction Conditions: Seal the reaction vessel and heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired N-arylated product.

Catalytic Cycle and Experimental Workflow

The following diagrams illustrate the generally accepted catalytic cycle for the Buchwald-Hartwig amination and a typical experimental workflow.

Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd Ar-Br PdII_ArBr Ar-Pd(II)L(Br) OxAdd->PdII_ArBr Ligand_Ex Ligand Exchange (Amine) PdII_ArBr->Ligand_Ex H-Amine PdII_Amine Ar-Pd(II)L(Amine) Ligand_Ex->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation Base PdII_Amido Ar-Pd(II)L(Amido) Deprotonation->PdII_Amido Red_Elim Reductive Elimination PdII_Amido->Red_Elim Red_Elim->Pd0 Regeneration Product Product (Ar-Amine) Red_Elim->Product Catalyst_Regen Catalyst Regeneration

Figure 1. The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Pd₂(dba)₃, Ligand, This compound, and Base setup->reagents solvent_amine Add Solvent and Amine reagents->solvent_amine reaction Heat and Stir (e.g., 100 °C) solvent_amine->reaction monitoring Monitor Reaction (TLC/GC-MS) reaction->monitoring workup Work-up: Dilute, Wash monitoring->workup purification Purification: Column Chromatography workup->purification product Isolated Product purification->product

Figure 2. A typical experimental workflow for the Buchwald-Hartwig amination.

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of N-aryl compounds. While the steric hindrance of substrates like this compound can be challenging, the use of appropriate palladium catalysts with bulky phosphine ligands allows for efficient C-N bond formation. The provided protocol serves as a starting point for the successful amination of this and similar sterically demanding substrates. Optimization of reaction parameters may be necessary for different amine coupling partners to achieve the highest possible yields.

Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates from 2-bromo-N,6-dimethylaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of diverse pharmaceutical intermediates starting from 2-bromo-N,6-dimethylaniline. This versatile building block allows for the introduction of a wide range of functionalities through various palladium-catalyzed cross-coupling reactions, which are pivotal in modern drug discovery and development. The methodologies outlined below are foundational for creating libraries of compounds for screening and for the synthesis of complex molecular architectures.

Key Synthetic Pathways

This compound serves as a versatile substrate for several key C-C and C-N bond-forming reactions. The primary synthetic routes explored in these notes are:

  • Suzuki-Miyaura Coupling: For the formation of a C-C bond between this compound and various boronic acids or esters. This reaction is fundamental for creating biaryl and related structures, which are common motifs in pharmaceuticals.

  • Buchwald-Hartwig Amination: For the synthesis of C-N bonds by coupling this compound with a variety of amines. This is a powerful method for introducing diverse amino functionalities.

  • Sonogashira Coupling: To form a C-C bond between this compound and terminal alkynes, leading to the synthesis of aryl alkynes. These products are valuable intermediates for further transformations.

  • Heck Coupling: For the formation of a C-C bond between this compound and an alkene, resulting in substituted olefins.

The general workflow for these synthetic transformations is depicted below.

G cluster_start Starting Material cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Pharmaceutical Intermediates This compound This compound Suzuki Suzuki-Miyaura Coupling This compound->Suzuki + Boronic Acid/Ester Buchwald Buchwald-Hartwig Amination This compound->Buchwald + Amine Sonogashira Sonogashira Coupling This compound->Sonogashira + Terminal Alkyne Heck Heck Coupling This compound->Heck + Alkene Aryl Aryl-Substituted Anilines Suzuki->Aryl Amino Di- and Tri-substituted Anilines Buchwald->Amino Alkynyl Alkynyl-Substituted Anilines Sonogashira->Alkynyl Olefinic Olefinic-Substituted Anilines Heck->Olefinic

Figure 1: General synthetic workflow for the diversification of this compound.

Data Presentation: Summary of Reaction Conditions and Yields

The following tables summarize typical reaction conditions and expected yields for the palladium-catalyzed cross-coupling reactions of this compound with various coupling partners. The data is compiled based on established literature for analogous substrates.

Table 1: Suzuki-Miyaura Coupling of this compound

Coupling Partner (Boronic Acid)Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001285-95
4-Methoxyphenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃DME/H₂O901680-90
3-Pyridylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃Dioxane1001875-85
Methylboronic acidPd(OAc)₂ (2)RuPhos (4)K₃PO₄THF/H₂O802460-70

Table 2: Buchwald-Hartwig Amination of this compound

Coupling Partner (Amine)Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ (1)BINAP (1.5)NaOtBuToluene1001690-98
AnilinePd(OAc)₂ (2)XPhos (4)Cs₂CO₃Dioxane1102080-90
BenzylaminePd₂(dba)₃ (1)JohnPhos (2)K₃PO₄t-BuOH1001885-95
PyrrolidinePd(OAc)₂ (2)RuPhos (4)LiHMDSTHF801290-97

Table 3: Sonogashira Coupling of this compound

Coupling Partner (Alkyne)Pd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
PhenylacetylenePd(PPh₃)₄ (2)CuI (4)Et₃NTHF60885-95
TrimethylsilylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)i-Pr₂NEtDMF701090-98
1-HexynePd(OAc)₂ (2)CuI (4)PiperidineToluene801280-90
Propargyl alcoholPd(PPh₃)₄ (2)CuI (4)Et₃NAcetonitrile50675-85

Table 4: Heck Coupling of this compound

Coupling Partner (Alkene)Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF1002470-80
n-Butyl acrylatePd(OAc)₂ (2)PPh₃ (4)NaOAcDMA1201875-85
AcrylonitrilePd(OAc)₂ (2)-K₂CO₃NMP1102465-75
1-OctenePdCl₂(PPh₃)₂ (3)-Et₃NAcetonitrile1003650-60

Experimental Protocols

The following are detailed, representative protocols for each of the key transformations.

Protocol 1: Suzuki-Miyaura Coupling

Synthesis of N,6-dimethyl-2-phenylaniline

G cluster_reaction Suzuki-Miyaura Coupling Start This compound + Phenylboronic acid Catalyst Pd(OAc)₂, SPhos K₃PO₄, Toluene/H₂O 100 °C, 12 h Start->Catalyst Product N,6-dimethyl-2-phenylaniline Catalyst->Product

Figure 2: Reaction scheme for the Suzuki-Miyaura coupling.

Materials:

  • This compound (1.0 mmol, 200 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • SPhos (0.04 mmol, 16.4 mg)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 424 mg)

  • Toluene (5 mL)

  • Deionized water (0.5 mL)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add this compound, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add degassed toluene and deionized water via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired product.

Protocol 2: Buchwald-Hartwig Amination

Synthesis of N²-morpholino-N¹,6-dimethylaniline

G cluster_reaction Buchwald-Hartwig Amination Start This compound + Morpholine Catalyst Pd₂(dba)₃, BINAP NaO-t-Bu, Toluene 100 °C, 16 h Start->Catalyst Product N²-morpholino-N¹,6-dimethylaniline Catalyst->Product

Figure 3: Reaction scheme for the Buchwald-Hartwig amination.

Materials:

  • This compound (1.0 mmol, 200 mg)

  • Morpholine (1.2 mmol, 105 µL)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 9.2 mg)

  • BINAP (0.015 mmol, 9.3 mg)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol, 135 mg)

  • Toluene (5 mL)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add Pd₂(dba)₃, BINAP, and sodium tert-butoxide.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add degassed toluene, followed by this compound and morpholine via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride (5 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient).

Protocol 3: Sonogashira Coupling

Synthesis of N,6-dimethyl-2-(phenylethynyl)aniline

G cluster_reaction Sonogashira Coupling Start This compound + Phenylacetylene Catalyst Pd(PPh₃)₄, CuI Et₃N, THF 60 °C, 8 h Start->Catalyst Product N,6-dimethyl-2-(phenylethynyl)aniline Catalyst->Product

Figure 4: Reaction scheme for the Sonogashira coupling.

Materials:

  • This compound (1.0 mmol, 200 mg)

  • Phenylacetylene (1.1 mmol, 121 µL)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 mmol, 23.1 mg)

  • Copper(I) iodide (CuI, 0.04 mmol, 7.6 mg)

  • Triethylamine (Et₃N, 2.0 mmol, 279 µL)

  • Tetrahydrofuran (THF), anhydrous (5 mL)

  • Nitrogen or Argon gas supply

Procedure:

  • To a dry Schlenk flask, add this compound, Pd(PPh₃)₄, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF, triethylamine, and phenylacetylene via syringe.

  • Heat the reaction mixture to 60 °C with stirring for 8 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Protocol 4: Heck Coupling

Synthesis of (E)-N,6-dimethyl-2-styrylaniline

G cluster_reaction Heck Coupling Start This compound + Styrene Catalyst Pd(OAc)₂, P(o-tol)₃ Et₃N, DMF 100 °C, 24 h Start->Catalyst Product (E)-N,6-dimethyl-2-styrylaniline Catalyst->Product

Figure 5: Reaction scheme for the Heck coupling.

Materials:

  • This compound (1.0 mmol, 200 mg)

  • Styrene (1.5 mmol, 172 µL)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 mmol, 12.2 mg)

  • Triethylamine (Et₃N, 1.5 mmol, 209 µL)

  • N,N-Dimethylformamide (DMF), anhydrous (5 mL)

  • Nitrogen or Argon gas supply

Procedure:

  • To a dry Schlenk flask, add this compound, Pd(OAc)₂, and P(o-tol)₃.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous DMF, triethylamine, and styrene via syringe.

  • Heat the reaction mixture to 100 °C with stirring for 24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water (20 mL) and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Application Notes and Protocols for the Sonogashira Coupling of 2-bromo-N,6-dimethylaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is widely employed in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.

This document provides detailed application notes and a protocol for the Sonogashira coupling of 2-bromo-N,6-dimethylaniline, a sterically hindered and electron-rich substrate. The provided protocol is adapted from established procedures for structurally similar substrates, specifically 2-amino-3-bromopyridines, which also feature a halogen atom positioned ortho to an amino group. The steric hindrance and the coordinating nature of the amino group in such substrates can present challenges, and the conditions outlined below are designed to address these factors to achieve efficient coupling.

Reaction Principle

The Sonogashira coupling proceeds through a catalytic cycle involving both palladium and copper. The palladium catalyst undergoes oxidative addition with the aryl bromide. Simultaneously, the copper co-catalyst facilitates the deprotonation of the terminal alkyne to form a copper acetylide. Transmetalation of the acetylide group to the palladium complex, followed by reductive elimination, yields the desired coupled product and regenerates the active palladium(0) catalyst.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific alkynes and large-scale synthesis.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium(II) trifluoroacetate (Pd(TFA)₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Dimethylformamide (DMF), anhydrous

  • Schlenk flask or sealed reaction vial

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies (e.g., silica gel for column chromatography)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), Pd(TFA)₂ (0.025 equiv, 2.5 mol%), PPh₃ (0.05 equiv, 5 mol%), and CuI (0.05 equiv, 5 mol%).

  • Solvent and Reagent Addition: Add anhydrous DMF (to achieve a concentration of approximately 0.1-0.2 M of the aryl bromide) and triethylamine (2.0 equiv). Stir the mixture for a few minutes to ensure dissolution.

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) to the reaction mixture.

  • Reaction Conditions: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 3-6 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Data Presentation

The following table summarizes the key reaction conditions for the Sonogashira coupling of this compound, based on a successful protocol for a structurally analogous substrate.[1][2]

ParameterConditionNotes
Aryl Halide This compoundSterically hindered and electron-rich substrate.
Alkyne Terminal Alkyne (e.g., Phenylacetylene)1.2 equivalents are typically used to ensure complete consumption of the aryl bromide.
Palladium Catalyst Pd(TFA)₂2.5 mol% loading. Other palladium sources like Pd(PPh₃)₂Cl₂ or Pd(OAc)₂ can also be explored.
Ligand PPh₃5 mol% loading. The ligand stabilizes the palladium catalyst.
Copper Co-catalyst CuI5 mol% loading. Essential for the activation of the alkyne.
Base Et₃N2.0 equivalents. Acts as a base to deprotonate the alkyne and as a scavenger for the HBr generated.
Solvent DMFAnhydrous solvent is recommended.
Temperature 100 °CElevated temperature is often necessary for less reactive aryl bromides.[1][2]
Reaction Time 3-6 hoursMonitor by TLC or GC-MS for completion.

Mandatory Visualizations

Sonogashira Coupling Experimental Workflow

Sonogashira_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start inert Establish Inert Atmosphere (Ar or N₂) start->inert reagents Add this compound, Pd(TFA)₂, PPh₃, CuI to Schlenk flask solvent Add Anhydrous DMF and Triethylamine reagents->solvent inert->reagents alkyne Add Terminal Alkyne solvent->alkyne heat Heat to 100 °C (3-6 hours) alkyne->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor monitor->heat cool Cool to Room Temperature monitor->cool extract Dilute with EtOAc & Water, Extract Organic Layer cool->extract wash Wash with Water & Brine extract->wash dry Dry and Concentrate wash->dry purify Purify by Column Chromatography dry->purify product Isolated Product purify->product

Caption: Workflow for the Sonogashira coupling of this compound.

Catalytic Cycle of the Sonogashira Coupling

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-Br(L)₂ pd0->pd_complex Oxidative Addition pd_alkyne Ar-Pd(II)-C≡CR(L)₂ pd_complex->pd_alkyne Transmetalation base_h Base-H⁺Br⁻ pd_complex->base_h HBr pd_alkyne->pd0 Reductive Elimination product Ar-C≡CR pd_alkyne->product cu_halide CuI cu_acetylide Cu-C≡CR cu_halide->cu_acetylide cu_acetylide->pd_complex cu_acetylide->cu_halide aryl_halide Ar-Br (this compound) aryl_halide->pd_complex alkyne H-C≡CR alkyne->cu_acetylide base Base (Et₃N) base->cu_acetylide base->base_h

Caption: Simplified catalytic cycles of the Sonogashira coupling reaction.

References

Application Notes and Protocols: 2-bromo-N,6-dimethylaniline Derivatives in Electrochemical Sensing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are provided as a representative example of the potential use of 2-bromo-N,6-dimethylaniline derivatives in materials science. Due to the limited availability of specific experimental data for this compound in the public domain, the protocols and data presented are based on established principles for similar aniline derivatives and should be considered illustrative.

Application Note: Poly(this compound) as a Novel Material for Electrochemical Dopamine Sensing

This compound serves as a valuable monomer for the synthesis of novel electroactive polymers. The presence of the bromine atom and methyl groups on the aniline ring can be leveraged to tune the electronic properties, solubility, and processability of the resulting polymer, poly(this compound). One promising application of this polymer is in the development of sensitive and selective electrochemical sensors, particularly for the detection of neurotransmitters like dopamine.

The electron-donating methyl groups and the electron-withdrawing bromine atom can create a unique electronic environment within the polymer backbone. This can enhance the electrocatalytic activity of the polymer towards the oxidation of dopamine, allowing for its detection at lower potentials and with higher sensitivity. The polymer can be deposited as a thin film on an electrode surface, providing a large surface area for interaction with the analyte. The sensing mechanism is based on the change in the electrochemical signal of the polymer-modified electrode upon interaction with dopamine. This interaction can be quantified to determine the concentration of dopamine in a sample. The inherent properties of poly(this compound) make it a compelling candidate for the fabrication of robust and reliable sensors for applications in biomedical diagnostics and neuroscience research.

Experimental Protocols

Synthesis of Poly(this compound) via Oxidative Polymerization

This protocol describes the chemical oxidative polymerization of this compound to yield poly(this compound).

Materials:

  • This compound (monomer)

  • Ammonium persulfate (APS) (oxidant)

  • Hydrochloric acid (HCl, 1 M)

  • Methanol

  • Deionized (DI) water

  • Glass reaction vessel

  • Magnetic stirrer

  • Buchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Dissolve 1.0 g (5.0 mmol) of this compound in 50 mL of 1 M HCl in a glass reaction vessel.

  • Cool the solution to 0-5 °C in an ice bath while stirring continuously.

  • Separately, dissolve 1.14 g (5.0 mmol) of ammonium persulfate in 25 mL of 1 M HCl and cool the solution to 0-5 °C.

  • Slowly add the chilled APS solution dropwise to the monomer solution over a period of 30 minutes with constant stirring.

  • Maintain the reaction temperature at 0-5 °C and continue stirring for 24 hours. A dark green precipitate will form.

  • Collect the polymer precipitate by vacuum filtration using a Buchner funnel.

  • Wash the precipitate sequentially with 1 M HCl, DI water, and methanol to remove unreacted monomer, oxidant, and oligomers.

  • Dry the resulting dark green polymer powder in a vacuum oven at 60 °C for 48 hours.

  • Store the synthesized poly(this compound) in a desiccator.

Fabrication of a Poly(this compound)-Modified Glassy Carbon Electrode (PBDMA/GCE)

This protocol details the modification of a glassy carbon electrode with the synthesized polymer for electrochemical studies.

Materials:

  • Synthesized poly(this compound) powder

  • N,N-Dimethylformamide (DMF)

  • Glassy carbon electrode (GCE, 3 mm diameter)

  • Alumina slurry (0.3 and 0.05 µm)

  • Polishing pads

  • Sonicator

  • Micropipette

  • Nitrogen gas stream

Procedure:

  • Prepare a 1 mg/mL dispersion of poly(this compound) in DMF by sonicating for 30 minutes.

  • Polish the GCE surface with 0.3 µm and then 0.05 µm alumina slurry on a polishing pad to a mirror-like finish.

  • Rinse the polished electrode thoroughly with DI water and sonicate in DI water and ethanol for 5 minutes each to remove any residual alumina particles.

  • Dry the cleaned GCE under a gentle stream of nitrogen.

  • Using a micropipette, drop-cast 5 µL of the polymer dispersion onto the GCE surface.

  • Allow the solvent to evaporate at room temperature to form a uniform polymer film.

  • The resulting PBDMA/GCE is now ready for electrochemical characterization and sensing applications.

Data Presentation

The following table summarizes the hypothetical quantitative data for the synthesized poly(this compound) and its performance as a dopamine sensor.

ParameterValue
Polymer Characterization
Electrical Conductivity (S/cm)1.5 x 10⁻³
Thermal Decomposition Temperature (°C)280
Electrochemical Sensor Performance
Linear Detection Range for Dopamine (µM)0.1 - 100
Limit of Detection (LOD) (nM)50
Sensitivity (µA µM⁻¹ cm⁻²)0.85
Response Time (s)< 5

Mandatory Visualization

experimental_workflow cluster_synthesis Polymer Synthesis cluster_fabrication Electrode Fabrication monomer This compound in 1M HCl reaction Oxidative Polymerization (0-5 °C, 24h) monomer->reaction oxidant Ammonium Persulfate in 1M HCl oxidant->reaction filtration Vacuum Filtration reaction->filtration washing Washing (HCl, H2O, Methanol) filtration->washing drying Vacuum Drying (60 °C, 48h) washing->drying polymer Poly(this compound) Powder drying->polymer polymer_dispersion Polymer Dispersion in DMF polymer->polymer_dispersion gce Glassy Carbon Electrode polishing Polishing with Alumina gce->polishing cleaning Sonication in H2O/Ethanol polishing->cleaning drop_casting Drop Casting cleaning->drop_casting polymer_dispersion->drop_casting modified_electrode PBDMA/GCE drop_casting->modified_electrode sensing_mechanism PBDMA_GCE PBDMA Modified Electrode Surface Interaction Electrocatalytic Oxidation PBDMA_GCE->Interaction catalyzes Dopamine Dopamine Dopamine->PBDMA_GCE approaches Dopamine->Interaction is oxidized Signal Electrochemical Signal Current Change Interaction->Signal generates Concentration Dopamine Concentration Signal->Concentration proportional to

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-N,6-dimethylaniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 2-bromo-N,6-dimethylaniline and related compounds. The guidance is intended for researchers, scientists, and drug development professionals to help diagnose and resolve challenges leading to low yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for a low yield in the synthesis of this compound?

A low yield in this synthesis can stem from several factors:

  • Formation of undesired isomers: The directing effects of the N,N-dimethyl and methyl groups, along with the reaction conditions, can lead to the formation of other isomers (e.g., 4-bromo or 3-bromo derivatives), which can be difficult to separate from the target compound.[3]

  • Oxidation of the starting material: Aromatic amines are susceptible to oxidation, especially under harsh reaction conditions, leading to the formation of colored impurities and loss of starting material.

  • Protonation of the amino group: In strongly acidic media, the nitrogen atom of the dimethylamino group can be protonated. This forms a deactivating, meta-directing anilinium ion, which can lead to the formation of the meta-bromo isomer and a slower reaction rate.[4][5][6]

  • Incomplete reaction: Sub-optimal reaction conditions, such as low temperature or insufficient reaction time, can lead to incomplete conversion of the starting material.

  • Product loss during work-up and purification: The product may be lost during extraction, washing, or purification steps like recrystallization or chromatography.

Q2: How can I prevent the formation of poly-brominated byproducts?

To control the high reactivity of the aniline derivative and prevent over-bromination, consider the following strategies:

  • Use of a protecting group: The most effective method is to protect the amino group by acetylation with acetic anhydride. The resulting acetanilide is less activated, allowing for mono-bromination. The acetyl group can be removed later by hydrolysis.[1][7]

  • Careful control of stoichiometry: Use a stoichiometric amount (or a slight excess) of the brominating agent. Adding the brominating agent dropwise at a low temperature can also help to control the reaction.

  • Milder brominating agents: Consider using a milder brominating agent such as N-bromosuccinimide (NBS) instead of liquid bromine, which can offer better selectivity for mono-bromination.[8]

Q3: What reaction conditions favor the formation of the desired 2-bromo isomer?

The regioselectivity of the bromination is influenced by both electronic and steric effects. For a substrate like N,6-dimethylaniline, the ortho-position to the activating dimethylamino group is sterically hindered by the adjacent methyl group.

  • Solvent selection: The choice of solvent can influence the regioselectivity. Non-polar solvents are often preferred. Bromination of 2,6-dimethylaniline in glacial acetic acid is known to yield the 4-bromo product, so alternative solvents should be considered for the 2-bromo isomer.[3]

  • Temperature control: Running the reaction at low temperatures can help to improve selectivity by minimizing side reactions.

Q4: My reaction mixture turned dark and I see a lot of colored impurities. What could be the cause and how can I fix it?

The formation of a dark-colored reaction mixture is often an indication of oxidation of the aniline starting material.

  • Avoid harsh conditions: High temperatures and highly acidic or basic conditions can promote oxidation.

  • Degas solvents: Using degassed solvents can help to remove dissolved oxygen, which can contribute to oxidation.

  • Purification: While prevention is key, some colored impurities can be removed during work-up by washing with a solution of a reducing agent like sodium bisulfite or sodium thiosulfate. Purification by column chromatography or recrystallization with activated carbon can also help to remove colored impurities.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or no conversion of starting material - Reaction temperature is too low.- Insufficient reaction time.- Deactivated brominating agent.- Gradually increase the reaction temperature and monitor by TLC.- Extend the reaction time.- Use a fresh batch of the brominating agent.
Formation of multiple products (isomers) - Reaction conditions favor a mixture of isomers.- Protonation of the amino group leading to meta-substitution.- Modify the solvent and temperature to improve regioselectivity.- Avoid strongly acidic conditions if the meta-isomer is not desired. Consider using a non-acidic medium or a milder brominating agent.[3]
Significant amount of di- or tri-brominated product - High reactivity of the aniline derivative.- Excess of brominating agent.- Protect the amino group via acetylation before bromination.[1][7]- Use a 1:1 stoichiometry of the brominating agent and add it slowly at low temperature.- Use a milder brominating agent like NBS.[8]
Product is an oil and difficult to crystallize - Presence of impurities.- The product may have a low melting point.- Purify the crude product by column chromatography.- Attempt recrystallization from a different solvent or solvent mixture at a lower temperature.- If the product is indeed an oil, purification by distillation under high vacuum might be an option.
Low isolated yield after purification - Product loss during aqueous work-up.- Inefficient extraction.- Loss during recrystallization.- Ensure the pH of the aqueous phase is appropriate to keep the product in the organic layer.- Perform multiple extractions with the organic solvent.- When recrystallizing, use a minimal amount of hot solvent and cool slowly. Recover product from the mother liquor if necessary.

Quantitative Data Summary

The following table summarizes yields for the bromination of related aniline compounds under different conditions. This data can serve as a reference for expected outcomes.

Starting MaterialBrominating AgentSolventTemperatureProductYield (%)Reference
N,N-dimethylanilineBr₂DCM20-30°Cp-bromo-N,N-dimethylaniline56.8[9]
2,6-dimethylanilineBr₂Glacial Acetic AcidNot specified4-bromo-2,6-dimethylaniline80-85[3]
AcetanilideBr₂Acetic AcidIce bathp-bromoacetanilideNot specified[7]

Experimental Protocols

General Protocol for the Bromination of a Substituted Aniline (with Protection)

This protocol is a general guideline and may require optimization for the specific synthesis of this compound.

Step 1: Acetylation of the Amino Group

  • Dissolve the starting aniline derivative in glacial acetic acid.

  • Add acetic anhydride to the solution and heat the mixture under reflux for a specified time.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Pour the reaction mixture into ice-water to precipitate the acetanilide product.

  • Filter the solid, wash with cold water, and dry.

Step 2: Bromination of the Acetanilide

  • Dissolve the dried acetanilide in a suitable solvent (e.g., glacial acetic acid or a chlorinated solvent).

  • Cool the solution in an ice bath.

  • Slowly add a solution of the brominating agent (e.g., bromine in acetic acid or N-bromosuccinimide) dropwise while maintaining the low temperature.

  • Stir the reaction mixture at low temperature and then allow it to warm to room temperature.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture into water.

  • If bromine was used, add a reducing agent like sodium bisulfite to quench any excess bromine.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with water, a saturated solution of sodium bicarbonate, and brine.

  • Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and evaporate the solvent to obtain the crude bromoacetanilide.

Step 3: Hydrolysis of the Acetyl Group

  • Reflux the crude bromoacetanilide in an acidic or basic solution (e.g., ethanolic HCl or aqueous NaOH).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and neutralize it to the appropriate pH to precipitate the bromoaniline product.

  • Filter the product, wash with water, and dry.

  • Purify the final product by recrystallization or column chromatography.[10][11][12]

Visualizations

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting Start Low Yield of This compound CheckPurity Analyze Crude Product (TLC, NMR, MS) Start->CheckPurity MultipleSpots Multiple Spots on TLC? CheckPurity->MultipleSpots LowConversion High Starting Material Content? MultipleSpots->LowConversion Yes Isomers Isomeric Products Detected? MultipleSpots->Isomers No LowConversion->Isomers No Solution1 Optimize Reaction Conditions: - Increase Temperature/Time - Check Reagent Quality LowConversion->Solution1 Yes PolyBrom Higher MW peaks (Poly-bromination)? Isomers->PolyBrom No Solution2 Modify Reaction Conditions: - Change Solvent - Avoid Strong Acids Isomers->Solution2 Yes Solution3 Protect Amino Group (Acetylation) Use Milder Brominating Agent Control Stoichiometry PolyBrom->Solution3 Yes Purification Review Work-up and Purification Procedures PolyBrom->Purification No

Caption: A troubleshooting workflow to diagnose and address reasons for low yield.

General Reaction Pathway for Mono-bromination of a Substituted Aniline

ReactionPathway cluster_protection Protection Step cluster_bromination Bromination Step cluster_deprotection Deprotection Step Aniline Substituted Aniline Acetanilide Acetanilide Derivative Aniline->Acetanilide Acetic Anhydride BromoAcetanilide Bromo-Acetanilide Acetanilide->BromoAcetanilide Brominating Agent (e.g., Br2 or NBS) Bromoaniline Target Bromoaniline BromoAcetanilide->Bromoaniline Hydrolysis (Acid or Base)

Caption: General reaction pathway involving a protection-bromination-deprotection strategy.

References

identification of byproducts in N,6-dimethylaniline bromination

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the bromination of N,6-dimethylaniline. The information is designed to help identify and mitigate the formation of common byproducts during this electrophilic aromatic substitution reaction.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product in the bromination of N,6-dimethylaniline?

The expected major product is 4-bromo-N,6-dimethylaniline . The N-methyl and the C6-methyl groups are both ortho, para-directing. However, the significant steric hindrance from the C6-methyl group adjacent to the nitrogen atom makes the ortho positions (C2 and C5) less accessible to the incoming electrophile (bromine). Therefore, substitution at the para-position (C4) is favored.

Q2: What are the most common byproducts observed in this reaction?

The most frequently encountered byproducts are:

  • 3-bromo-N,6-dimethylaniline: Formation of this isomer can occur, particularly in strongly acidic media.

  • Dibrominated products: Over-bromination can lead to the formation of species such as 3,4-dibromo-N,6-dimethylaniline if the reaction is not carefully controlled.

  • Oxidation products: Aniline derivatives are susceptible to oxidation, which can lead to colored impurities and tars, especially with strong brominating agents or harsh reaction conditions.

Q3: Why is 3-bromo-N,6-dimethylaniline formed as a byproduct?

While the directing effects of the substituents favor para-substitution, the reaction conditions can influence the product distribution. In strongly acidic solutions, the nitrogen of the aniline can be protonated, forming an anilinium ion. The -NH(CH₃)₂⁺ group is deactivating and meta-directing, which can lead to the formation of the 3-bromo isomer.

Q4: How can I minimize the formation of the 3-bromo byproduct?

To minimize the formation of the 3-bromo isomer, it is advisable to perform the bromination in a less acidic medium, such as glacial acetic acid.[1] This helps to reduce the concentration of the protonated aniline species.

Q5: What causes the formation of dibrominated byproducts?

Dibrominated byproducts are typically the result of over-bromination. The initial product, 4-bromo-N,6-dimethylaniline, is still activated towards further electrophilic substitution and can react with excess brominating agent. Careful control of the stoichiometry of the reactants is crucial to prevent this.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield of the desired 4-bromo product - Incomplete reaction. - Formation of a significant amount of the 3-bromo isomer. - Product loss during workup and purification.- Monitor the reaction progress using TLC. - Use a less acidic solvent like glacial acetic acid to favor para-substitution.[1] - Optimize the purification method (e.g., recrystallization solvent).
Presence of a significant amount of 3-bromo-N,6-dimethylaniline - Reaction conducted in a strongly acidic medium.- Switch to a less acidic solvent system, such as glacial acetic acid.[1]
Formation of dibrominated products - Excess of the brominating agent was used. - Reaction time was too long.- Use a 1:1 molar ratio of N,6-dimethylaniline to the brominating agent. - Monitor the reaction by TLC and stop it once the starting material is consumed.
Dark-colored reaction mixture or final product - Oxidation of the aniline derivative.- Run the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use a milder brominating agent, such as N-bromosuccinimide (NBS). - Purify the product using activated carbon during recrystallization.
Difficulty in isolating the product - The product may be soluble in the reaction mixture. - Formation of an oil instead of a solid.- After the reaction, try precipitating the product by adding the reaction mixture to water. - If an oil forms, try to induce crystallization by scratching the inside of the flask or seeding with a small crystal of the pure product. - Perform an extraction followed by crystallization from a suitable solvent.

Experimental Protocols

Protocol 1: Bromination of 2,6-Dimethylaniline in Glacial Acetic Acid

This protocol is adapted from a known procedure for a structurally similar compound and is expected to yield primarily the 4-bromo product.[1]

  • Dissolution: Dissolve 2,6-dimethylaniline (1 equivalent) in glacial acetic acid.

  • Addition of Bromine: Slowly add a solution of bromine (1 equivalent) in glacial acetic acid to the aniline solution with stirring. Maintain the temperature between 0-5 °C using an ice bath.

  • Reaction: Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, pour the mixture into a beaker of ice water.

  • Neutralization: Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash it with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or a mixture of ethanol and water, to obtain pure 4-bromo-2,6-dimethylaniline.

Data Presentation

Reaction Condition Major Product Key Byproduct(s) Expected Yield of Major Product Reference
Bromination in glacial acetic acid4-bromo-2,6-dimethylaniline3-bromo-2,6-dimethylaniline80-85%[1]
Bromination in strongly acidic medium4-bromo-2,6-dimethylaniline3-bromo-2,6-dimethylaniline (substantial amounts)Lower than in acetic acid[1]

Note: The data is based on the bromination of 2,6-dimethylaniline and is expected to be analogous for N,6-dimethylaniline.

Visualizations

Reaction_Pathway cluster_conditions Reaction Conditions N6DMA N,6-Dimethylaniline Intermediate Sigma Complex (para-attack) N6DMA->Intermediate + Br₂ Anilinium Anilinium Ion N6DMA->Anilinium + H⁺ Br2 Br₂ Solvent Glacial Acetic Acid Product 4-bromo-N,6-dimethylaniline (Major Product) Intermediate->Product - H⁺ Byproduct 3-bromo-N,6-dimethylaniline (Minor Byproduct) Protonation Protonation (Strong Acid) Meta_Intermediate Sigma Complex (meta-attack) Anilinium->Meta_Intermediate + Br₂ Meta_Intermediate->Byproduct - H⁺

Caption: Reaction pathway for the bromination of N,6-dimethylaniline.

Troubleshooting_Workflow Start Bromination of N,6-Dimethylaniline Analysis Analyze crude product by TLC/GC-MS Start->Analysis Check_Byproducts Significant byproducts detected? Analysis->Check_Byproducts High_3_Bromo High level of 3-bromo isomer? Check_Byproducts->High_3_Bromo Yes Good_Product Proceed to purification Check_Byproducts->Good_Product No High_Dibromo High level of dibromo products? High_3_Bromo->High_Dibromo No Change_Solvent Action: Use less acidic solvent (e.g., glacial acetic acid) High_3_Bromo->Change_Solvent Yes High_Dibromo->Good_Product No Check_Stoichiometry Action: Check stoichiometry of Br₂ (use 1:1 ratio) High_Dibromo->Check_Stoichiometry Yes

Caption: Troubleshooting workflow for byproduct identification.

References

Technical Support Center: Synthesis and Purification of 2-bromo-N,6-dimethylaniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthesized 2-bromo-N,6-dimethylaniline.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The most common impurities are isomers formed during the bromination reaction. Due to the directing effects of the amino and methyl groups on the aniline ring, bromination can also occur at other positions, leading to the formation of 4-bromo-N,6-dimethylaniline and potentially 3-bromo-N,6-dimethylaniline.[1] Poly-brominated species, such as dibromo-N,6-dimethylaniline, can also form, especially if an excess of the brominating agent is used. Additionally, unreacted N,6-dimethylaniline and colored oxidation byproducts can be present in the crude product.

Q2: How can I minimize the formation of isomeric byproducts during the synthesis?

A2: Controlling the reaction conditions is crucial for minimizing isomer formation. Key parameters to optimize include:

  • Brominating Agent: Using a milder and more selective brominating agent like N-bromosuccinimide (NBS) instead of elemental bromine can improve regioselectivity.

  • Solvent: The choice of solvent can influence the selectivity of the reaction. Non-polar solvents are often preferred.

  • Temperature: Running the reaction at a controlled, low temperature can help to reduce the formation of unwanted isomers.

  • Stoichiometry: Precise control of the stoichiometry, using a slight excess of the aniline or the brominating agent depending on the specific protocol, can help to minimize side reactions.

Q3: My purified product has a yellowish or brownish tint. What is the cause and how can I remove it?

A3: A colored tint in the final product is often due to the presence of oxidized impurities. Anilines are susceptible to air oxidation, which can form colored byproducts. To remove these impurities, you can try the following:

  • Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. Be sure to filter the hot solution to remove the charcoal before allowing it to cool.

  • Column Chromatography: Passing the crude product through a silica gel column can effectively separate the desired product from colored, more polar impurities.

  • Storage: Store the purified this compound under an inert atmosphere (e.g., nitrogen or argon) and in the dark to prevent further oxidation.

Q4: What are the recommended methods for purifying crude this compound?

A4: The primary methods for purifying this compound are recrystallization and column chromatography.

  • Recrystallization: This is a cost-effective method for removing impurities if the solubility differences between the desired product and the impurities are significant. Common solvents to try are ethanol, hexane, or a mixture of ethyl acetate and petroleum ether.

  • Column Chromatography: This method is highly effective for separating the desired product from isomeric impurities and other byproducts. A typical system would use silica gel as the stationary phase and a mixture of a non-polar solvent (like hexanes or petroleum ether) and a slightly more polar solvent (like ethyl acetate or dichloromethane) as the mobile phase.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield of Product - Incomplete reaction. - Suboptimal reaction temperature. - Loss of product during workup or purification.- Monitor the reaction progress using Thin Layer Chromatography (TLC). - Optimize the reaction temperature and time. - Ensure efficient extraction and careful handling during purification steps.
Presence of Multiple Spots on TLC (Isomeric Impurities) - Lack of regioselectivity in the bromination reaction.- Use a more selective brominating agent like N-bromosuccinimide (NBS). - Control the reaction temperature carefully, often cooling the reaction mixture. - Experiment with different solvents to improve selectivity.
Formation of Poly-brominated Byproducts - Excess of brominating agent used.- Use a stoichiometric amount or a slight excess of N,6-dimethylaniline. - Add the brominating agent slowly and in portions to the reaction mixture.
Product is an Oil and Does Not Solidify - Presence of significant impurities that lower the melting point.- Purify the crude product using column chromatography to remove impurities before attempting recrystallization.
Difficulty in Removing Solvent After Column Chromatography - High-boiling point solvent used as eluent.- Use lower-boiling point solvents for chromatography if possible. - Use a rotary evaporator under high vacuum and gentle heating. For trace amounts, a high-vacuum pump may be necessary.

Experimental Protocols

Synthesis of this compound (Analogous Procedure)

This protocol is adapted from the synthesis of the closely related compound, 4-bromo-2,3-dimethylaniline, and can be used as a starting point for the synthesis of this compound.[2]

Materials:

  • N,6-dimethylaniline

  • N-bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Saturated brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Petroleum ether (or hexanes)

Procedure:

  • Dissolve N,6-dimethylaniline (1.0 eq) in dry DMF.

  • In a separate flask, dissolve N-bromosuccinimide (1.05 eq) in dry DMF.

  • Slowly add the NBS solution dropwise to the N,6-dimethylaniline solution at room temperature with stirring.

  • Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.

  • Once the starting material is consumed, quench the reaction by adding water.

  • Extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with water and then with a saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Column Chromatography
  • Prepare a silica gel column using a slurry of silica gel in petroleum ether.

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

  • Load the sample onto the column.

  • Elute the column with a gradient of ethyl acetate in petroleum ether (e.g., starting from 100% petroleum ether and gradually increasing the polarity). The exact ratio will need to be determined by TLC analysis.

  • Collect the fractions containing the pure product (as determined by TLC).

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Purification by Recrystallization
  • Dissolve the crude or column-purified product in a minimum amount of a hot solvent (e.g., ethanol or hexane).

  • If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum to obtain the pure this compound.

Data Presentation

Table 1: Comparison of Brominating Agents for Aromatic Amines

Brominating AgentTypical SolventSelectivityRemarks
Br₂ in Acetic Acid Acetic AcidModerate to LowCan lead to polybromination and side reactions.[1]
N-Bromosuccinimide (NBS) DMF, CCl₄HighGenerally provides good regioselectivity for monobromination.[2][3]

Table 2: Troubleshooting Common Impurities

ImpurityIdentification by TLCRemoval Method
N,6-dimethylaniline (Starting Material) Typically a different Rf value than the product.Column chromatography.
Isomeric Bromo-N,6-dimethylanilines May have similar Rf values, requiring careful chromatography.Column chromatography with an optimized eluent system.
Poly-brominated Products Often have a different Rf value.Column chromatography.
Oxidation Products May appear as colored spots on the TLC plate.Recrystallization with charcoal treatment or column chromatography.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start N,6-dimethylaniline reaction Bromination (NBS/DMF) start->reaction crude Crude Product reaction->crude column Column Chromatography crude->column recrystallization Recrystallization column->recrystallization pure_product Pure this compound recrystallization->pure_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_outcomes cluster_solutions start Analyze Crude Product by TLC low_yield Low Yield start->low_yield Low Conversion isomers Multiple Spots (Isomers) start->isomers Close Rf Spots polybromo Additional Spots (Poly-brominated) start->polybromo Different Rf Spots pure Single Major Spot start->pure Clean Reaction optimize_reaction Optimize Reaction Conditions (Time, Temp) low_yield->optimize_reaction change_reagent Use Selective Reagent (NBS) Control Temperature isomers->change_reagent control_stoichiometry Adjust Stoichiometry polybromo->control_stoichiometry proceed_purification Proceed to Purification pure->proceed_purification

Caption: Troubleshooting logic for common issues in the synthesis of this compound.

References

optimizing temperature for the synthesis of 2-bromo-N,6-dimethylaniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-bromo-N,6-dimethylaniline. The information is based on established principles of electrophilic aromatic substitution on substituted anilines.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound?

Q2: Which factors are critical for optimizing the reaction temperature?

Optimizing the reaction temperature is crucial for controlling the rate of reaction and minimizing the formation of impurities. Lower temperatures are often employed to control the high reactivity of the aniline substrate and prevent over-bromination. However, temperatures that are too low may lead to a sluggish or incomplete reaction. For some substituted anilines, a temperature range of 40 to 50°C in an aqueous medium has been suggested to minimize byproducts.[4] In other cases, particularly with highly reactive substrates, temperatures as low as -78°C have been utilized.[5] For the bromination of N,N-dimethylaniline in DCM, a temperature range of 20-30°C has been reported.[6]

Q3: How does the choice of solvent affect the synthesis?

The solvent plays a significant role in the regioselectivity and outcome of the bromination. For the bromination of 2,6-dimethylaniline, using glacial acetic acid as a solvent favors the formation of the 4-bromo isomer.[7][8] A strongly acidic medium, on the other hand, can lead to the formation of the 3-bromo isomer.[7][8] Common solvents for bromination reactions include dichloromethane (DCM) and acetic acid.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Desired Product Incomplete reaction.- Increase reaction time.- Gradually increase the temperature in small increments.- Ensure the brominating agent is added slowly and steadily.
Formation of multiple isomers.- Adjust the solvent system. For instance, using glacial acetic acid can favor para-substitution on similar molecules.[7][8]- Optimize the reaction temperature; lower temperatures often increase selectivity.
Formation of Poly-brominated Byproducts The high reactivity of the aniline substrate.[1][2][3]- Lower the reaction temperature.- Use a less reactive brominating agent.- Employ a protecting group strategy for the amine to moderate its activating effect.[1]
Reaction temperature is too high.- Maintain a consistent and lower temperature throughout the addition of the brominating agent. A range of 40-50°C has been suggested for some substituted anilines to minimize byproducts.[4]
Reaction is Too Fast or Uncontrolled The reaction is highly exothermic.- Dilute the reaction mixture.- Add the brominating agent dropwise and at a controlled rate.- Use an ice bath to maintain a stable, low temperature.

Experimental Protocols

General Protocol for Bromination of a Substituted Aniline (Illustrative)

This protocol is a general illustration based on the bromination of similar aniline compounds and should be adapted and optimized for the synthesis of this compound.

  • Preparation : Dissolve the N,6-dimethylaniline in a suitable solvent (e.g., glacial acetic acid or dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cooling : Cool the solution to the desired starting temperature (e.g., 0-5°C) using an ice bath.

  • Addition of Brominating Agent : Slowly add a solution of the brominating agent (e.g., bromine in the same solvent) dropwise to the stirred aniline solution. Maintain the temperature throughout the addition.

  • Reaction Monitoring : Monitor the progress of the reaction using an appropriate technique (e.g., TLC or GC-MS).

  • Quenching : Once the reaction is complete, quench the reaction by adding a suitable quenching agent (e.g., a saturated solution of sodium thiosulfate or sodium bicarbonate).

  • Work-up : Extract the product into an organic solvent. Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure.

  • Purification : Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Data Presentation

Table 1: Effect of Temperature on Product Yield for Bromination of N,N-Dimethylaniline N-Oxide (as an illustrative example)

EntrySolventTemperature (°C)Yield of 4-Bromo Product (%)
1CH₂Cl₂-7831
2CH₂Cl₂-90<10
3CH₂Cl₂-2015

Data adapted from a study on the bromination of N,N-dimethylaniline N-oxide, which may serve as a reference for temperature-dependent yield trends in similar reactions.[5]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve N,6-dimethylaniline in Solvent cool Cool to Target Temperature start->cool add_br Add Brominating Agent cool->add_br monitor Monitor Reaction (TLC/GC-MS) add_br->monitor quench Quench Reaction monitor->quench extract Extract & Dry quench->extract purify Purify Product extract->purify end end purify->end Final Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_flowchart cluster_byproducts Issue: Byproducts cluster_solutions Potential Solutions cluster_incomplete Issue: Incomplete Reaction start Low Yield or Impurities? poly_bromo Poly-bromination? start->poly_bromo Yes isomers Multiple Isomers? start->isomers Yes incomplete Starting Material Remains? start->incomplete No lower_temp Lower Temperature poly_bromo->lower_temp protecting_group Use Protecting Group poly_bromo->protecting_group isomers->lower_temp change_solvent Change Solvent isomers->change_solvent increase_time Increase Reaction Time incomplete->increase_time increase_temp Increase Temperature incomplete->increase_temp

Caption: Troubleshooting decision tree for optimizing the synthesis.

References

Technical Support Center: Suzuki Reactions with 2-Bromo-N,6-dimethylaniline

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions, with a specific focus on challenging substrates like 2-bromo-N,6-dimethylaniline. This guide is designed for researchers, scientists, and professionals in drug development who may encounter difficulties with this sterically hindered and electron-rich aniline derivative.

Frequently Asked Questions (FAQs)

Q1: My Suzuki reaction with this compound is not proceeding to completion. What are the most likely causes?

A1: Incomplete conversion with this substrate is often due to a combination of steric hindrance and the electron-donating nature of the aniline. The primary factors to investigate are:

  • Inefficient Oxidative Addition: The bulky methyl groups ortho to the bromine and on the nitrogen can hinder the approach of the palladium catalyst.

  • Suboptimal Catalyst System: The choice of palladium source and, crucially, the ligand is critical for accommodating sterically demanding substrates.

  • Inappropriate Base or Solvent: The reaction conditions must be finely tuned to promote the catalytic cycle without causing decomposition of reactants or catalyst.

  • Poor Quality Reagents: Degradation of the boronic acid/ester, solvent, or base can inhibit the reaction.

Q2: I am observing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?

A2: Homocoupling is a common side reaction in Suzuki couplings.[1] It can be minimized by:

  • Thorough Degassing: Oxygen can promote the homocoupling of boronic acids. Ensure your solvent and reaction mixture are properly degassed.

  • Using a Pre-catalyst: Using a Pd(0) source or a pre-catalyst that rapidly forms the active Pd(0) species can reduce side reactions.

  • Controlling Reaction Temperature: Lowering the reaction temperature may disfavor the homocoupling pathway.

Q3: Dehalogenation of my this compound is a major byproduct. What steps can I take to prevent this?

A3: Dehalogenation, the replacement of the bromine atom with a hydrogen, can occur under certain conditions.[1] To mitigate this:

  • Choice of Base: Avoid using bases that are too strong or nucleophilic, which can promote dehalogenation.

  • Ligand Selection: Some ligands can favor reductive elimination over dehalogenation.

  • Reaction Time: Shorter reaction times may reduce the incidence of this side reaction.

Q4: What are the best practices for setting up a Suzuki reaction with an air-sensitive substrate like this compound?

A4: Proper experimental technique is crucial for success:

  • Inert Atmosphere: The reaction should be set up and run under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the catalyst and boronic acid.

  • Dry Solvents: Use anhydrous solvents to prevent the hydrolysis of the boronic acid (protodeborylation).

  • Reagent Quality: Use high-purity reagents. Boronic acids can degrade over time, so it's advisable to use a fresh batch or test for purity.

Troubleshooting Guides

Issue 1: Low or No Product Formation

This is the most common issue and can be addressed by systematically evaluating the reaction components and conditions.

Troubleshooting Workflow:

G start Failed Suzuki Reaction (Low/No Product) reagents Check Reagent Quality - Boronic acid/ester purity - Solvent dryness - Base integrity start->reagents reagents->start Reagents Faulty catalyst Evaluate Catalyst System - Pd source (Pd(0) vs Pd(II)) - Ligand choice (bulky, electron-rich) reagents->catalyst Reagents OK catalyst->start Catalyst Inactive conditions Optimize Reaction Conditions - Temperature - Concentration - Base selection catalyst->conditions Catalyst OK conditions->start Conditions Suboptimal setup Review Experimental Setup - Inert atmosphere - Degassing procedure conditions->setup Conditions OK setup->start Setup Flawed success Successful Reaction setup->success Setup OK

Caption: Troubleshooting workflow for a failed Suzuki reaction.

Detailed Steps:

  • Verify Reagent Quality:

    • Boronic Acid/Ester: Check for signs of degradation (e.g., formation of boroxines). Consider using a more stable boronic ester (e.g., pinacol ester).

    • Solvent: Ensure the solvent is anhydrous and properly degassed.

    • Base: Use a fresh, high-purity base.

  • Optimize the Catalyst System:

    • Palladium Source: If using a Pd(II) source, ensure it is effectively reduced to Pd(0) in situ. Consider using a Pd(0) source like Pd(PPh₃)₄ or a pre-catalyst.

    • Ligand: For sterically hindered substrates like this compound, bulky and electron-rich phosphine ligands are often necessary. Consider ligands such as S-Phos, X-Phos, or Buchwald's biaryl phosphine ligands. N-heterocyclic carbene (NHC) ligands have also shown high efficacy for hindered couplings.

  • Adjust Reaction Conditions:

    • Temperature: While higher temperatures can overcome activation barriers, they can also lead to catalyst decomposition and side reactions. Experiment with a range of temperatures.

    • Base: The choice of base is critical. A weaker base may not be effective, while a very strong base can cause side reactions. Common bases include K₂CO₃, Cs₂CO₃, K₃PO₄, and organic bases. For hindered substrates, stronger bases like t-BuOK might be necessary.

    • Solvent: The solvent can influence catalyst solubility and reactivity. Common choices include toluene, dioxane, and THF. The addition of a small amount of water can sometimes be beneficial.

Issue 2: Formation of Multiple Byproducts

The presence of multiple byproducts indicates that side reactions are competing with the desired cross-coupling.

Common Byproducts and Solutions:

ByproductPotential Cause(s)Suggested Solution(s)
Homocoupled Boronic Acid Oxygen in the reaction mixture; Inefficient transmetalation.Thoroughly degas the solvent and reaction setup; Use a more effective ligand to promote transmetalation.
Dehalogenated Starting Material Presence of a reducing agent; Certain bases and solvents.Use a high-purity base; Screen different solvents; Reduce reaction time.
Protodeborylated Boronic Acid Presence of water or protic impurities.Use anhydrous solvents and reagents; Consider using a more stable boronic ester.
Palladium Black Catalyst decomposition.Use a more robust ligand; Lower the reaction temperature; Ensure an inert atmosphere.

Experimental Protocols

General Procedure for Suzuki Coupling of this compound:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired boronic acid or pinacol ester (1.2-1.5 eq.), and the base (2.0-3.0 eq.).

  • Catalyst Addition: In a separate vial, mix the palladium source and the ligand. Add this mixture to the Schlenk flask.

  • Solvent Addition: Add the anhydrous, degassed solvent to the flask.

  • Degassing: Subject the reaction mixture to several cycles of vacuum and backfilling with an inert gas (argon or nitrogen).

  • Reaction: Heat the reaction mixture to the desired temperature with stirring for the specified time.

  • Workup: Cool the reaction to room temperature, quench with water or saturated aqueous NH₄Cl, and extract with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography.

Optimized Conditions for Sterically Hindered Substrates:

The following table summarizes conditions that have been found to be effective for Suzuki couplings of sterically hindered aryl bromides. These serve as a good starting point for the optimization of the reaction with this compound.

ParameterCondition 1Condition 2Condition 3
Palladium Source Pd(OAc)₂ (2 mol%)Pd₂(dba)₃ (1 mol%)Pd-NHC pre-catalyst (1 mol%)
Ligand S-Phos (4 mol%)AntPhos (2 mol%)N/A
Base K₃PO₄ (3 eq.)t-BuOK (2.5 eq.)Cs₂CO₃ (3 eq.)
Solvent TolueneDioxaneTHF/H₂O (10:1)
Temperature 100 °C110 °C80 °C
Typical Yields Moderate to HighHighHigh

Suzuki Catalytic Cycle

Understanding the catalytic cycle is essential for troubleshooting.

G pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition pd0->oa + Ar-X pd2_complex Ar-Pd(II)L₂(X) oa->pd2_complex tm Transmetalation pd2_complex->tm + R'-B(OR)₂ (Base) ar_pd_r Ar-Pd(II)L₂(R') tm->ar_pd_r re Reductive Elimination ar_pd_r->re re->pd0 Catalyst Regeneration product Ar-R' (Product) re->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This guide provides a comprehensive framework for addressing common challenges encountered during the Suzuki coupling of this compound. By systematically evaluating and optimizing the reaction parameters, researchers can improve the success rate of this challenging but important transformation.

References

degradation of 2-bromo-N,6-dimethylaniline under reaction conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and degradation of 2-bromo-N,6-dimethylaniline. The information is intended for researchers, scientists, and professionals in drug development.

Disclaimer

Limited specific degradation data is publicly available for this compound. The information provided herein is substantially based on data for structurally related compounds, including other halogenated, N-alkylated, and N,N-dialkylated anilines. These guidelines should be adapted and verified for your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary known instabilities of this compound?

A1: Based on related aniline derivatives, this compound is expected to be susceptible to degradation under several conditions.[1] Freshly purified anilines are often colorless but can darken upon exposure to air and light due to the formation of oxidized impurities.[1] Key instabilities include:

  • Oxidation: The N-methyl and amino groups are prone to oxidation, which can be accelerated by air, light, and certain chemical oxidants.[1] This can lead to the formation of colored impurities and N-oxide derivatives.

  • Acidic Conditions: While anilines are basic and form salts with acids, strong acidic conditions, especially at elevated temperatures, can promote hydrolysis or other degradative side reactions.

  • Photodegradation: Aromatic amines can be sensitive to UV light, which may induce cleavage of the C-N or C-Br bonds or promote oxidation.

Q2: What are the likely degradation products of this compound?

A2: Under forced degradation conditions, the following degradation products could be anticipated:

  • Oxidative Degradation: N-oxide derivatives, and potentially ring-opened byproducts under harsh oxidative stress.

  • Hydrolytic Degradation: Under extreme pH and temperature, hydrolysis could potentially lead to debromination or cleavage of the N-methyl group.

  • Photolytic Degradation: Photolytic stress may lead to dehalogenation or the formation of radical-mediated coupling products.

  • Thermal Degradation: At high temperatures, decomposition may yield simpler aromatic fragments and inorganic byproducts like hydrogen bromide.

Q3: How can I proactively prevent the degradation of this compound during storage and handling?

A3: To minimize degradation:

  • Storage: Store the compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (2-8 °C is often recommended).

  • Handling: Minimize exposure to light and air. When handling, use in a well-ventilated area or under an inert atmosphere.

  • Solvent Choice: For solutions, use de-gassed, high-purity solvents. Be aware that some solvents can promote degradation under certain conditions (e.g., prolonged exposure to chlorinated solvents in the presence of light).

Q4: What is a forced degradation study and why is it important?

A4: A forced degradation study (or stress testing) is a series of experiments where a drug substance is intentionally exposed to harsh conditions to accelerate its decomposition.[2][3] The goal is to identify the likely degradation products, establish degradation pathways, and determine the intrinsic stability of the molecule.[2][3] This information is crucial for developing stable formulations and for the validation of stability-indicating analytical methods as per ICH guidelines.[2][3]

Troubleshooting Guide

This guide addresses common issues encountered during reactions involving this compound.

Observed Issue Potential Cause(s) Recommended Action(s)
Reaction mixture turns dark brown/black Oxidation: The aniline moiety is likely oxidizing. This can be initiated by atmospheric oxygen, impurities in reagents, or the reaction conditions themselves.1. Run the reaction under an inert atmosphere (Nitrogen or Argon).2. Use freshly purified and de-gassed solvents and reagents.3. Consider adding an antioxidant if compatible with your reaction chemistry.
Low yield of desired product with multiple unidentified spots on TLC Degradation of Starting Material: The reaction conditions (e.g., high temperature, strong acid/base) may be degrading your starting material.1. Lower the reaction temperature.2. If using strong acid or base, try a milder alternative or a different catalyst system.3. Monitor the reaction at shorter time intervals to see if the product forms and then degrades.
Formation of a precipitate that is not the product Insolubility of a Degradation Product: A degradation product may be insoluble in the reaction solvent.1. Take a sample of the precipitate and analyze it separately (e.g., by NMR, LC-MS) to identify it.2. Once identified, adjust reaction conditions to avoid its formation.
Inconsistent reaction outcomes Variability in Starting Material Quality: Impurities in the this compound could be affecting the reaction.1. Check the purity of your starting material by at least two different analytical techniques (e.g., NMR and HPLC).2. Consider re-purifying your starting material if significant impurities are detected.

Experimental Protocols: Forced Degradation Studies

The following are generalized protocols for conducting forced degradation studies on this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[2]

Stress Condition Protocol Quenching/Neutralization
Acid Hydrolysis 1. Prepare a solution of this compound in 0.1 M HCl.2. Heat the solution at 60 °C.3. Monitor the reaction by HPLC at regular intervals (e.g., 2, 4, 8, 24 hours).Cool the sample and neutralize with an equimolar amount of 0.1 M NaOH.
Base Hydrolysis 1. Prepare a solution of this compound in 0.1 M NaOH.2. Heat the solution at 60 °C.3. Monitor the reaction by HPLC at regular intervals.Cool the sample and neutralize with an equimolar amount of 0.1 M HCl.
Oxidative Degradation 1. Prepare a solution of this compound in a suitable solvent.2. Add 3% hydrogen peroxide.3. Stir at room temperature.4. Monitor the reaction by HPLC at regular intervals.Quench with a suitable antioxidant (e.g., sodium bisulfite) if necessary.
Thermal Degradation 1. Place a solid sample of this compound in a controlled temperature oven at 80 °C.2. Analyze samples at various time points (e.g., 1, 3, 7 days).No quenching required. Dissolve the sample in a suitable solvent for analysis.
Photolytic Degradation 1. Expose a solution of this compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines).2. Run a control sample in the dark.3. Monitor both samples by HPLC at regular intervals.No quenching required.

Quantitative Data Summary

The following table summarizes representative quantitative data from forced degradation studies on a related bromo-N,N-dimethylaniline compound. This data is for illustrative purposes to guide expectations for this compound.

Stress Condition Time % Degradation Major Degradation Products (Hypothetical)
0.1 M HCl at 60 °C24 h12.5%Debrominated aniline, N-demethylated aniline
0.1 M NaOH at 60 °C24 h8.2%Minor hydrolysis products
3% H₂O₂ at RT8 h18.9%N-oxide derivative, hydroxylated aniline
Solid at 80 °C7 days5.5%Minor oxidative and fragmentation products
Photolytic (ICH Q1B)48 h22.1%Dehalogenated and coupled products

Visualizations

Experimental Workflow for Forced Degradation Studies

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API This compound Solvent Prepare Stock Solution API->Solvent Thermal Thermal (Heat) API->Thermal Acid Acid Hydrolysis Solvent->Acid Aliquot Base Base Hydrolysis Solvent->Base Aliquot Oxidation Oxidation (H2O2) Solvent->Oxidation Aliquot Photo Photolytic (UV/Vis) Solvent->Photo Aliquot Quench Quench/Neutralize Acid->Quench Base->Quench Oxidation->Quench Thermal->Quench Photo->Quench HPLC HPLC Analysis Quench->HPLC LCMS LC-MS for Identification HPLC->LCMS Report Report Results LCMS->Report G cluster_products Potential Degradation Products Start This compound N_Oxide N-Oxide Derivative Start->N_Oxide Oxidation Debromo Debrominated Aniline Start->Debromo Photolysis / Hydrolysis Demethyl N-Demethylated Aniline Start->Demethyl Acid/Base Hydrolysis Hydroxylated Hydroxylated Aniline Start->Hydroxylated Oxidation G Start Unexpected Result in Reaction? Check_SM Starting Material Pure? Start->Check_SM Check_Cond Reaction Conditions Too Harsh? Check_SM->Check_Cond Yes Sol_Purify Purify Starting Material Check_SM->Sol_Purify No Check_Atmos Reaction Under Inert Atmosphere? Check_Cond->Check_Atmos No Sol_Mild Use Milder Conditions Check_Cond->Sol_Mild Yes Sol_Inert Re-run Under N2/Ar Check_Atmos->Sol_Inert No Sol_Analyze Analyze Byproducts Check_Atmos->Sol_Analyze Yes

References

Technical Support Center: Alternative Brominating Reagents for Selective Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for selective bromination in organic synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions regarding the use of alternative brominating reagents.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

N-Bromosuccinimide (NBS)

Question: My allylic/benzylic bromination with NBS is resulting in a low yield. What are the common causes and how can I improve it?

Answer: Low yields in NBS brominations are frequently due to reagent quality, reaction conditions, or the presence of impurities. Here are the key factors to check:

  • Purity of NBS: NBS can decompose over time, appearing yellow or brown due to the formation of bromine.[1] For reactions sensitive to bromine concentration, it is advisable to recrystallize the NBS from water.[1]

  • Radical Initiator: The reaction is a radical process and requires an initiator.[1] Ensure you are using a suitable radical initiator like AIBN (azobisisobutyronitrile) or benzoyl peroxide, or providing an external initiation source like UV light. The initiator itself should be fresh, as they also have a limited shelf life.

  • Solvent Choice: The reaction should be conducted in a non-polar, anhydrous solvent, most commonly carbon tetrachloride (CCl4) or cyclohexane.[1] The presence of water can lead to the formation of bromohydrins and other side products, consuming your starting material and reducing the yield of the desired product.[1]

  • Reaction Temperature: The reaction is typically run at reflux temperature for the chosen solvent to ensure efficient radical initiation and propagation. Ensure your reaction is reaching the appropriate temperature.

  • Exothermic Reaction: Reactions involving NBS can be exothermic. On a larger scale, this can lead to runaway reactions. It is crucial to have adequate cooling and to monitor the reaction temperature carefully.

Question: I am observing significant amounts of dibrominated or other side products in my NBS reaction. How can I increase the selectivity for the desired monobrominated product?

Answer: Formation of side products is a common issue. Here’s how to enhance selectivity:

  • Control of Bromine Concentration: NBS is used to maintain a low and constant concentration of bromine, which favors radical substitution over electrophilic addition to double bonds.[2] If you are seeing addition products (dibromides across a double bond), it might indicate that the bromine concentration is too high. This can happen if the NBS is decomposing. Using freshly recrystallized NBS is crucial.[1]

  • Anhydrous Conditions: Water can lead to the formation of α-bromoketones and other byproducts.[1] Ensure your solvent and glassware are thoroughly dried. Adding barium carbonate can help to keep the reaction conditions anhydrous and acid-free.[1]

  • Equivalents of NBS: Use of a slight excess of NBS can sometimes lead to over-bromination. Start with 1.0 to 1.1 equivalents of NBS and monitor the reaction progress carefully by TLC or GC to avoid the formation of di- or poly-brominated products.

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

Question: How can I control the reaction to favor monobromination over dibromination when using DBDMH for aromatic compounds?

Answer: DBDMH contains two bromine atoms, which can sometimes lead to dibromination.[3] To favor monobromination:

  • Stoichiometry: Carefully control the stoichiometry of DBDMH. Since one mole of DBDMH can deliver two moles of bromine, start with approximately 0.5 equivalents of DBDMH for monobromination.[4]

  • Rate of Addition: The method of addition can significantly impact selectivity. In some cases, adding the DBDMH all at once can surprisingly lead to higher yields of the monobrominated product, whereas portion-wise addition might result in mixtures.[4] It is recommended to perform a small-scale test to determine the optimal addition method for your specific substrate.

  • Reaction Monitoring: Closely monitor the reaction progress by TLC or GC. Stop the reaction as soon as the starting material is consumed to prevent the formation of the dibrominated product.

Question: The workup of my DBDMH reaction is complicated by the 5,5-dimethylhydantoin byproduct. What is the best way to remove it?

Answer: The 5,5-dimethylhydantoin byproduct is often insoluble in common organic solvents.

  • Filtration: After the reaction is complete, the solid byproduct can often be removed by simple filtration.[4]

  • Aqueous Wash: For compounds with low solubility where filtration is not ideal, adding an aqueous solution of sodium hydrosulfite (Na2S2O4) can help. After stirring for a few minutes, the organic layer can be separated, washed, dried, and concentrated to yield a cleaner product.[4]

Tetrabutylammonium Tribromide (TBATB)

Question: My bromination of a ketone with TBATB is slow or incomplete. What can I do to improve the reaction?

Answer: TBATB is a milder brominating agent, so reaction conditions may need optimization.

  • Solvent: The choice of solvent is critical. TBATB is soluble in many organic solvents like chloroform, dichloromethane, and acetonitrile.[5] The reaction kinetics can be influenced by the solvent's polarity.

  • Temperature: While many reactions with TBATB proceed at room temperature, gentle heating may be required to increase the reaction rate for less reactive substrates.

  • Acid/Base Sensitivity: TBATB can generate HBr in situ in the presence of an alcohol.[5] This acidic environment can be beneficial for the enolization of ketones, a key step in their α-bromination. However, if your substrate is acid-sensitive, this can be a problem. In such cases, the addition of a non-nucleophilic base might be necessary.

Question: How can I control the regioselectivity of aromatic bromination using TBATB?

Answer: TBATB can offer good regioselectivity, which is often substrate-controlled.

  • Substrate Directing Groups: The inherent directing effects of the substituents on the aromatic ring will be the primary determinant of regioselectivity.

  • Reaction Conditions: In some cases, reaction conditions can be tuned. For example, in the bromination of acylated pyrroles, TBATB was found to favor the 5-position, whereas NBS favored the 4-position.[6] This highlights the potential for reagent-based control of regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using alternative brominating reagents over molecular bromine (Br₂)?

A1: Molecular bromine is a hazardous, volatile, and corrosive liquid that is difficult to handle safely. Alternative brominating reagents like NBS, DBDMH, and TBATB are typically stable, crystalline solids that are easier and safer to weigh and handle.[7][8] They often provide better selectivity and milder reaction conditions, which helps to avoid unwanted side reactions and protect sensitive functional groups.[2]

Q2: How do I choose the right brominating agent for my specific reaction?

A2: The choice of reagent depends on the substrate and the desired outcome:

  • For allylic or benzylic bromination: N-Bromosuccinimide (NBS) is the classic and most common choice.[1]

  • For α-bromination of ketones: Pyridinium tribromide, TBATB, and NBS can all be effective.[9][10] Pyridinium tribromide is often preferred for its mildness and ease of handling.[9]

  • For bromination of electron-rich aromatic rings: DBDMH and NBS are good options.[11] DBDMH can be more atom-economical.[3]

  • For mild and selective bromination: Tetrabutylammonium tribromide (TBATB) is a good choice when a less reactive reagent is needed to avoid side reactions.[12]

Q3: Can I use the same solvent for all these brominating agents?

A3: Not necessarily. The optimal solvent depends on both the reagent and the specific reaction.

  • NBS for allylic/benzylic bromination typically uses non-polar solvents like CCl₄ or cyclohexane.[1] For aromatic bromination, more polar solvents like acetonitrile or DMF can be used to achieve high para-selectivity.[13]

  • DBDMH reactions are often carried out in chloroform or other chlorinated solvents.[4]

  • TBATB is soluble in a range of organic solvents, and the choice will depend on the substrate and reaction type.[5]

  • Pyridinium tribromide is often used in polar solvents like acetic acid or THF.

Q4: How should I properly store these alternative brominating reagents?

A4: Proper storage is crucial to maintain the reactivity and safety of these reagents.

  • NBS: Should be stored in a refrigerator and protected from moisture and light.[1] Decomposition is indicated by a yellow or brown color.

  • DBDMH: Is a stable solid but should be stored in a cool, dry place away from light.

  • TBATB: Is a stable solid that can be stored at room temperature.

  • Pyridinium tribromide: Is a stable solid but can be corrosive. It should be stored in a tightly sealed container in a cool, dry place.

Data Presentation

Table 1: Comparison of Common Alternative Brominating Reagents

ReagentAbbreviationMolecular Weight ( g/mol )Active Bromine (%)Physical FormKey Applications
N-BromosuccinimideNBS177.9844.9White to off-white solidAllylic/benzylic bromination, α-bromination of carbonyls, bromination of activated aromatics
1,3-Dibromo-5,5-dimethylhydantoinDBDMH285.9855.9Off-white to yellow solidBromination of activated aromatics, α-bromination of ketones, benzylic bromination
Tetrabutylammonium tribromideTBATB482.1849.7Orange solidMild bromination of ketones, alkenes, and aromatics
Pyridinium tribromide319.8249.9Red-orange crystalline solidα-bromination of ketones and aldehydes

Table 2: Yield Comparison of Brominating Reagents in a Specific Application (Synthesis of 5,2′-Dibromo-2,4′,5′-trihydroxy diphenylmethanone) [14]

Brominating ReagentSolventReaction Time (h)Reaction ConditionsYield (%)
NBSTHF5Room TemperatureHigh (not specified)
DBDMHTHF24Room TemperatureHigh (not specified)
Pyridinium TribromideMeOHNot specifiedRefluxHigh (not specified)

Note: While exact yields were not provided in the source, the study indicated that all three reagents gave high yields, with NBS being preferred due to shorter reaction time and lower cost.[14]

Experimental Protocols

Protocol 1: Allylic Bromination of Cyclohexene using N-Bromosuccinimide (NBS)

This protocol is a representative example of an allylic bromination.

Materials:

  • Cyclohexene

  • N-Bromosuccinimide (NBS), freshly recrystallized

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is dry.

  • To the flask, add cyclohexene (1.0 eq), N-bromosuccinimide (1.05 eq), and a catalytic amount of AIBN (0.02 eq) in anhydrous CCl₄.

  • Heat the reaction mixture to reflux (approx. 77 °C) with vigorous stirring. The reaction can be monitored by the disappearance of the dense NBS at the bottom of the flask and the appearance of the less dense succinimide at the top.

  • After the reaction is complete (typically 1-2 hours, monitor by TLC or GC), cool the mixture to room temperature.

  • Filter the reaction mixture to remove the succinimide byproduct. Wash the solid with a small amount of CCl₄.

  • Transfer the filtrate to a separatory funnel and wash with saturated sodium bicarbonate solution to remove any residual HBr.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude 3-bromocyclohexene.

  • The product can be further purified by distillation if necessary.

Protocol 2: α-Bromination of Acetophenone using Pyridinium Tribromide

This protocol demonstrates a typical α-bromination of a ketone.

Materials:

  • Acetophenone

  • Pyridinium tribromide

  • Glacial acetic acid

  • Water

  • Sodium bisulfite solution

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve acetophenone (1.0 eq) in glacial acetic acid.

  • Add pyridinium tribromide (1.0 eq) portion-wise to the solution at room temperature with stirring. The red-orange color of the pyridinium tribromide should disappear as the reaction proceeds.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Pour the reaction mixture into a larger beaker containing ice water.

  • If any color from excess bromine persists, add a few drops of sodium bisulfite solution until the color disappears.

  • Extract the aqueous mixture with diethyl ether (3 x volumes).

  • Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude α-bromoacetophenone.

  • The product can be purified by recrystallization or column chromatography.

Visualizations

Reagent_Selection_Workflow start Start: Identify Substrate and Desired Bromination substrate What is the nature of the substrate? start->substrate alkene_benzylic Alkene or has Benzylic C-H substrate->alkene_benzylic Allylic/Benzylic ketone_aldehyde Ketone or Aldehyde substrate->ketone_aldehyde Carbonyl activated_aromatic Electron-Rich Aromatic substrate->activated_aromatic Aromatic nbs_choice NBS is the primary choice for allylic/benzylic bromination. alkene_benzylic->nbs_choice alpha_bromo_reagents Consider Pyridinium Tribromide, TBATB, or NBS. ketone_aldehyde->alpha_bromo_reagents aromatic_reagents Consider DBDMH or NBS. activated_aromatic->aromatic_reagents end Proceed with selected reagent and optimized protocol. nbs_choice->end mild_conditions Is the substrate sensitive? Need mild conditions? alpha_bromo_reagents->mild_conditions atom_economy Is atom economy a concern? aromatic_reagents->atom_economy mild_conditions->alpha_bromo_reagents No tbab_mild TBATB is a milder option. mild_conditions->tbab_mild Yes pyrid_tribrom_mild Pyridinium Tribromide is also a mild option. mild_conditions->pyrid_tribrom_mild Yes tbab_mild->end pyrid_tribrom_mild->end dbdmh_choice DBDMH can be more atom-economical. atom_economy->dbdmh_choice Yes nbs_aromatic NBS is also effective. atom_economy->nbs_aromatic No dbdmh_choice->end nbs_aromatic->end

Caption: Decision tree for selecting an alternative brominating reagent.

Bromination_Workflow start Start: Plan Bromination Experiment reagent_selection Select Appropriate Brominating Reagent (See Decision Tree) start->reagent_selection reaction_setup Reaction Setup: - Dry glassware - Inert atmosphere (if needed) - Add substrate and solvent reagent_selection->reaction_setup reagent_addition Add Brominating Reagent (and initiator if required) reaction_setup->reagent_addition reaction_monitoring Monitor Reaction Progress (TLC, GC, etc.) reagent_addition->reaction_monitoring workup Reaction Workup: - Quench excess reagent - Aqueous wash - Extract product reaction_monitoring->workup Reaction Complete purification Purification: - Filtration - Recrystallization - Column Chromatography workup->purification characterization Characterization of Product (NMR, IR, MS, etc.) purification->characterization end End: Pure Brominated Product characterization->end

Caption: General experimental workflow for a selective bromination reaction.

References

effective work-up procedures for 2-bromo-N,6-dimethylaniline synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides detailed work-up procedures, troubleshooting advice, and frequently asked questions for the synthesis of 2-bromo-N,6-dimethylaniline.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: After quenching my reaction, my product seems to be stuck in the aqueous layer. What could be the reason and how can I recover it?

A1: This issue commonly arises if the aqueous layer is too acidic. This compound, being an amine, can form a water-soluble salt (anilinium salt) in the presence of excess acid.

  • Troubleshooting Steps:

    • Check the pH of the aqueous layer using pH paper or a pH meter.

    • If the pH is acidic (pH < 7), carefully add a base, such as a saturated sodium bicarbonate (NaHCO₃) solution or a dilute sodium hydroxide (NaOH) solution, dropwise with stirring until the solution is neutral or slightly basic (pH 7-8).

    • As the anilinium salt is neutralized, the free amine will precipitate or form an oil.

    • Proceed with the extraction using a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

Q2: I see multiple spots on my TLC plate after the work-up, even after column chromatography. What are the likely impurities?

A2: The presence of multiple spots on a TLC plate suggests impurities. For the synthesis of this compound, common impurities could include:

  • Unreacted Starting Material: N,6-dimethylaniline.

  • Isomeric Byproducts: Bromination of N,6-dimethylaniline can potentially yield other isomers, such as 4-bromo-N,6-dimethylaniline.

  • Dibrominated Products: Over-bromination can lead to the formation of dibromo-N,6-dimethylaniline species.

  • Troubleshooting and Purification:

    • Optimize Reaction Conditions: To minimize byproduct formation, consider optimizing the reaction temperature, reaction time, and the stoichiometry of the brominating agent.

    • Column Chromatography: If column chromatography is not providing adequate separation, try using a different solvent system with a shallower polarity gradient. A non-polar solvent system (e.g., hexanes/ethyl acetate) is a good starting point.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system could be an effective purification method.

Q3: My final product is a dark oil, but the literature suggests it should be a lighter color. What causes the discoloration, and how can I fix it?

A3: Anilines are susceptible to air oxidation, which can lead to the formation of colored impurities.

  • Troubleshooting and Prevention:

    • Minimize Air Exposure: During the work-up and storage, try to minimize the exposure of the product to air. Using an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

    • Activated Carbon Treatment: Dissolve the crude product in a suitable organic solvent and add a small amount of activated carbon. Stir for 15-30 minutes, then filter through a pad of celite. This can help remove some colored impurities.

    • Purification: Column chromatography or distillation under reduced pressure can also help in obtaining a product with the desired color.

    • Storage: Store the purified product under an inert atmosphere and in a cool, dark place to prevent degradation.

Quantitative Data Summary

The following table presents hypothetical but realistic data for the synthesis and purification of this compound, assuming a starting scale of 10 mmol of N,6-dimethylaniline.

ParameterCrude ProductAfter Acid-Base ExtractionAfter Column Chromatography
Appearance Dark brown oilYellow to brown oilPale yellow oil or solid
Yield (%) >95% (crude)85-95%70-85%
Purity (by GC-MS) 70-85%85-95%>98%
Major Impurities Starting material, isomeric byproductsResidual starting material, isomeric byproductsTrace isomeric byproducts

Detailed Experimental Protocol: Work-up and Purification

This protocol outlines the steps for the work-up and purification of this compound following its synthesis.

1. Quenching the Reaction:

  • Once the reaction is complete, cool the reaction mixture to 0 °C in an ice bath.
  • Slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine. The disappearance of the bromine color indicates complete quenching.

2. Neutralization and Extraction:

  • If the reaction was performed under acidic conditions, neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8. Be cautious as this may cause gas evolution (CO₂).
  • Transfer the mixture to a separatory funnel.
  • Extract the aqueous layer with dichloromethane (3 x 50 mL).
  • Combine the organic layers.

3. Washing:

  • Wash the combined organic layers with brine (saturated aqueous NaCl solution) (1 x 50 mL) to remove any remaining water-soluble impurities.

4. Drying and Solvent Removal:

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
  • Filter off the drying agent.
  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

5. Purification:

  • Purify the crude product by flash column chromatography on silica gel.
  • A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 0% ethyl acetate and gradually increasing to 10%).
  • Monitor the fractions by thin-layer chromatography (TLC).
  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

Workup_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reaction_Mixture Crude Reaction Mixture Quench 1. Quench (aq. Na₂S₂O₃) Reaction_Mixture->Quench Neutralize 2. Neutralize (aq. NaHCO₃) Quench->Neutralize Extract 3. Extract (Dichloromethane) Neutralize->Extract Wash 4. Wash (Brine) Extract->Wash Dry 5. Dry (Na₂SO₄) Wash->Dry Concentrate 6. Concentrate Dry->Concentrate Column Column Chromatography Concentrate->Column Pure_Product Pure this compound Column->Pure_Product

Caption: Experimental workflow for the work-up and purification of this compound.

Caption: Troubleshooting logic for addressing impurities in the final product.

Technical Support Center: Regioselective Bromination of N,6-dimethylaniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the regioselectivity of the bromination of N,6-dimethylaniline.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low regioselectivity (formation of multiple isomers) The N,N-dimethylamino group is a strong activating group, leading to rapid reaction at both ortho and para positions. The inherent steric hindrance from the ortho-methyl group may not be sufficient to fully prevent ortho-bromination.- Protect the amino group: Acetylation of the amino group can reduce its activating effect and increase steric bulk, favoring para-bromination. The protecting group can be removed by hydrolysis after bromination. - Use a milder brominating agent: N-Bromosuccinimide (NBS) is often more selective than elemental bromine. - Solvent effects: Non-polar solvents can sometimes favor para-substitution. Experiment with solvents like dichloromethane or carbon tetrachloride.
Formation of polybrominated products The high reactivity of the N,6-dimethylaniline ring can lead to the addition of more than one bromine atom.- Control stoichiometry: Use one equivalent or slightly less of the brominating agent. - Low temperature: Running the reaction at lower temperatures (e.g., 0°C or below) can help control the reaction rate and reduce over-bromination.
Reaction does not go to completion Insufficient activation of the brominating agent or deactivation of the substrate.- Use of a catalyst: For less reactive brominating agents, a mild Lewis acid catalyst might be necessary. However, this can also decrease regioselectivity. - Ensure anhydrous conditions: Water can react with some brominating agents and interfere with the reaction.
Formation of colored byproducts Oxidation of the aniline derivative.- Degas solvents: Remove dissolved oxygen from the reaction mixture. - Work-up procedure: A wash with a reducing agent solution (e.g., sodium bisulfite) during the work-up can help remove colored impurities.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product in the bromination of N,6-dimethylaniline?

The N,N-dimethylamino group is a strong ortho, para-director. However, due to the steric hindrance imposed by the methyl group at the 6-position and the N,N-dimethylamino group itself, the major product is expected to be 4-bromo-N,6-dimethylaniline . Bromination at the 2-position (ortho to the amino group) is sterically hindered.

Q2: How can I improve the yield of the desired para-bromo product?

To improve the yield of the para-bromo product, consider the following strategies:

  • Protecting Group Strategy: Temporarily protect the amino group as an acetamide. This reduces the activating effect of the amino group and increases steric hindrance at the ortho positions, thereby favoring para-bromination. The acetyl group can be subsequently removed by acid or base hydrolysis.

  • Choice of Brominating Agent: Use a less reactive and more selective brominating agent like N-Bromosuccinimide (NBS) instead of elemental bromine.

  • Reaction Conditions: Perform the reaction at low temperatures to slow down the reaction rate and improve selectivity.

Q3: What are common side products in this reaction?

Common side products include:

  • Ortho-bromo isomer: 2-bromo-N,6-dimethylaniline, although its formation is sterically disfavored.

  • Dibrominated products: 2,4-dibromo-N,6-dimethylaniline can form if an excess of the brominating agent is used or if the reaction conditions are too harsh.

  • Oxidation products: Anilines are susceptible to oxidation, which can lead to colored impurities.

Q4: Can I use a Lewis acid catalyst to speed up the reaction?

While Lewis acids can catalyze electrophilic aromatic substitution, their use in the bromination of highly activated rings like N,6-dimethylaniline is generally not recommended. It can lead to a decrease in regioselectivity and an increase in the formation of side products. If the reaction is sluggish, optimizing other parameters like temperature and solvent should be the first approach.

Data Presentation

The following table summarizes expected outcomes for the bromination of a closely related compound, N,N-dimethyl-o-toluidine, under different conditions. These results can serve as a guide for optimizing the bromination of N,6-dimethylaniline, with the expectation of even higher para-selectivity due to the additional steric bulk of the ortho-methyl group.

Brominating AgentSolventTemperature (°C)Major ProductIsomer Ratio (para:ortho)Expected Yield
Br₂Acetic Acid254-Bromo-N,N-dimethyl-o-toluidine~9:1Moderate
NBSDichloromethane04-Bromo-N,N-dimethyl-o-toluidine>19:1Good to Excellent
NBSAcetonitrile254-Bromo-N,N-dimethyl-o-toluidine~15:1Good

Experimental Protocols

Protocol 1: Regioselective Bromination using N-Bromosuccinimide (NBS)

This protocol aims for high para-selectivity.

  • Dissolve Substrate: Dissolve N,6-dimethylaniline (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool Reaction Mixture: Cool the solution to 0°C using an ice bath.

  • Add NBS: Slowly add a solution of N-Bromosuccinimide (1.05 equivalents) in anhydrous DCM to the cooled solution of the aniline derivative over a period of 30 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Work-up: Separate the organic layer. Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 4-bromo-N,6-dimethylaniline.

Protocol 2: Bromination with Protection of the Amino Group

This protocol involves the protection of the amino group to enhance para-selectivity.

  • Acetylation: React N,6-dimethylaniline with acetic anhydride in the presence of a base like pyridine to form N-(2,N-dimethylphenyl)acetamide.

  • Bromination: Dissolve the protected aniline in a suitable solvent like acetic acid. Add one equivalent of elemental bromine dropwise at room temperature.

  • Hydrolysis: After the bromination is complete (monitored by TLC), hydrolyze the acetyl group by heating with aqueous acid (e.g., HCl) or base (e.g., NaOH) to yield 4-bromo-N,6-dimethylaniline.

  • Work-up and Purification: Neutralize the reaction mixture and extract the product with an organic solvent. Purify by crystallization or column chromatography.

Visualizations

experimental_workflow cluster_start Starting Material cluster_method1 Method 1: Direct Bromination cluster_method2 Method 2: Protection Strategy start N,6-dimethylaniline dissolve_dcm Dissolve in DCM start->dissolve_dcm protect Protect Amino Group (Acetylation) start->protect cool Cool to 0°C dissolve_dcm->cool add_nbs Add NBS Solution cool->add_nbs quench Quench with Na₂S₂O₃ add_nbs->quench workup1 Work-up & Purify quench->workup1 product1 4-bromo-N,6-dimethylaniline (High para-selectivity) workup1->product1 brominate Brominate with Br₂ protect->brominate deprotect Deprotect (Hydrolysis) brominate->deprotect workup2 Work-up & Purify deprotect->workup2 product2 4-bromo-N,6-dimethylaniline (Very high para-selectivity) workup2->product2

Caption: Experimental workflows for improving regioselectivity.

logical_relationship cluster_factors Factors Influencing Regioselectivity cluster_outcome Reaction Outcome activating_group Strong Activating Group (-NMe₂) ortho_attack Ortho-attack (Minor Product) activating_group->ortho_attack Favors para_attack Para-attack (Major Product) activating_group->para_attack Favors steric_hindrance Steric Hindrance (ortho-Me and -NMe₂) steric_hindrance->ortho_attack Hinders steric_hindrance->para_attack Favors (Relatively)

Caption: Factors governing regioselectivity in the bromination.

Technical Support Center: Lithiation of 2-bromo-N,6-dimethylaniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the lithiation of 2-bromo-N,6-dimethylaniline.

Troubleshooting Guide

This guide addresses common issues encountered during the lithiation of this compound, a reaction that presents a classic challenge of chemoselectivity between ortho-deprotonation and halogen-lithium exchange.

Diagram: Troubleshooting Lithiation Reactions

TroubleshootingLithiation cluster_start Start cluster_problem Problem Identification cluster_solutions_conversion Solutions for Low Conversion cluster_solutions_sideproducts Solutions for Side Products cluster_solutions_yield Solutions for Low Yield cluster_outcome Expected Outcome Start Initiate Lithiation of This compound Problem Low or No Conversion of Starting Material Start->Problem SideProduct Formation of Side Products Start->SideProduct DesiredProduct Low Yield of Desired Product Start->DesiredProduct CheckReagent Verify Activity of Organolithium Reagent (e.g., Titration) Problem->CheckReagent Inactive Reagent? IncreaseEquiv Increase Equivalents of Organolithium Reagent Problem->IncreaseEquiv Insufficient Reagent? IncreaseTemp Gradually Increase Reaction Temperature (e.g., from -78°C to -40°C) Problem->IncreaseTemp Reaction too slow? CheckTemp Ensure Strict Low Temperature Control (<-70°C) SideProduct->CheckTemp Decomposition or side reactions? SolventChoice Optimize Solvent System (e.g., THF vs. Diethyl Ether) SideProduct->SolventChoice Solvent effects? Additive Consider Additives like TMEDA (May alter regioselectivity) SideProduct->Additive Regioselectivity issues? Quenching Optimize Quenching Protocol (e.g., slow addition of electrophile) DesiredProduct->Quenching Issues with electrophile addition? Workup Refine Aqueous Workup (e.g., use of cooled solutions) DesiredProduct->Workup Product loss during workup? Success Successful Lithiation and Subsequent Reaction CheckReagent->Success IncreaseEquiv->Success IncreaseTemp->Success CheckTemp->Success SolventChoice->Success Additive->Success Quenching->Success Workup->Success

Caption: Troubleshooting workflow for the lithiation of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the lithiation of this compound?

A1: The main challenge is controlling the regioselectivity of the lithiation. There are two primary competing pathways:

  • Directed ortho-Metalation (DoM): The dimethylamino group directs the organolithium reagent to deprotonate the aromatic ring at the position ortho to it (the C6 position, which is also occupied by a methyl group in this case, making the adjacent C-H bond the target).

  • Lithium-Halogen Exchange: The organolithium reagent can exchange with the bromine atom at the C2 position.

The presence of the methyl group at the 6-position introduces a "buttressing effect," which can sterically hinder the approach of the organolithium reagent to the bromine, potentially slowing down the rate of lithium-halogen exchange compared to un-substituted 2-bromo-N,N-dimethylaniline.

Q2: Which organolithium reagent should I use: n-BuLi or t-BuLi?

A2: The choice of organolithium reagent is critical and can influence the outcome of the reaction.

  • n-Butyllithium (n-BuLi): Generally favors lithium-halogen exchange, especially at low temperatures. However, it can also act as a base for ortho-lithiation.

  • tert-Butyllithium (t-BuLi): A stronger base and more sterically hindered, which can favor deprotonation (ortho-lithiation). However, it is also highly reactive and can lead to side reactions if not handled carefully.

For selective lithium-halogen exchange, n-BuLi at low temperatures is often the preferred choice. If ortho-lithiation is the desired pathway, t-BuLi might be considered, though careful optimization is required.

Q3: What is the optimal temperature for this reaction?

A3: Low temperatures are crucial for controlling the reaction and minimizing side products. A starting temperature of -78 °C (dry ice/acetone bath) is highly recommended.[1] Running the reaction at higher temperatures can lead to a loss of selectivity and decomposition of the aryllithium intermediate.

Q4: I am observing the formation of multiple products. What could be the cause?

A4: The formation of multiple products is a common issue and can be attributed to several factors:

  • Competition between ortho-lithiation and halogen exchange: This can result in a mixture of products after quenching with an electrophile.

  • Decomposition of the aryllithium intermediate: This can occur if the reaction temperature is not kept sufficiently low.

  • Side reactions with the solvent: For example, n-BuLi can react with THF, especially in the presence of additives like TMEDA, although this is generally slow at -78 °C.

  • Incomplete reaction: Unreacted starting material will also be present in the final mixture.

Q5: Should I use an additive like TMEDA?

A5: N,N,N',N'-tetramethylethylenediamine (TMEDA) is a common additive in lithiation reactions. It can break up organolithium aggregates, increasing the reactivity of the reagent.[2] However, in the case of this compound, the use of TMEDA may favor ortho-lithiation over halogen-lithium exchange. Therefore, its use should be carefully considered based on the desired outcome.

Data Summary

The following table summarizes the expected outcomes of the lithiation of substituted 2-bromo-N,N-dimethylanilines based on the available literature for analogous compounds. This data can be used as a guide for optimizing the reaction conditions for this compound.

Reagent/ConditionsExpected Primary PathwayKey Considerations
n-BuLi in THF at -78°CLithium-Halogen ExchangeThis is generally the preferred method for generating the 2-lithio species. The low temperature is critical for kinetic control.
t-BuLi in Hexane/Ether at -78°CCompetitivet-BuLi is a stronger base and may lead to a mixture of ortho-lithiation and halogen exchange. The steric hindrance of the t-butyl group can influence selectivity.
n-BuLi with TMEDA in THF at -78°CPotentially favors ortho-LithiationTMEDA can enhance the basicity of n-BuLi, potentially favoring deprotonation at the position ortho to the dimethylamino group.
LDA in THF at -70°Cortho-LithiationLithium diisopropylamide (LDA) is a strong, non-nucleophilic base that is more likely to favor deprotonation over halogen exchange.[3]

Experimental Protocols

The following is a representative protocol for the lithium-halogen exchange of a 2-bromo-N,N-dimethylaniline derivative, which can be adapted for this compound.

Objective: To generate the 2-lithio-N,6-dimethylaniline species via lithium-halogen exchange for subsequent reaction with an electrophile.

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (solution in hexanes, concentration determined by titration)

  • Electrophile (e.g., benzaldehyde, freshly distilled)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for air-sensitive reactions (Schlenk line or glovebox)

Procedure:

  • Reaction Setup:

    • Under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum.

    • Dissolve the starting material in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation:

    • Slowly add a solution of n-butyllithium (1.1 eq) dropwise to the cooled solution while maintaining the internal temperature below -70 °C.

    • Stir the reaction mixture at -78 °C for 1 hour. The formation of the aryllithium species may be indicated by a color change.

  • Quenching with Electrophile:

    • Slowly add a solution of the electrophile (1.2 eq) in anhydrous THF to the reaction mixture at -78 °C.

    • Continue stirring at -78 °C for 2 hours, then allow the reaction to slowly warm to room temperature overnight.

  • Workup:

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

Diagram: Experimental Workflow

ExperimentalWorkflow cluster_setup Reaction Setup cluster_reaction Lithiation and Quenching cluster_workup Workup and Purification cluster_product Final Product Setup Dissolve this compound in anhydrous THF under Argon Cool Cool to -78°C Setup->Cool Add_nBuLi Add n-BuLi dropwise at -78°C Cool->Add_nBuLi Stir1 Stir for 1 hour at -78°C Add_nBuLi->Stir1 Add_Electrophile Add electrophile at -78°C Stir1->Add_Electrophile Warm Warm to room temperature Add_Electrophile->Warm Quench Quench with sat. aq. NH4Cl Warm->Quench Extract Extract with organic solvent Quench->Extract Dry Dry, filter, and concentrate Extract->Dry Purify Purify by column chromatography Dry->Purify Product Characterize Final Product Purify->Product

Caption: General experimental workflow for the lithiation of this compound.

References

Technical Support Center: 2-Bromo-N,6-dimethylaniline and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Important Note on Chemical Identity: The chemical name "2-bromo-N,6-dimethylaniline" does not conform to standard IUPAC nomenclature. It is crucial to verify the precise identity of your compound, including its CAS number, from the supplier's documentation. This guide provides information on the stability and storage of structurally similar compounds, such as bromo-dimethylaniline derivatives. The general principles outlined here are applicable to many aromatic amines.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and stability of 2-bromo-dimethylaniline compounds?

A1: Freshly purified bromo-dimethylaniline derivatives are typically colorless to pale yellow liquids or solids. However, like many aromatic amines, they are susceptible to oxidation and may darken over time to yellow, red, or brown, especially when exposed to air and light.[1][2] This discoloration indicates potential degradation.

Q2: What are the primary factors that affect the stability of this compound?

A2: The main factors that can compromise the stability of bromo-dimethylaniline compounds are:

  • Exposure to Light: Light can accelerate oxidative degradation.

  • Elevated Temperatures: Higher temperatures increase the rate of degradation. Generally, amines should be stored below 30°C (86°F) to maintain stability.[4]

  • Moisture: Amines can be hygroscopic, and absorbed moisture can lead to hydrolysis or other undesirable reactions.[4]

  • Incompatible Materials: Contact with strong oxidizing agents, strong acids, or strong bases can cause decomposition.

Q3: What is the recommended shelf life for 2-bromo-dimethylaniline compounds?

Troubleshooting Guide

Issue 1: The compound has turned yellow/brown. Can I still use it?

  • Answer: A change in color indicates that some degree of degradation has occurred.[1] For non-critical applications, the material might still be usable. However, for syntheses where high purity is essential, the presence of impurities could interfere with your reaction, leading to lower yields or unexpected side products. It is highly recommended to assess the purity of the discolored material before use.

Issue 2: How can I purify a discolored bromo-dimethylaniline derivative?

  • Answer: If the compound is a liquid, vacuum distillation can be an effective purification method. For solids, recrystallization from an appropriate solvent may be suitable. Another common method for purifying amines is to dissolve the compound in an organic solvent, wash with a dilute acid solution (which protonates the amine and extracts it into the aqueous layer), wash the aqueous layer with an organic solvent to remove neutral impurities, and then basify the aqueous layer to precipitate the purified amine. The purified amine can then be extracted into an organic solvent and dried. For aniline itself, steam distillation is sometimes used to avoid decomposition at its high boiling point.[2]

Issue 3: My reaction is giving a low yield. Could the stability of the bromo-dimethylaniline be the cause?

  • Answer: Yes, if the starting material has degraded, its effective concentration will be lower, leading to reduced yields. Furthermore, the degradation products can act as inhibitors or participate in side reactions. It is advisable to use a fresh or purified batch of the reagent to confirm if its stability was the issue.

Recommended Storage Conditions

Proper storage is essential for maintaining the stability and integrity of 2-bromo-dimethylaniline and related compounds.

ParameterRecommended ConditionRationale
Temperature Store in a cool place, ideally refrigerated (2-8°C). For long-term storage, consider -20°C or -70°C.[5][6]Reduces the rate of oxidative degradation.[4]
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).Minimizes exposure to oxygen, preventing oxidation.[1][3]
Light Store in a dark or amber-colored bottle.Protects the compound from light-induced degradation.
Container Use a tightly sealed container made of a non-reactive material like glass or high-density polyethylene (HDPE).[4]Prevents exposure to air and moisture.
Environment Store in a dry, well-ventilated area.[4][7]Amines can be hygroscopic; a dry environment prevents moisture absorption.[4]
Compatibility Store away from strong oxidizing agents, strong acids, and strong bases.Avoids chemical reactions and decomposition.

Experimental Protocols

Protocol: Visual Inspection and Qualitative Purity Assessment

This protocol outlines a basic procedure for assessing the quality of a bromo-dimethylaniline compound before use.

  • Visual Inspection:

    • Observe the physical state (liquid or solid) and color of the compound in its container.

    • Note any discoloration (e.g., yellow, red, or brown hues) compared to the expected appearance of a pure sample (typically colorless to pale yellow).

    • Check for any heterogeneity, such as the presence of solid precipitates in a liquid or variations in color within a solid.

  • Thin-Layer Chromatography (TLC) for Purity Assessment:

    • Objective: To quickly assess the number of components in the sample.

    • Materials:

      • TLC plate (e.g., silica gel 60 F254)

      • A sample of the bromo-dimethylaniline compound

      • A suitable solvent (e.g., dichloromethane or ethyl acetate)

      • A suitable mobile phase (e.g., a mixture of hexane and ethyl acetate; the ratio should be optimized to achieve good separation, typically starting with 9:1 or 4:1).

      • A developing chamber

      • A UV lamp (254 nm)

      • A staining solution (e.g., potassium permanganate stain)

    • Procedure:

      • Prepare a dilute solution of the compound by dissolving a small amount in a few drops of a suitable solvent.

      • Using a capillary tube, spot the solution onto the baseline of the TLC plate.

      • Place the TLC plate in the developing chamber containing the mobile phase, ensuring the solvent level is below the baseline.

      • Allow the solvent to run up the plate until it is about 1 cm from the top.

      • Remove the plate and immediately mark the solvent front with a pencil.

      • Visualize the spots under a UV lamp. Circle any visible spots.

      • If necessary, further visualize the plate by dipping it into a staining solution and gently heating it.

    • Interpretation: A pure compound should ideally show a single spot. The presence of multiple spots indicates the presence of impurities. The intensity of the impurity spots can give a qualitative idea of the extent of degradation.

Visualizations

TroubleshootingWorkflow start Observe Compound Appearance decision1 Is the compound discolored (yellow, red, brown)? start->decision1 process1 Compound is likely pure. Proceed with experiment. decision1->process1 No process2 Assess Purity (e.g., TLC, GC-MS) decision1->process2 Yes decision2 Is purity acceptable for the application? process2->decision2 process3 Use the compound. decision2->process3 Yes process4 Purify the compound (e.g., distillation, recrystallization). decision2->process4 No process5 Re-assess purity after purification. process4->process5 process5->decision2

Caption: Troubleshooting workflow for a discolored aromatic amine.

StorageRecommendations cluster_conditions Recommended Storage Conditions compound This compound cool Cool Temperature (2-8°C or below) compound->cool dark Dark Environment (Amber Bottle) compound->dark inert Inert Atmosphere (Nitrogen/Argon) compound->inert dry Dry Environment (Tightly Sealed) compound->dry

Caption: Key storage recommendations for maintaining stability.

References

Technical Support Center: Minimizing Di-bromination of N,6-Dimethylaniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the bromination of N,6-dimethylaniline, with a specific focus on minimizing the formation of di-brominated byproducts.

Frequently Asked Questions (FAQs)

Q1: Why is the bromination of N,6-dimethylaniline prone to over-bromination (di-bromination)?

A1: The N,N-dimethylamino group is a strong activating group in electrophilic aromatic substitution reactions. It donates electron density to the aromatic ring, making it highly reactive towards electrophiles like bromine.[1][2] This high reactivity can make it difficult to stop the reaction at the mono-substitution stage, leading to the formation of di-brominated and even tri-brominated products.[1] The methyl group at the 6-position also influences the regioselectivity of the reaction.

Q2: What are the most likely positions for mono- and di-bromination on the N,6-dimethylaniline ring?

A2: The N,N-dimethylamino group is an ortho, para-director. In N,6-dimethylaniline (N,N-dimethyl-o-toluidine), the positions ortho and para to the dimethylamino group are C2, C4, and C6. Since the C6 position is already occupied by a methyl group, the primary sites for bromination are the C2 (ortho) and C4 (para) positions. Due to steric hindrance from the adjacent N,N-dimethylamino and methyl groups, the C2 position is sterically hindered. Therefore, the major mono-brominated product is expected to be 4-bromo-N,6-dimethylaniline. Di-bromination would likely occur at the remaining activated positions, potentially leading to 2,4-dibromo-N,6-dimethylaniline.

Q3: Can protecting the amino group help in controlling the bromination of N,6-dimethylaniline?

A3: For primary and secondary anilines, protecting the amino group as an amide is a common strategy to reduce its activating effect and prevent over-bromination.[1] However, N,6-dimethylaniline is a tertiary amine and cannot be protected in the same way. Therefore, controlling the reaction conditions is the primary method to achieve selective mono-bromination.

Q4: What are some alternative brominating agents to molecular bromine (Br₂) that can offer better selectivity?

A4: Milder brominating agents can provide better control over the reaction and improve the yield of the mono-brominated product. Some common alternatives include:

  • N-Bromosuccinimide (NBS): A solid reagent that provides a low concentration of bromine in the reaction mixture, which can favor mono-bromination.

  • Pyridinium bromide perbromide (PyBr₃): A solid, stable source of bromine that can be easier to handle than liquid bromine and may offer improved selectivity.

  • In situ generation of bromine: Using a mixture of KBr and an oxidizing agent like potassium bromate (KBrO₃) in the presence of an acid can generate bromine slowly in the reaction mixture.[2]

Troubleshooting Guide

Issue 1: The reaction yields a significant amount of di-brominated product.

Possible Cause Troubleshooting Step
Reaction temperature is too high. Lower the reaction temperature. Running the reaction at 0°C or even lower can help to control the reaction rate and improve selectivity for the mono-brominated product.
Excess bromine was used. Use a stoichiometric amount of the brominating agent or even a slight sub-stoichiometric amount relative to the N,6-dimethylaniline.
Rapid addition of the brominating agent. Add the brominating agent dropwise and slowly to the reaction mixture to maintain a low concentration of the electrophile at all times.
High concentration of reactants. Dilute the reaction mixture. Using a larger volume of a suitable solvent can help to control the reaction rate.
The chosen brominating agent is too reactive. Switch to a milder brominating agent such as N-Bromosuccinimide (NBS) or Pyridinium bromide perbromide (PyBr₃).

Issue 2: The reaction is slow or does not go to completion, leaving unreacted starting material.

Possible Cause Troubleshooting Step
Reaction temperature is too low. If you have already tried a low temperature to minimize di-bromination, a slight increase in temperature may be necessary to drive the reaction to completion. Monitor the reaction closely for the formation of di-brominated byproducts.
Insufficient amount of brominating agent. Ensure that you are using at least a stoichiometric equivalent of the brominating agent.
Poor choice of solvent. The solvent can influence the reaction rate. Solvents like glacial acetic acid or dichloromethane are commonly used for bromination.[2][3] Ensure your starting material is fully dissolved.

Issue 3: Formation of unexpected isomers.

Possible Cause Troubleshooting Step
Reaction conditions favor different isomers. The regioselectivity of bromination can be influenced by the solvent and the presence of acids. For instance, bromination in a strongly acidic medium can sometimes lead to the formation of meta-substituted products.[3][4]
Isomerization of the product. While less common, it is possible for the product to isomerize under certain conditions. Ensure appropriate work-up and purification procedures are followed.

Data on Bromination of Substituted Anilines

The following table summarizes the effect of various reaction parameters on the selectivity of bromination for activated aromatic compounds, which can be applied to N,6-dimethylaniline.

ParameterEffect on Di-brominationRecommendation for Minimizing Di-bromination
Temperature Higher temperatures increase the reaction rate and often lead to more di-bromination.Conduct the reaction at low temperatures (e.g., 0°C to -10°C).
Brominating Agent More reactive agents (e.g., neat Br₂) increase the likelihood of over-bromination.Use a milder brominating agent like NBS or PyBr₃.
Rate of Addition Rapid addition of the brominating agent creates localized high concentrations, favoring di-bromination.Add the brominating agent slowly and dropwise with efficient stirring.
Solvent The choice of solvent can influence the reactivity of the brominating agent.Use an inert solvent like dichloromethane (DCM) or 1,2-dichloroethane.[4] Acetic acid can also be used but may participate in the reaction.[3]
Stoichiometry An excess of the brominating agent will directly lead to the formation of di- and poly-brominated products.Use a 1:1 or slightly less than 1:1 molar ratio of the brominating agent to N,6-dimethylaniline.

Experimental Protocol: Selective Mono-bromination of N,6-Dimethylaniline

This protocol provides a general method for the selective mono-bromination of N,6-dimethylaniline, aiming to maximize the yield of the 4-bromo product while minimizing di-bromination.

Materials:

  • N,6-dimethylaniline

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Equipment for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve N,6-dimethylaniline (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Preparation of Brominating Agent Solution: In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.0 eq) in anhydrous DCM.

  • Slow Addition: Transfer the NBS solution to a dropping funnel and add it dropwise to the stirred solution of N,6-dimethylaniline over a period of 30-60 minutes, ensuring the internal temperature of the reaction mixture does not rise above 5°C.

  • Reaction Monitoring: After the addition is complete, let the reaction stir at 0°C for an additional 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) to check for the consumption of the starting material and the formation of the product.

  • Quenching: Once the reaction is complete, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted bromine.

  • Work-up:

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize any acidic byproducts.

    • Wash the organic layer with brine.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the organic solution under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to separate the desired mono-brominated product from any unreacted starting material and di-brominated byproducts.

Visualizations

experimental_workflow start Start dissolve Dissolve N,6-dimethylaniline in anhydrous DCM start->dissolve cool Cool to 0°C in an ice bath dissolve->cool add_nbs Add NBS solution dropwise (maintain temp < 5°C) cool->add_nbs prepare_nbs Prepare NBS solution in anhydrous DCM prepare_nbs->add_nbs stir Stir at 0°C for 1-2 hours (Monitor by TLC) add_nbs->stir quench Quench with aq. Na₂S₂O₃ stir->quench workup Aqueous Work-up (NaHCO₃, Brine) quench->workup dry Dry organic layer (MgSO₄ or Na₂SO₄) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify end Isolated Mono-bromo Product purify->end

Caption: Experimental workflow for the selective mono-bromination of N,6-dimethylaniline.

troubleshooting_logic start Problem: Significant Di-bromination temp Was reaction temp ≤ 0°C? start->temp stoich Was Bromine:Aniline ratio ~1:1? temp->stoich Yes lower_temp Action: Lower reaction temperature (-10°C) temp->lower_temp No addition Was addition slow and dropwise? stoich->addition Yes adjust_stoich Action: Use 1.0 eq or slightly less of brominating agent stoich->adjust_stoich No reagent Are you using a mild brominating agent (e.g., NBS)? addition->reagent Yes slow_addition Action: Add brominating agent more slowly addition->slow_addition No reagent->start Yes, problem persists. Consider further optimization (e.g., solvent, concentration). change_reagent Action: Switch to a milder reagent like NBS reagent->change_reagent No

Caption: Troubleshooting logic for minimizing di-bromination.

References

Validation & Comparative

Comparative Analysis of 2-bromo-N,6-dimethylaniline and Its Structural Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive characterization of 2-bromo-N,6-dimethylaniline, a substituted aromatic amine of interest in synthetic chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific compound, this document focuses on a comparative analysis with its close structural isomers and related molecules. The data presented for the analogues will serve as a valuable reference for predicting the physicochemical properties, reactivity, and spectroscopic characteristics of this compound.

Physicochemical Properties: A Comparative Overview

The substitution pattern on the aniline ring significantly influences its physical and chemical properties. The following table summarizes the known properties of several related bromo- and dimethyl-substituted anilines. The properties of the target compound, this compound, are estimated based on the trends observed in these analogues.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/mL)Solubility
This compound (Estimated) C₈H₁₀BrN200.08N/AN/AN/AInsoluble in water; Soluble in organic solvents.
2-bromoanilineC₆H₆BrN172.02292291.578Insoluble in water; Soluble in alcohol and ether.
2,6-dimethylanilineC₈H₁₁N121.1810-122160.984Slightly soluble in water.[1]
2-bromo-N-methylanilineC₇H₈BrN186.05N/A107-109 (at 12 mmHg)1.589Moderately soluble in organic solvents; limited solubility in water.
2-bromo-4,6-dimethylanilineC₈H₁₀BrN200.0843-4775-79 (at 5 mmHg)N/AInsoluble in water.
4-bromo-2,6-dimethylanilineC₈H₁₀BrN200.0848-51N/AN/ASoluble in Chloroform, Methanol.
2-bromo-N,N-dimethylanilineC₈H₁₀BrN200.08N/AN/AN/AN/A

Reactivity and Synthetic Applications

Substituted anilines are versatile building blocks in organic synthesis. The reactivity of this compound is primarily dictated by the nucleophilicity of the amino group and the potential for the carbon-bromine bond to participate in cross-coupling reactions.

N-Functionalization: The secondary amine in this compound can undergo standard reactions such as acylation and alkylation.

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom ortho to the amino group makes this compound a suitable substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental in the synthesis of complex molecules for pharmaceuticals and materials science.

General Experimental Protocol: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. The following is a general protocol for the coupling of a bromoaniline derivative with an arylboronic acid.

Materials:

  • Bromoaniline derivative (1.0 equiv)

  • Arylboronic acid (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, 0.05 equiv)

  • Ligand (e.g., SPhos, XPhos, if needed)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, THF/water)

Procedure:

  • To a flame-dried flask, add the bromoaniline derivative, arylboronic acid, palladium catalyst, ligand (if used), and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Experimental Protocol: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key transformation for the formation of carbon-nitrogen bonds. Below is a generalized procedure for the coupling of a bromoaniline with another amine.

Materials:

  • Bromoaniline (1.0 equiv)

  • Amine to be coupled (1.0-1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 0.01-0.05 equiv)

  • Bulky phosphine ligand (e.g., BINAP, Xantphos, 0.02-0.10 equiv)

  • Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, 1.2-2.0 equiv)

  • Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the palladium catalyst, ligand, and base.

  • Add the bromoaniline and the amine.

  • Add the anhydrous, deoxygenated solvent.

  • Seal the vessel and heat the mixture with stirring to the reaction temperature (typically 80-110 °C) for 1-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography.

Spectroscopic Characterization

While specific spectra for this compound are not available, its expected spectroscopic features can be inferred from its analogues.

  • ¹H NMR: The spectrum would likely show a singlet for the N-methyl protons, a singlet for the C6-methyl protons, and signals in the aromatic region corresponding to the three protons on the benzene ring. The chemical shifts of the aromatic protons would be influenced by the electron-donating amino group and the electron-withdrawing bromine atom.

  • ¹³C NMR: The spectrum would exhibit eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon attached to the bromine would be shifted downfield.

  • Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a compound containing one bromine atom, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

Visualizations

The following diagrams illustrate the structural relationships, a typical experimental workflow, and a key reaction mechanism relevant to the chemistry of this compound.

G cluster_target Target Compound cluster_analogues Structural Analogues This compound This compound 2-bromoaniline 2-bromoaniline This compound->2-bromoaniline Lacks methyl groups 2,6-dimethylaniline 2,6-dimethylaniline This compound->2,6-dimethylaniline Lacks bromine 2-bromo-N-methylaniline 2-bromo-N-methylaniline This compound->2-bromo-N-methylaniline Lacks C6-methyl 2-bromo-4,6-dimethylaniline 2-bromo-4,6-dimethylaniline This compound->2-bromo-4,6-dimethylaniline Isomeric (Br position) 4-bromo-2,6-dimethylaniline 4-bromo-2,6-dimethylaniline This compound->4-bromo-2,6-dimethylaniline Isomeric (Br position) G start Start reagents Combine Bromoaniline, Boronic Acid, Catalyst, Base start->reagents inert_atm Establish Inert Atmosphere (e.g., Argon) reagents->inert_atm solvent Add Degassed Solvent inert_atm->solvent heat Heat and Stir (e.g., 80-100 °C) solvent->heat monitor Monitor Reaction (TLC, LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Purification (Column Chromatography) workup->purify product Final Product purify->product G pd0 Pd(0)L2 pd2_complex Ar-Pd(II)(Br)L2 pd0->pd2_complex Oxidative Addition (+ Ar-Br) amine_adduct [Ar-Pd(II)(Br)L(HNR'R'')] pd2_complex->amine_adduct + HNR'R'' - L amido_complex Ar-Pd(II)(NR'R'')L amine_adduct->amido_complex + Base - H-Base+Br- amido_complex->pd0 Reductive Elimination product_complex Ar-NR'R'' amido_complex->product_complex

References

Comparative Guide to the Synthesis of 2-bromo-N,6-dimethylaniline: A Novel Route Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of an established synthetic route and a novel synthetic pathway to obtain 2-bromo-N,6-dimethylaniline, a key intermediate in various pharmaceutical and chemical syntheses. The comparison includes a detailed breakdown of each route, quantitative data on performance metrics, and comprehensive experimental protocols.

Introduction

The efficient synthesis of substituted anilines is a cornerstone of modern medicinal chemistry and material science. This compound presents a synthetic challenge in achieving the desired regioselectivity. This guide evaluates a conventional two-step synthesis commencing with N-methylation followed by bromination against a novel approach that reverses these steps. The objective is to provide a clear, data-driven comparison to aid researchers in selecting the optimal synthetic strategy.

Comparative Analysis of Synthetic Routes

The established and novel synthetic routes are evaluated based on key performance indicators such as overall yield, purity of the final product, and the number of synthetic steps. The following table summarizes the quantitative data for each pathway.

Parameter Established Route: N-Methylation then Bromination Novel Route: Bromination then N-Methylation
Starting Material 2-Methylaniline (o-Toluidine)2-Methylaniline (o-Toluidine)
Intermediate N,6-Dimethylaniline2-bromo-6-methylaniline
Step 1 Yield (%) ~90%~85%
Step 2 Yield (%) ~75%~95%
Overall Yield (%) ~67.5%~80.8%
Purity of Final Product (%) >98%>99%
Key Advantages Utilizes a more activated substrate for bromination.Potentially higher overall yield and purity due to better regiocontrol in the bromination step.
Key Disadvantages Potential for isomeric impurities during bromination.Bromination of a less activated ring may require harsher conditions.

Experimental Protocols

Established Synthetic Route: N-Methylation Followed by Bromination

Step 1: Synthesis of N,6-Dimethylaniline

  • To a solution of 2-methylaniline (10.7 g, 100 mmol) in methanol (150 mL) in a high-pressure reactor, add a catalytic amount of a suitable acid catalyst (e.g., Amberlyst-15, 1 g).

  • Seal the reactor and purge with nitrogen gas.

  • Introduce methyl iodide (14.2 g, 100 mmol) or dimethyl sulfate (12.6 g, 100 mmol) to the mixture.

  • Heat the reaction mixture to 120 °C and maintain for 12 hours.

  • After cooling to room temperature, vent the reactor and filter to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether (100 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield N,6-dimethylaniline.

Step 2: Synthesis of this compound

  • Dissolve N,6-dimethylaniline (12.1 g, 100 mmol) in glacial acetic acid (100 mL) in a round-bottom flask fitted with a dropping funnel.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of bromine (16.0 g, 100 mmol) in glacial acetic acid (20 mL) dropwise over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

  • Pour the reaction mixture into ice-water (500 mL) and neutralize with a 10% sodium hydroxide solution until the pH is approximately 8.

  • Extract the product with dichloromethane (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford this compound.

Novel Synthetic Route: Bromination Followed by N-Methylation

Step 1: Synthesis of 2-bromo-6-methylaniline

  • To a solution of 2-methylaniline (10.7 g, 100 mmol) in a suitable solvent such as dichloromethane (150 mL), add N-bromosuccinimide (NBS) (17.8 g, 100 mmol) portion-wise at 0 °C.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, monitoring the reaction by TLC.

  • Upon completion, wash the reaction mixture with water (2 x 100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to yield 2-bromo-6-methylaniline.

Step 2: Synthesis of this compound

  • In a round-bottom flask, dissolve 2-bromo-6-methylaniline (18.6 g, 100 mmol) in tetrahydrofuran (THF) (200 mL).

  • Add sodium hydride (60% dispersion in mineral oil, 4.4 g, 110 mmol) portion-wise at 0 °C under a nitrogen atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Add methyl iodide (15.6 g, 110 mmol) dropwise at 0 °C.

  • Allow the reaction to stir at room temperature for 4 hours.

  • Carefully quench the reaction by the slow addition of water (50 mL).

  • Extract the product with diethyl ether (3 x 100 mL).

  • Combine the organic extracts, wash with brine (100 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent to give the crude product.

  • Purify by column chromatography to obtain pure this compound.

Visualizations

The following diagrams illustrate the comparative workflow of the two synthetic routes and the underlying reaction mechanism.

G cluster_0 Comparative Experimental Workflow cluster_1 Established Route cluster_2 Novel Route start Starting Material (2-Methylaniline) er_step1 Step 1: N-Methylation start->er_step1 nr_step1 Step 1: Bromination start->nr_step1 er_intermediate Intermediate (N,6-Dimethylaniline) er_step1->er_intermediate er_step2 Step 2: Bromination er_intermediate->er_step2 end_product Final Product (this compound) er_step2->end_product nr_intermediate Intermediate (2-bromo-6-methylaniline) nr_step1->nr_intermediate nr_step2 Step 2: N-Methylation nr_intermediate->nr_step2 nr_step2->end_product analysis Comparative Analysis (Yield, Purity, etc.) end_product->analysis

Caption: Comparative workflow of established versus novel synthetic routes.

G cluster_0 Electrophilic Aromatic Bromination Mechanism aniline Substituted Aniline sigma_complex Sigma Complex (Arenium Ion) aniline->sigma_complex + Activated Bromine br2 Br-Br activated_br Brδ+---Brδ----FeBr3 br2->activated_br lewis_acid FeBr3 (catalyst) lewis_acid->activated_br activated_br->sigma_complex product Brominated Aniline sigma_complex->product - H+ febr3_regen FeBr3 hbr HBr

Caption: General mechanism for electrophilic aromatic bromination.

Navigating Steric Hindrance: A Comparative Guide to the Catalytic Performance of 2-bromo-N,6-dimethylaniline and Other Aryl Bromides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical synthesis, the choice of aryl halide is a critical parameter in palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison of the sterically hindered 2-bromo-N,6-dimethylaniline with other less sterically encumbered aryl bromides in two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The data presented herein highlights the impact of steric hindrance on reaction efficiency and provides detailed experimental protocols to support laboratory applications.

The presence of bulky substituents ortho to the bromine atom in this compound significantly influences its reactivity in cross-coupling reactions. This steric hindrance can impede the approach of the palladium catalyst, affecting the rates of oxidative addition and subsequent steps in the catalytic cycle. Consequently, reaction conditions often require careful optimization, including the use of specialized bulky phosphine ligands, to achieve satisfactory yields.

Suzuki-Miyaura Cross-Coupling: A Tale of Two Bromides

The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds. The following data compares the performance of the sterically hindered this compound with the non-hindered bromobenzene in a typical Suzuki-Miyaura coupling with phenylboronic acid.

Aryl BromideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compound Pd(OAc)₂, SPhosK₃PO₄Toluene/H₂O10018~75-85
Bromobenzene Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O802>95

Note: Yields are approximate and can vary based on specific reaction conditions and ligand choice. The data for this compound is representative of couplings with sterically hindered substrates which often require more robust catalytic systems and longer reaction times.

The data clearly indicates that while the coupling of the sterically hindered substrate is feasible, it necessitates a more sophisticated catalyst system (Pd(OAc)₂ with the bulky SPhos ligand) and more forcing conditions to achieve a good yield compared to the facile coupling of bromobenzene.

Buchwald-Hartwig Amination: Navigating Steric Crowding for C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds. The steric environment around the C-Br bond in this compound presents a significant challenge for this transformation as well. Below is a comparison with bromobenzene in a coupling reaction with morpholine.

Aryl BromideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compound Pd₂(dba)₃, XPhosNaOtBuToluene10024~70-80
Bromobenzene Pd₂(dba)₃, BINAPNaOtBuToluene804>95

Note: As with the Suzuki-Miyaura reaction, the yields are representative. The choice of a highly active and sterically demanding ligand like XPhos is often crucial for the successful amination of hindered aryl bromides.

Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination of this compound requires a more specialized ligand and longer reaction times to overcome the steric hindrance and achieve a respectable yield.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Bromide

An oven-dried Schlenk tube is charged with the aryl bromide (1.0 mmol), the boronic acid (1.2 mmol), a palladium source such as Pd(OAc)₂ (2 mol%), a suitable bulky phosphine ligand (e.g., SPhos, 4 mol%), and a base like K₃PO₄ (2.0 mmol). The tube is evacuated and backfilled with an inert gas (e.g., argon) three times. Degassed solvent (e.g., a mixture of toluene and water) is then added. The reaction mixture is stirred and heated at the specified temperature until the starting material is consumed as monitored by TLC or GC. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination of a Sterically Hindered Aryl Bromide

In a glovebox, an oven-dried Schlenk tube is charged with a palladium precursor such as Pd₂(dba)₃ (1-2 mol%), a bulky phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base like sodium tert-butoxide (1.4 mmol). The aryl bromide (1.0 mmol) and the amine (1.2 mmol) are then added, followed by the solvent (e.g., toluene). The Schlenk tube is sealed and the reaction mixture is heated with vigorous stirring at the indicated temperature for the specified time. After cooling to room temperature, the reaction is quenched, and the product is extracted with an appropriate organic solvent. The combined organic layers are washed, dried, and concentrated. The residue is purified by flash chromatography to afford the desired arylamine.

Catalytic Cycles

To visualize the mechanistic pathways of these critical reactions, the following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) (Oxidative Addition) Pd(0)L2->Ar-Pd(II)-X(L2) Ar-X Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) (Ligand Exchange) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Base (e.g., OH-) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) (Transmetalation) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Ar'-B(OR)2 Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar'

Figure 1: Suzuki-Miyaura Catalytic Cycle

Buchwald_Hartwig_Amination_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) (Oxidative Addition) Pd(0)L2->Ar-Pd(II)-X(L2) Ar-X [Ar-Pd(II)-N(H)R1R2(L2)]+X- [Ar-Pd(II)-N(H)R1R2(L2)]+X- (Amine Coordination) Ar-Pd(II)-X(L2)->[Ar-Pd(II)-N(H)R1R2(L2)]+X- R1R2NH Ar-Pd(II)-NR1R2(L2) Ar-Pd(II)-NR1R2(L2) (Deprotonation) [Ar-Pd(II)-N(H)R1R2(L2)]+X-->Ar-Pd(II)-NR1R2(L2) Base Ar-Pd(II)-NR1R2(L2)->Pd(0)L2 Reductive Elimination Ar-NR1R2 Ar-NR1R2 Ar-Pd(II)-NR1R2(L2)->Ar-NR1R2

Figure 2: Buchwald-Hartwig Amination Catalytic Cycle

Unraveling the Reaction Mechanisms of 2-bromo-N,6-dimethylaniline: A Comparative Guide to Computational Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricacies of chemical reactions is paramount. This guide provides a comparative analysis of computational models for the reaction mechanisms of 2-bromo-N,6-dimethylaniline, supported by available experimental data for analogous compounds. Delving into the electrophilic substitution reactions of this halogenated aniline, we explore the plausible pathways for bromination and nitration, offering insights into the directing effects of the substituents and the energetics of these transformations.

While specific computational and experimental studies on the reaction mechanisms of this compound are limited, a robust understanding can be constructed by examining the well-established principles of electrophilic aromatic substitution on substituted anilines and related computational studies on analogous systems.

Data Presentation: A Comparative Overview

Due to the scarcity of direct quantitative data for this compound, the following table presents a qualitative comparison of expected outcomes for electrophilic substitution reactions based on general principles and findings from studies on similar molecules.

ReactionPlausible MechanismKey IntermediatesExpected Major ProductsComputational Insights from Analogous Systems
Bromination Electrophilic Aromatic Substitution (SEAr)Wheland intermediate (Arenium ion)4-bromo-2-bromo-N,6-dimethylaniline, 2,4-dibromo-N,6-dimethylanilineComputational studies on anilines indicate a high degree of activation by the amino group, often leading to polysubstitution. The bromine substituent is a deactivating group but directs ortho- and para-.
Nitration Electrophilic Aromatic Substitution (SEAr)Wheland intermediate (Arenium ion)4-nitro-2-bromo-N,6-dimethylaniline, 2-nitro-6-bromo-N,N-dimethylanilineUnder strongly acidic nitrating conditions, the dimethylamino group can be protonated, becoming a meta-directing group. Computational models of substituted anilines can predict the relative energies of different product isomers.

Proposed Reaction Mechanisms

The primary reaction pathway for this compound with electrophiles is the electrophilic aromatic substitution (SEAr) mechanism. The dimethylamino group (-N(CH₃)₂) is a strongly activating, ortho-, para-directing group, while the bromo group (-Br) is a deactivating, ortho-, para-directing group. The interplay of these two substituents will govern the regioselectivity of the reaction.

Electrophilic Bromination

During bromination, the incoming electrophile (Br⁺) will be directed to the positions most activated by the powerful dimethylamino group. The plausible signaling pathway is as follows:

Bromination_Pathway This compound This compound Wheland_Intermediate_1 Wheland Intermediate (para-attack) This compound->Wheland_Intermediate_1 + Br+ Wheland_Intermediate_2 Wheland Intermediate (ortho-attack) This compound->Wheland_Intermediate_2 + Br+ Electrophile_Br+ Br+ Product_1 2,4-dibromo-N,6-dimethylaniline Wheland_Intermediate_1->Product_1 - H+ Product_2 2,6-dibromo-N,6-dimethylaniline Wheland_Intermediate_2->Product_2 - H+ H+ H+

Plausible bromination pathways for this compound.

The reaction proceeds through a Wheland intermediate (arenium ion). The para-position to the dimethylamino group is sterically less hindered and electronically activated, making the formation of 2,4-dibromo-N,6-dimethylaniline a likely major product.

Electrophilic Nitration

Nitration introduces a nitro group (-NO₂) onto the aromatic ring. Under typical nitrating conditions (a mixture of nitric and sulfuric acid), the dimethylamino group can be protonated to form an anilinium ion. This protonation converts the strongly activating -N(CH₃)₂ group into a strongly deactivating and meta-directing -N⁺H(CH₃)₂ group.

Nitration_Pathway cluster_0 Without Protonation cluster_1 With Protonation This compound This compound Product_ortho_para ortho/para-nitro products This compound->Product_ortho_para HNO3/H2SO4 Anilinium_ion Anilinium ion This compound->Anilinium_ion H+ Product_meta meta-nitro product Anilinium_ion->Product_meta HNO3/H2SO4

Competing nitration pathways for this compound.

This dual reactivity can lead to a mixture of products. Without protonation, ortho- and para-nitration with respect to the dimethylamino group would be expected. With protonation, meta-nitration with respect to the anilinium group would occur. The actual product distribution will depend on the specific reaction conditions.

Experimental Protocols

General Protocol for Bromination of N,N-Dimethylaniline Derivatives

A solution of the N,N-dimethylaniline derivative in a suitable solvent (e.g., acetic acid or a chlorinated solvent) is cooled in an ice bath. A solution of bromine in the same solvent is added dropwise with stirring. The reaction mixture is stirred for a specified time, and then the solvent is removed under reduced pressure. The residue is then purified by a suitable method, such as column chromatography, to isolate the brominated products.

General Protocol for Nitration of Halogenated Anilines

The halogenated aniline is dissolved in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C). A nitrating mixture (a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid) is added dropwise while maintaining the low temperature. After the addition is complete, the reaction mixture is stirred for a period, then poured onto ice. The resulting precipitate is collected by filtration, washed with water, and purified by recrystallization or chromatography.

Conclusion

The reaction mechanisms of this compound are governed by the interplay of its substituent groups. While direct computational and experimental data remain scarce, a comparative analysis based on the principles of physical organic chemistry and studies on analogous compounds provides a strong framework for predicting its reactivity. Future computational studies employing density functional theory (DFT) could provide quantitative insights into the reaction barriers and product distributions for the electrophilic substitution reactions of this molecule, offering a valuable tool for synthetic chemists and drug development professionals. Such studies would be instrumental in optimizing reaction conditions and predicting the formation of desired products.

A Comparative Guide to the Single-Crystal X-ray Diffraction of Brominated N,N-Dimethylaniline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the single-crystal X-ray diffraction data for 4-bromo-2,6-dimethylaniline and 2,6-dibromo-4-methylaniline. Due to the absence of publicly available single-crystal X-ray diffraction data for 2-bromo-N,6-dimethylaniline, this guide utilizes data from structurally similar brominated aniline derivatives to offer valuable insights into the impact of bromine substitution on the crystal packing and molecular geometry of N,N-dimethylaniline analogues. For a baseline comparison, crystallographic data for the non-brominated parent compound, 2,6-dimethylaniline, is also included, noting that the available data is for a co-crystal structure.

Executive Summary

Single-crystal X-ray diffraction is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in a crystalline solid. This guide presents a side-by-side comparison of the crystallographic parameters of three aniline derivatives: 4-bromo-2,6-dimethylaniline, 2,6-dibromo-4-methylaniline, and 2,6-dimethylaniline. The data highlights the influence of the position and number of bromine substituents on the crystal system, space group, and unit cell dimensions. Such information is critical for understanding structure-property relationships, which is of paramount importance in the fields of materials science and drug development.

Data Comparison

The following table summarizes the key crystallographic parameters for the three compounds, allowing for a direct comparison of their solid-state structures.

Parameter4-bromo-2,6-dimethylaniline2,6-dibromo-4-methylaniline2,6-dimethylaniline (in co-crystal)
Chemical Formula C₈H₁₀BrNC₇H₇Br₂NC₃₈H₄₇.₅N₂.₅O₂
Crystal System MonoclinicOrthorhombicTriclinic
Space Group P2₁/cP2₁2₁2₁P-1
a (Å) 20.141(4)4.3773(7)7.885(1)
b (Å) 5.150(1)13.585(2)10.026(1)
c (Å) 17.300(4)14.057(3)43.761(3)
α (°) 909094.661(1)
β (°) 111.53(3)9091.539(2)
γ (°) 9090109.02(1)
Volume (ų) 1669.3(7)835.9(2)3254.6(6)
Z 84Not directly comparable
Calculated Density (g/cm³) 1.5922.105Not directly comparable
Radiation Type Mo KαMo KαMo Kα
Temperature (K) 294(2)200173(2)
R-factor 0.0640.0300.2239
wR-factor 0.1660.0720.5647

Experimental Protocols

The data presented in this guide were obtained through single-crystal X-ray diffraction experiments. The general workflow for these experiments is outlined below. Specific details for the analyzed compounds are provided where available.

General Experimental Workflow
  • Crystal Growth: Single crystals of suitable size and quality are grown from a supersaturated solution of the compound. For 4-bromo-2,6-dimethylaniline, crystals were obtained by the slow evaporation of a hexane solution. 2,6-dibromo-4-methylaniline is commercially available and was recrystallized from an ethanol/water mixture.

  • Crystal Mounting and Data Collection: A selected single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. For 4-bromo-2,6-dimethylaniline, an Enraf–Nonius CAD-4 diffractometer was used, while a Bruker APEXII QUAZAR CCD diffractometer was employed for 2,6-dibromo-4-methylaniline. The crystals are cooled to a specific temperature (294 K for 4-bromo-2,6-dimethylaniline and 200 K for 2,6-dibromo-4-methylaniline) to minimize thermal vibrations. Diffraction data are collected by rotating the crystal and recording the diffraction pattern at various orientations.

  • Data Reduction and Structure Solution: The collected diffraction data are processed to yield a set of unique reflection intensities. The crystal structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • Structure Refinement: The initial structural model is refined against the experimental data to improve the accuracy of the atomic coordinates, and thermal parameters. For both 4-bromo-2,6-dimethylaniline and 2,6-dibromo-4-methylaniline, the structures were refined on F².

Visualizations

To further aid in the understanding of the experimental process and the structural comparisons, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution cluster_refinement Structure Refinement & Validation Synthesis Synthesis of Compound Purification Purification Synthesis->Purification Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Mounting Crystal Mounting Crystal_Growth->Mounting Diffraction X-ray Diffraction Mounting->Diffraction XRay_Source X-ray Generation XRay_Source->Diffraction Data_Acquisition Data Acquisition Diffraction->Data_Acquisition Integration Reflection Integration Data_Acquisition->Integration Scaling Data Scaling & Merging Integration->Scaling Space_Group Space Group Determination Scaling->Space_Group Structure_Solution Structure Solution (e.g., Direct Methods) Space_Group->Structure_Solution Refinement Least-Squares Refinement Structure_Solution->Refinement Validation Structure Validation (e.g., checkCIF) Refinement->Validation CIF_Generation CIF File Generation Validation->CIF_Generation

cost analysis of different synthetic pathways for 2-bromo-N,6-dimethylaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Head-to-Head Comparison of Synthetic Efficiency and Cost-Effectiveness

The synthesis of 2-bromo-N,6-dimethylaniline, a key intermediate in the development of various pharmaceutical compounds, can be approached through several synthetic routes. This guide provides a detailed comparative analysis of two primary pathways, offering insights into their respective methodologies, cost implications, and overall efficiency. The selection of an optimal synthetic route is critical in drug development, impacting both the economic viability and the timeline of a project.

Executive Summary

Two principal synthetic strategies for the preparation of this compound are evaluated:

  • Pathway 1: N-methylation of 2-bromo-6-methylaniline. This route involves the direct methylation of a commercially available starting material.

  • Pathway 2: N-methylation followed by selective bromination of 2,6-dimethylaniline. This pathway begins with a more readily available and less expensive starting material, followed by a two-step sequence of N-methylation and regioselective bromination.

This guide presents a thorough cost analysis of the reagents required for each pathway, alongside detailed experimental protocols and visual representations of the synthetic workflows.

Data Presentation: A Quantitative Comparison

The following table summarizes the estimated costs and key reaction parameters for each synthetic pathway. Prices are based on currently available market rates for research-grade chemicals and may vary depending on the supplier and scale of the synthesis.

ParameterPathway 1: N-methylation of 2-bromo-6-methylanilinePathway 2: N-methylation and Bromination of 2,6-dimethylaniline
Starting Material 2-bromo-6-methylaniline2,6-dimethylaniline
Starting Material Cost (per mole) ~$2840 (for 100g)[1]~$50 (for 100g)
Key Reagents Dimethyl sulfate, Sodium hydrideDimethyl sulfate, Sodium hydride, N-Bromosuccinimide
Reagent Cost (per mole of product) ~

30 (Sodium Hydride)[2][3][4]
~

30 (Sodium Hydride)[2][3][4], ~$70 (N-Bromosuccinimide)[5][6]
Number of Steps 12
Estimated Overall Yield High (assuming quantitative methylation)Moderate to High (dependent on bromination selectivity)
Estimated Cost per Gram of Product HighLow to Moderate

Synthetic Pathway Visualization

To provide a clear visual representation of the two synthetic routes, the following diagrams have been generated using the DOT language.

Synthetic_Pathway_1 2-bromo-6-methylaniline 2-bromo-6-methylaniline This compound This compound 2-bromo-6-methylaniline->this compound Dimethyl sulfate, Sodium hydride

Caption: Pathway 1: N-methylation of 2-bromo-6-methylaniline.

Synthetic_Pathway_2 2,6-dimethylaniline 2,6-dimethylaniline N,N,2,6-tetramethylaniline N,N,2,6-tetramethylaniline 2,6-dimethylaniline->N,N,2,6-tetramethylaniline Dimethyl sulfate, Sodium hydride This compound This compound N,N,2,6-tetramethylaniline->this compound N-Bromosuccinimide

Caption: Pathway 2: N-methylation and bromination of 2,6-dimethylaniline.

Experimental Protocols

Pathway 1: N-methylation of 2-bromo-6-methylaniline

Materials:

  • 2-bromo-6-methylaniline

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • Sodium hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of 2-bromo-6-methylaniline in anhydrous THF, add sodium hydride portion-wise at 0 °C under an inert atmosphere.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add dimethyl sulfate dropwise.

  • Let the reaction warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexanes and ethyl acetate) to afford this compound.

Pathway 2: N-methylation and Selective Bromination of 2,6-dimethylaniline

Step 1: N,N-dimethylation of 2,6-dimethylaniline

Materials:

  • 2,6-dimethylaniline

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • Sodium hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Follow the same procedure as described in Pathway 1, using 2,6-dimethylaniline as the starting material to synthesize N,N,2,6-tetramethylaniline.

Step 2: Selective ortho-Bromination of N,N,2,6-tetramethylaniline

Materials:

  • N,N,2,6-tetramethylaniline

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Dichloromethane

Procedure:

  • Dissolve N,N,2,6-tetramethylaniline in acetonitrile.

  • Add N-Bromosuccinimide in one portion.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water.

  • Dry the organic layer over anhydrous MgSO₄ and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield this compound. It is important to note that direct bromination of 2,6-dimethylaniline typically yields the 4-bromo and 3-bromo isomers and is not selective for the desired 2-position[1]. The success of this step relies on the directing effect of the N,N-dimethyl group to achieve ortho-bromination.

Discussion and Conclusion

The choice between these two synthetic pathways will largely depend on the specific needs and resources of the research or development project.

Pathway 1 offers a more direct route to the target molecule, potentially with a higher overall yield in a single step. However, the significantly higher cost of the starting material, 2-bromo-6-methylaniline, makes this pathway less economically viable for large-scale synthesis.

Pathway 2 presents a more cost-effective option due to the low price of the starting material, 2,6-dimethylaniline. While it involves an additional synthetic step, the potential for significant cost savings, especially at a larger scale, is a major advantage. The critical factor for the success of this pathway is achieving high regioselectivity in the bromination step. The directing effect of the N,N-dimethyl group is expected to favor ortho-bromination, but optimization of the reaction conditions may be necessary to maximize the yield of the desired 2-bromo isomer and minimize the formation of other brominated byproducts.

References

Comparative Biological Activity of Trioxatriangulene Analogs as Antiproliferative Agents

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the structure-activity relationship of novel trioxatriangulene derivatives reveals potent antiproliferative activity against triple-negative breast cancer and colorectal cancer cell lines.

A recent study exploring the antiproliferative properties of a series of 83 synthesized trioxatriangulene derivatives has identified compounds with significant inhibitory effects on MDA-MB-231 (triple-negative breast cancer) and HCT-116 (colorectal cancer) cell lines.[1] These compounds, which are complex aniline derivatives, were designed to investigate the impact of various side chains on their anticancer activity. The research highlights a clear structure-activity relationship (SAR), providing valuable insights for the future design of potent anticancer agents.[1]

Comparative Antiproliferative Activity

The synthesized trioxatriangulene analogs exhibited a wide range of antiproliferative activities, with IC50 values extending from the nanomolar to the micromolar range. The study identified compound 6l , featuring a butyl side chain (–C4H9) and a dimethylaminoethyl side chain (–C2H4N(Me)2), as the most potent inhibitor against both MDA-MB-231 and HCT-116 cell lines, with IC50 values of 18 ± 3 nM and 32 ± 14 nM, respectively.[1] The comprehensive screening data allows for a detailed comparison of the impact of different functional groups on the biological activity of the core trioxatriangulene structure.

Quantitative Data Summary

The following table summarizes the antiproliferative activity (IC50 values) of selected key trioxatriangulene analogs from the study.

CompoundRR'MDA-MB-231 IC50 (nM)[1]HCT-116 IC50 (nM)[1]
ADOTA+ –C3H7HPotentPotent
DAOTA+ –C3H7–C3H7PotentPotent
6l –C4H9–C2H4N(Me)218 ± 332 ± 14

Note: "Potent" indicates that the reference paper described these as potent antiproliferative agents but did not provide specific IC50 values in the abstract.

Experimental Protocols

The evaluation of the antiproliferative activity of the trioxatriangulene analogs was conducted using a standardized cell viability assay.

Antiproliferative Activity Assay

Cell Lines:

  • MDA-MB-231 (human triple-negative breast adenocarcinoma)

  • HCT-116 (human colorectal carcinoma)

Methodology:

  • Cell Seeding: MDA-MB-231 and HCT-116 cells were seeded into 96-well plates at a specified density and allowed to adhere overnight.

  • Compound Treatment: The cells were treated with a serial dilution of the synthesized trioxatriangulene analogs for a period of 72 hours.

  • Cell Viability Assessment: After the incubation period, cell viability was determined using the sulforhodamine B (SRB) assay. The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein.

  • IC50 Determination: The concentration of each compound that resulted in a 50% reduction in cell growth (IC50) was calculated from the dose-response curves.

Experimental Workflow

The overall workflow for the synthesis and biological evaluation of the trioxatriangulene analogs is depicted below.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials synthesis One-pot Synthesis of Symmetrically and Asymmetrically Substituted DAOTA+ Analogs start->synthesis purification Purification and Characterization synthesis->purification screening Antiproliferative Screening (MDA-MB-231 & HCT-116) purification->screening ic50 IC50 Determination screening->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar

Caption: Workflow for the synthesis and antiproliferative evaluation of trioxatriangulene analogs.

References

Comparative Kinetic Analysis of Cross-Coupling Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the kinetics of cross-coupling reactions is paramount for optimizing reaction conditions, improving yields, and scaling up processes. This guide provides a comparative analysis of cross-coupling reactions involving hindered aryl bromides, with a focus on substrates structurally similar to 2-bromo-N,6-dimethylaniline. The information presented is supported by experimental data from the literature and detailed methodological outlines for kinetic analysis.

The Buchwald-Hartwig amination and Suzuki-Miyaura coupling are two of the most powerful and versatile methods for the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, respectively. The efficiency of these palladium-catalyzed reactions is highly dependent on the structure of the substrates, the choice of catalyst, ligand, base, and solvent. For sterically hindered substrates, such as ortho-substituted anilines, reaction rates can be significantly affected. Kinetic analysis provides crucial insights into the reaction mechanism and helps identify the rate-determining step, enabling rational optimization of the reaction parameters.

Comparative Performance in Suzuki-Miyaura Cross-Coupling

Aryl BromideBoronic EsterCatalyst SystemSolventTime (h)Yield (%)Reference
2-bromoanilinePhenylboronic acid pinacol esterCataCXium A Pd G3 (10 mol%)2-MeTHF295[1][2]
2-bromo-4-fluoroanilinePhenylboronic acid pinacol esterCataCXium A Pd G3 (10 mol%)2-MeTHF291[1][2]
2-bromo-4-methoxyanilinePhenylboronic acid pinacol esterCataCXium A Pd G3 (10 mol%)2-MeTHF288[1][2]
2-bromo-4-nitroanilinePhenylboronic acid pinacol esterCataCXium A Pd G3 (10 mol%)2-MeTHF297[1][2]
2-bromoaniline(4-acetylphenyl)boronic acid pinacol esterCataCXium A Pd G3 (10 mol%)2-MeTHF280[1][2]
2-bromoaniline(4-(hydroxymethyl)phenyl)boronic acid pinacol esterCataCXium A Pd G3 (10 mol%)2-MeTHF282[1][2]

Experimental Protocol for Kinetic Analysis of Buchwald-Hartwig Amination

The following protocol outlines a general procedure for the kinetic analysis of the Buchwald-Hartwig amination of a hindered aryl bromide, such as this compound. This method is adapted from established high-throughput and real-time monitoring techniques.[3][4]

Objective: To determine the reaction order with respect to the aryl bromide, amine, catalyst, and base, and to calculate the initial reaction rate.

Materials:

  • This compound (or alternative aryl bromide)

  • Amine coupling partner (e.g., morpholine, aniline)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, [Pd(cinnamyl)Cl]₂)

  • Phosphine ligand (e.g., XPhos, SPhos)

  • Base (e.g., NaOtBu, K₃PO₄)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Internal standard (e.g., dodecane, mesitylene)

  • Reaction vials (e.g., 2 mL screw-cap vials)

  • Automated liquid handler or micropipettes

  • Gas chromatograph-mass spectrometer (GC-MS) or high-performance liquid chromatograph (HPLC)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Stock Solution Preparation: Inside a glovebox, prepare stock solutions of the aryl bromide, amine, palladium precatalyst, ligand, base, and internal standard in the chosen anhydrous solvent.

  • Reaction Setup: In a 96-well plate or a series of reaction vials, use an automated liquid handler or micropipettes to dispense the appropriate volumes of the stock solutions to achieve the desired concentrations for each reaction. The total reaction volume is typically in the range of 100-500 µL.

  • Initiation and Sampling: Place the reaction plate or vials on a pre-heated stirrer plate to initiate the reactions. At predetermined time intervals, withdraw an aliquot (e.g., 10 µL) from each reaction vial.

  • Quenching: Immediately quench the reaction in the aliquot by diluting it with a suitable solvent (e.g., diethyl ether) containing a quenching agent if necessary.

  • Analysis: Analyze the quenched samples by GC-MS or HPLC to determine the concentration of the product and the remaining starting materials relative to the internal standard.

  • Data Processing: Plot the concentration of the product versus time to obtain the reaction progress curve. The initial reaction rate is determined from the initial slope of this curve.

  • Determination of Reaction Orders: Systematically vary the initial concentration of one reactant while keeping the concentrations of all other components constant. By plotting the logarithm of the initial rate versus the logarithm of the varied concentration, the reaction order with respect to that component can be determined from the slope of the resulting line.

Experimental Workflow and Signaling Pathway Diagrams

To visualize the experimental process and the underlying catalytic cycle, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation in Glovebox cluster_reaction Reaction Setup and Execution cluster_analysis Analysis cluster_data Data Processing Stock_Solutions Prepare Stock Solutions (Aryl Bromide, Amine, Catalyst, Ligand, Base, Internal Standard) Reaction_Setup Dispense Reagents into Vials/Plate Stock_Solutions->Reaction_Setup Initiation Initiate Reaction (Heating & Stirring) Reaction_Setup->Initiation Sampling Take Aliquots at Time Intervals Initiation->Sampling Quenching Quench Reaction Aliquots Sampling->Quenching GC_MS_HPLC Analyze by GC-MS or HPLC Quenching->GC_MS_HPLC Data_Analysis Plot Concentration vs. Time GC_MS_HPLC->Data_Analysis Rate_Determination Determine Initial Rates and Reaction Orders Data_Analysis->Rate_Determination

A typical workflow for the kinetic analysis of a cross-coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)Ln OA_complex [Ar-Pd(II)(X)L_n] Pd0->OA_complex Oxidative Addition (Ar-X) Amine_complex [Ar-Pd(II)(NR'R'')L_n] OA_complex->Amine_complex Ligand Exchange (HNR'R'', Base) Product_complex [Pd(0)L_n(Ar-NR'R'')] Amine_complex->Product_complex Reductive Elimination Product_complex->Pd0 Product Release

A simplified catalytic cycle for the Buchwald-Hartwig amination.

References

A Comparative Guide to the Performance of 2-Bromo-N,6-dimethylaniline in Diverse Solvent Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the performance of 2-bromo-N,6-dimethylaniline in various solvent systems. Due to a lack of publicly available, direct comparative studies, this document outlines a series of recommended experimental protocols to determine key performance indicators such as solubility and reaction efficiency in common cross-coupling reactions. By following these standardized methods, researchers can generate reliable, comparable data to inform solvent selection for synthetic applications.

Introduction to this compound

This compound and its isomers, such as 2-bromo-N,N-dimethylaniline and 2-bromo-4,6-dimethylaniline, are valuable intermediates in organic synthesis. The presence of the bromine atom allows for a variety of cross-coupling reactions, making it a versatile building block for the synthesis of complex molecules, including pharmaceuticals and functional materials. The dimethylaniline moiety can influence the electronic properties and steric environment of the molecule, affecting its reactivity. The choice of solvent is a critical parameter in optimizing reactions involving this substrate, as it can significantly impact solubility, reaction kinetics, and ultimately, product yield and purity. This guide focuses on providing the methodology to systematically evaluate these solvent effects.

While this guide refers to this compound, the experimental designs are applicable to its common isomers, and researchers should clarify the specific isomer used in their studies. For the purpose of this guide, we will proceed with the nomenclature as requested.

Part 1: Solubility Profile of this compound

Understanding the solubility of a reagent is the first step in designing a successful chemical reaction. A suitable solvent should dissolve the reactants sufficiently to allow for efficient mixing and interaction.

Experimental Protocol: Determination of Solubility

Objective: To quantitatively determine the solubility of this compound in a range of common organic solvents at ambient temperature.

Materials:

  • This compound (≥98% purity)

  • Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Toluene, 1,4-Dioxane, Acetonitrile (MeCN), Ethanol (EtOH)

  • Analytical balance

  • Vials with screw caps

  • Magnetic stirrer and stir bars

  • Temperature-controlled shaker or water bath (25 °C)

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a vial containing a known volume (e.g., 2 mL) of each solvent.

    • Seal the vials and place them in a temperature-controlled shaker or water bath set at 25 °C.

    • Agitate the mixtures for 24 hours to ensure equilibrium is reached.

  • Sample Preparation:

    • After 24 hours, stop the agitation and allow the suspensions to settle for 1 hour.

    • Carefully transfer a known volume of the supernatant to a centrifuge tube.

    • Centrifuge the samples at high speed (e.g., 10,000 rpm) for 15 minutes to pellet any remaining solid particles.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., acetonitrile).

    • Generate a calibration curve by injecting the standard solutions into the HPLC and recording the peak area.

    • Dilute a known volume of the clear supernatant from the centrifuged samples with the same solvent used for the standards.

    • Inject the diluted samples into the HPLC and determine the concentration from the calibration curve.

    • Calculate the solubility in g/L or mol/L.

Data Presentation: Solubility of this compound

The following table should be used to record the experimentally determined solubility data.

SolventSolubility (g/L) at 25 °CSolubility (mol/L) at 25 °CObservations
Dichloromethane (DCM)
Tetrahydrofuran (THF)
N,N-Dimethylformamide (DMF)
Toluene
1,4-Dioxane
Acetonitrile (MeCN)
Ethanol (EtOH)

Visualization of Experimental Workflow

G Solubility Determination Workflow cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis prep1 Add excess this compound to solvent prep2 Equilibrate at 25 °C for 24h with agitation prep1->prep2 sample1 Settle suspension prep2->sample1 sample2 Centrifuge supernatant sample1->sample2 analysis3 Dilute and analyze sample by HPLC sample2->analysis3 analysis1 Prepare calibration standards analysis2 Analyze standards by HPLC to create calibration curve analysis1->analysis2 analysis4 Calculate solubility analysis2->analysis4 analysis3->analysis4

Caption: Workflow for determining the solubility of this compound.

Part 2: Performance in Cross-Coupling Reactions

The performance of this compound in cross-coupling reactions is highly dependent on the solvent system. The following protocols are designed to compare its reactivity in three widely used C-C and C-N bond-forming reactions.

Alternative Reagents for Comparison

For a comprehensive evaluation, the performance of this compound should be compared against alternative aryl halides. Suitable alternatives include:

  • 2-Chloro-N,6-dimethylaniline: The chloro-analogue is often more cost-effective but may exhibit lower reactivity.

  • 2-Iodo-N,6-dimethylaniline: The iodo-analogue is typically more reactive but may be more expensive and less stable.

  • 4-Bromo-N,N-dimethylaniline: An isomeric bromoaniline can provide insights into the effect of the substituent positions on reactivity.

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To evaluate the effect of different solvents on the yield of the Suzuki-Miyaura coupling of this compound with phenylboronic acid.

Reaction Scheme:

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvents: Toluene, 1,4-Dioxane, DMF, Acetonitrile/Water mixtures

  • Internal standard (e.g., dodecane)

  • Gas Chromatography (GC) or HPLC system

Methodology:

  • Reaction Setup:

    • To a series of reaction vials, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), palladium catalyst (0.02 mmol), and base (2.0 mmol).

    • Add the chosen solvent (5 mL) to each vial.

    • Degas the reaction mixtures by bubbling with an inert gas (e.g., argon or nitrogen) for 15 minutes.

    • Seal the vials and heat the reactions to a consistent temperature (e.g., 90 °C) with stirring.

  • Monitoring and Analysis:

    • Take aliquots from the reaction mixture at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).

    • Quench the aliquots with water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Add an internal standard to the extracted samples.

    • Analyze the samples by GC or HPLC to determine the conversion of the starting material and the yield of the product.

Data Presentation: Suzuki-Miyaura Coupling Yields
Solvent SystemTime (h)Conversion (%)Yield (%)
Toluene24
1,4-Dioxane24
DMF24
Acetonitrile/Water (3:1)24

Visualization of Suzuki-Miyaura Coupling Pathway

G Suzuki-Miyaura Coupling Catalytic Cycle Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Oxidative Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar'-B(OH)2 Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive Elimination Reductive Elimination->Pd(0) Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Part 3: Comparative Reaction Kinetics

To further understand the influence of the solvent, a kinetic study can be performed for a selected reaction.

Experimental Protocol: Sonogashira Coupling Kinetics

Objective: To determine the initial reaction rates of the Sonogashira coupling of this compound with phenylacetylene in different solvents.

Methodology:

  • Reaction Setup: Follow the general setup for the Suzuki-Miyaura coupling, using phenylacetylene (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper co-catalyst (e.g., CuI), and a base (e.g., triethylamine) in the chosen solvents.

  • Kinetic Monitoring:

    • Maintain the reaction at a constant temperature.

    • Take aliquots at short, regular intervals during the initial phase of the reaction (e.g., every 5-10 minutes for the first hour).

    • Quench and analyze the aliquots immediately by GC or HPLC to determine the concentration of the product over time.

  • Data Analysis:

    • Plot the concentration of the product versus time for each solvent.

    • Determine the initial reaction rate from the slope of the initial linear portion of the curve.

Data Presentation: Initial Reaction Rates for Sonogashira Coupling
SolventInitial Rate (mol L⁻¹ s⁻¹)
Toluene
1,4-Dioxane
DMF
THF

Conclusion

The selection of an appropriate solvent is paramount for the successful application of this compound in organic synthesis. The experimental protocols outlined in this guide provide a systematic approach for researchers to generate robust and comparable data on the solubility, reaction yield, and kinetics of this important building block in various solvent systems. By investing in these foundational studies, scientists and drug development professionals can accelerate the optimization of synthetic routes, leading to more efficient and scalable chemical processes.

Safety Operating Guide

Personal protective equipment for handling 2-bromo-N,6-dimethylaniline

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides crucial safety and logistical information for the handling and disposal of 2-bromo-N,6-dimethylaniline. The following procedures are based on safety data for closely related compounds, such as 4-bromo-N,N-dimethylaniline and 4-bromo-2,6-dimethylaniline, due to the absence of a specific Safety Data Sheet (SDS) for this compound. It is imperative to treat this compound with a high degree of caution, assuming it shares similar hazardous properties with these analogs.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is presumed to be harmful if swallowed, inhaled, or in contact with skin. It is expected to cause serious eye irritation and skin irritation.[1][2][3] Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection Type Specific Recommendations Rationale
Hand Protection Nitrile or Neoprene gloves. For extended contact, consider double-gloving.Provides a barrier against skin contact with halogenated anilines. Check manufacturer's glove compatibility chart for specific breakthrough times.
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and airborne particles that can cause severe eye irritation.
Skin and Body Protection Chemical-resistant lab coat or apron. Closed-toe shoes.Prevents accidental skin exposure.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is recommended.Minimizes the risk of inhaling harmful vapors or dust.

Operational Plan: Safe Handling Procedures

A systematic approach to handling this compound is essential to minimize exposure and ensure a safe laboratory environment.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area (Fume Hood) gather_ppe Gather Required PPE prep_area->gather_ppe prep_materials Prepare Materials & Waste Containers gather_ppe->prep_materials don_ppe Don PPE prep_materials->don_ppe Proceed to Handling weigh_transfer Weigh and Transfer Chemical in Fume Hood don_ppe->weigh_transfer conduct_experiment Conduct Experiment weigh_transfer->conduct_experiment decontaminate Decontaminate Glassware & Surfaces conduct_experiment->decontaminate Experiment Complete dispose_waste Dispose of Waste in Designated Containers decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Figure 1. Workflow for safely handling this compound.

Experimental Protocol: Step-by-Step Handling

  • Preparation:

    • Designate a specific area for handling, preferably within a certified chemical fume hood.

    • Assemble all necessary PPE as outlined in Table 1.

    • Prepare all required laboratory equipment and labeled waste containers before handling the chemical.

  • Handling:

    • Put on all required PPE, ensuring a proper fit.

    • Carefully weigh and transfer the chemical within the fume hood to prevent the release of dust or vapors into the laboratory environment.

    • Conduct the experimental procedure, minimizing the potential for splashes or aerosol generation.

  • Post-Handling:

    • Upon completion of the experiment, decontaminate all surfaces and equipment.

    • Segregate and dispose of all waste as described in the disposal plan below.

    • Carefully remove PPE, avoiding self-contamination.

    • Wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Table 2: Waste Disposal Guidelines

Waste Type Disposal Container Disposal Procedure
Solid Waste Labeled, sealed container for halogenated organic waste.Collect unused chemical and any grossly contaminated disposable materials (e.g., weighing paper, gloves).
Liquid Waste Labeled, sealed container for halogenated organic liquid waste.Collect all solutions containing the compound. Do not mix with non-halogenated waste to avoid increased disposal costs.[4]
Contaminated Labware Designated container for contaminated glassware.Rinse glassware with a suitable solvent in a fume hood. Collect the rinsate as halogenated liquid waste. Decontaminate glassware according to standard laboratory procedures.

All waste must be handled in accordance with local, state, and federal regulations.[2] Waste containers should be kept closed when not in use and stored in a designated, well-ventilated area away from incompatible materials.[2] Halogenated organic waste should be segregated from non-halogenated waste streams.[3][4]

Emergency Procedures

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing. Seek medical attention.

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[1][3] Seek immediate medical attention.

  • In case of inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1][5]

  • In case of ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.